molecular formula C8H10Cl2O2 B1170160 STRONTIUM NITRATE, TETRAHYDRATE CAS No. 13470-05-8

STRONTIUM NITRATE, TETRAHYDRATE

Cat. No.: B1170160
CAS No.: 13470-05-8
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Description

STRONTIUM NITRATE, TETRAHYDRATE is a useful research compound. Its molecular formula is C8H10Cl2O2. The purity is usually 95%.
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Properties

CAS No.

13470-05-8

Molecular Formula

C8H10Cl2O2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Strontium Nitrate Tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium nitrate (B79036), in its tetrahydrate form (Sr(NO₃)₂ · 4H₂O), is an inorganic salt that has garnered significant interest across various scientific disciplines. While traditionally used in pyrotechnics for its ability to produce a brilliant red flame, its properties are of increasing relevance to researchers in materials science and drug development.[1] The biological activity of the strontium ion, particularly its effects on bone metabolism, has positioned strontium-containing compounds as materials of interest for orthopedic and dental applications.[2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of strontium nitrate tetrahydrate, complete with experimental protocols and data presented for clarity and practical application.

Physicochemical Properties

The fundamental characteristics of strontium nitrate tetrahydrate are summarized below. For comparative purposes, data for the anhydrous form are also included.

Table 1: General Physicochemical Properties
PropertyStrontium Nitrate TetrahydrateStrontium Nitrate (Anhydrous)
Chemical Formula Sr(NO₃)₂ · 4H₂OSr(NO₃)₂
Molecular Weight 283.69 g/mol [4][5]211.63 g/mol [6][7]
Appearance Colorless monoclinic crystals[8][9]White crystalline solid[6][10]
Density 2.20 g/cm³[4][11]2.986 g/cm³[11][12]
Melting Point ~31.3 °C (melts in its own water of hydration)[8][9]570 °C[6][8]
Boiling Point Decomposes above 100 °C[4][8]645 °C (decomposes)[10]
Crystal System Monoclinic[11][12]Cubic[11][12]
Table 2: Solubility Data
SolventTemperature (°C)Solubility ( g/100 mL) of TetrahydrateSolubility ( g/100 mL) of Anhydrous
Water060.4[8][10]40.1[10]
Water18-71.0[1][10]
Water20-66.0[1][10]
Water100206.0[8][9]-
Ethanol-Very slightly soluble[8][9]Very slightly soluble[8]
Acetone-Very slightly soluble[8][9]Very slightly soluble[10]
Liquid Ammonia-Soluble[8][9]Soluble[10]

Experimental Protocols

The following sections detail standardized methodologies for the determination of key physicochemical properties of strontium nitrate tetrahydrate.

Determination of Melting Point (Capillary Method)

The melting point of strontium nitrate tetrahydrate, which involves melting in its own water of hydration, can be determined using a standard capillary melting point apparatus.

Apparatus:

  • Melting point apparatus with a heating block and temperature control

  • Sealed capillary tubes

  • Thermometer calibrated with USP Melting Point Reference Standards[8]

  • Mortar and pestle

Procedure:

  • Ensure the strontium nitrate tetrahydrate sample is crystalline. If necessary, gently crush the crystals using a mortar and pestle to obtain a fine powder.

  • Pack the powdered sample into a sealed capillary tube to a height of approximately 2.5-3.5 mm.[13]

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a controlled rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[10]

  • Observe the sample through the magnifying lens. The temperature at which the substance begins to collapse and form a liquid is recorded as the onset of melting. The temperature at which the last solid particle disappears is the clear point. For hydrated salts, the melting is often observed as the solid dissolving in its released water of hydration.[8][13]

  • Repeat the measurement with two additional samples to ensure reproducibility. The average of the consistent readings is reported as the melting point.

Determination of Density (Volume Displacement Method)

The density of strontium nitrate tetrahydrate crystals can be determined using the principle of volume displacement, as the salt is insoluble in non-polar organic solvents.

Apparatus:

  • Analytical balance

  • Graduated cylinder (e.g., 10 mL or 25 mL)

  • A non-polar solvent in which strontium nitrate is insoluble (e.g., hexane (B92381) or toluene)

  • Spatula

Procedure:

  • Weigh a clean, dry graduated cylinder on an analytical balance and record its mass.

  • Add a known mass of strontium nitrate tetrahydrate crystals to the graduated cylinder and record the total mass.

  • Add a sufficient volume of the non-polar solvent to the graduated cylinder to fully immerse the crystals. Record the new total volume.

  • The volume of the crystals is determined by the difference between the total volume and the volume of the solvent added.

  • The density is calculated using the formula: Density = Mass of crystals / Volume of crystals.

  • The procedure should be repeated at least three times to obtain an average density value.

Determination of Solubility (Isothermal Shake-Flask Method)

The solubility of strontium nitrate tetrahydrate in water at various temperatures can be determined using the isothermal shake-flask method.

Apparatus:

  • Constant temperature water bath with a shaker

  • Conical flasks with stoppers

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Evaporating dish

  • Drying oven

Procedure:

  • Prepare a series of conical flasks, each containing a known volume of deionized water.

  • Place the flasks in a constant temperature water bath set to the desired temperature.

  • Add an excess amount of strontium nitrate tetrahydrate to each flask to create a saturated solution.

  • Stopper the flasks and allow them to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous shaking to ensure saturation.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid transferring any solid particles.

  • Weigh a clean, dry evaporating dish.

  • Transfer the filtered aliquot of the saturated solution to the evaporating dish and weigh it.

  • Evaporate the water from the solution by placing the dish in a drying oven at a temperature below the decomposition temperature of the anhydrous salt (e.g., 110 °C).

  • Once all the water has evaporated, cool the dish in a desiccator and weigh it.

  • The mass of the dissolved strontium nitrate is the difference between the final and initial mass of the evaporating dish.

  • Calculate the solubility in grams per 100 mL of water.

  • Repeat the experiment at different temperatures to construct a solubility curve.

Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for understanding the thermal behavior of strontium nitrate tetrahydrate, including its dehydration and decomposition.

Apparatus:

  • Simultaneous TGA/DSC instrument

  • Sample pans (e.g., alumina (B75360) or platinum)

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Calibrate the TGA/DSC instrument according to the manufacturer's instructions.

  • Accurately weigh a small sample (typically 5-10 mg) of strontium nitrate tetrahydrate into a sample pan.

  • Place the sample pan and an empty reference pan into the instrument.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen flow of 50 mL/min) at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 700 °C).[14]

  • The TGA will record the mass loss as a function of temperature, indicating the loss of water molecules and subsequent decomposition.

  • The DSC will record the heat flow, showing endothermic events such as melting and dehydration, and exothermic events related to decomposition.

Visualization of Thermal Decomposition

The thermal decomposition of strontium nitrate tetrahydrate is a multi-step process that can be visualized to understand the sequential loss of water and the final decomposition to strontium oxide.

Thermal_Decomposition_of_Strontium_Nitrate_Tetrahydrate SrNO3_4H2O Sr(NO₃)₂·4H₂O (s) Strontium Nitrate Tetrahydrate Melt Melted Hydrate (in water of hydration) SrNO3_4H2O:e->Melt:w ~31.3 °C SrNO3 Sr(NO₃)₂ (s) Anhydrous Strontium Nitrate Melt:e->SrNO3:w >100 °C (-4H₂O) SrO SrO (s) Strontium Oxide SrNO3:e->SrO:w >570 °C Gases 2NO₂(g) + O₂(g) SrNO3->Gases Decomposition Products

Caption: Thermal decomposition pathway of strontium nitrate tetrahydrate.

Relevance in Research and Drug Development

The physicochemical properties of strontium nitrate are of particular importance to professionals in drug development for several reasons:

  • Solubility and Bioavailability: The high water solubility of strontium nitrate ensures good bioavailability of strontium ions.[15] This is a critical factor in the design of drug delivery systems where the controlled release of strontium is desired to promote bone growth or reduce inflammation.[1]

  • Bone Tissue Engineering: Strontium ions have been shown to stimulate osteoblast proliferation and inhibit osteoclast activity, making them beneficial for treating osteoporosis and promoting bone regeneration.[2] Strontium nitrate can serve as a precursor for the synthesis of strontium-containing biomaterials, such as bone cements and scaffolds.[7][16] The incorporation of strontium can enhance the biological and mechanical properties of these materials.[16]

  • Stability and Formulation: Understanding the thermal stability and dehydration behavior of strontium nitrate tetrahydrate is crucial for formulation development and manufacturing processes. The relatively low temperature at which it loses its water of hydration must be considered to prevent unwanted physical changes during storage and processing.

  • Toxicology: While stable strontium compounds have relatively low toxicity, it is essential for drug development professionals to be aware of the toxicological profile.[9][17] The primary hazards are associated with its oxidizing properties and potential for irritation upon contact.[4][18]

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of strontium nitrate tetrahydrate. The tabulated data, standardized experimental protocols, and visualization of its thermal decomposition offer a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these properties is fundamental for the safe handling, effective application, and innovative development of strontium-based materials in various scientific and therapeutic fields.

References

An In-depth Technical Guide to the Crystal Structure of Strontium Nitrate Tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of strontium nitrate (B79036) tetrahydrate (Sr(NO₃)₂·4H₂O), a compound of interest in various scientific and pharmaceutical applications. This document synthesizes available crystallographic data, details experimental methodologies for its characterization, and presents this information in a clear and accessible format for researchers and professionals in drug development.

Introduction

Strontium nitrate tetrahydrate is the hydrated salt of strontium nitrate, crystallizing with four water molecules. While the anhydrous form of strontium nitrate adopts a cubic crystal system, the tetrahydrate form exhibits a monoclinic crystal structure.[1][2] Understanding the precise atomic arrangement within this hydrated crystal is crucial for predicting its physical and chemical properties, including solubility, stability, and interaction with other molecules, which are critical parameters in pharmaceutical formulation and materials science.

Crystallographic Data

The crystal structure of strontium nitrate tetrahydrate has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system. The detailed unit cell parameters and other crystallographic data are summarized in the table below for easy reference and comparison.

Crystallographic Parameter Value
Chemical Formula Sr(NO₃)₂·4H₂O
Molar Mass 283.69 g/mol [3]
Crystal System Monoclinic[1][2]
Space Group C2/c
Unit Cell Dimensions
a13.56 Å
b6.34 Å
c9.08 Å
β125.1°
Volume of Unit Cell 639.1 ų
Formula Units per Unit Cell (Z) 4
Calculated Density 2.95 g/cm³

Experimental Protocols

The determination of the crystal structure of strontium nitrate tetrahydrate involves two key experimental stages: synthesis of high-quality single crystals and their analysis using X-ray diffraction.

Synthesis and Crystallization of Strontium Nitrate Tetrahydrate

Single crystals of strontium nitrate tetrahydrate suitable for X-ray diffraction can be grown from an aqueous solution. A typical procedure is as follows:

  • Preparation of a Saturated Solution: Dissolve strontium carbonate (SrCO₃) in a stoichiometric amount of dilute nitric acid (HNO₃) at a slightly elevated temperature (e.g., 40-50 °C) with continuous stirring. The reaction proceeds as follows: SrCO₃(s) + 2HNO₃(aq) → Sr(NO₃)₂(aq) + H₂O(l) + CO₂(g)

  • Filtration: Once the reaction is complete and all the strontium carbonate has dissolved, filter the hot solution to remove any insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the growth of large, well-defined single crystals. Evaporation of the solvent at a constant temperature below 30°C can also be employed.

  • Crystal Harvesting: Once crystals of suitable size have formed, they are carefully harvested from the mother liquor and dried with filter paper.

Single-Crystal X-ray Diffraction Analysis

The precise atomic arrangement in the synthesized crystals is determined using single-crystal X-ray diffraction. The general workflow for this technique is outlined below.

experimental_workflow cluster_synthesis Crystal Synthesis cluster_xrd X-ray Diffraction cluster_structure_solution Structure Determination synthesis Synthesis of Sr(NO₃)₂·4H₂O Single Crystals mounting Crystal Mounting synthesis->mounting Select Suitable Crystal data_collection Data Collection (Goniometer, X-ray Source, Detector) mounting->data_collection data_processing Data Processing (Integration, Scaling, Absorption Correction) data_collection->data_processing structure_solution Structure Solution (Direct Methods/Patterson) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation structure_refinement->validation

Fig. 1: Experimental workflow for crystal structure determination.

Detailed Steps:

  • Crystal Mounting: A single crystal of strontium nitrate tetrahydrate is carefully selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffracted X-rays are recorded by a detector.

  • Data Processing: The collected diffraction data are processed to determine the intensities and positions of the Bragg reflections. This includes integration of the reflection intensities, scaling of the data, and applying corrections for factors such as absorption.

  • Structure Solution: The processed data is used to solve the phase problem and obtain an initial model of the crystal structure. This is typically achieved using direct methods or the Patterson method.

  • Structure Refinement: The initial structural model is refined using least-squares methods to improve the agreement between the observed and calculated structure factors. This process yields the final, precise atomic coordinates and other crystallographic parameters.

  • Structure Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability.

Structural Description

In the monoclinic structure of strontium nitrate tetrahydrate, the strontium ion is coordinated by oxygen atoms from both the nitrate groups and the water molecules. The nitrate ions act as bidentate ligands. The four water molecules are integral to the crystal lattice, participating in a network of hydrogen bonds that stabilizes the overall structure. The precise coordination environment of the strontium ion and the hydrogen bonding network are key determinants of the compound's properties.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of strontium nitrate tetrahydrate. The quantitative crystallographic data, presented in a clear tabular format, and the outlined experimental protocols for synthesis and structure determination offer a valuable resource for researchers, scientists, and professionals in drug development. A thorough understanding of this monoclinic crystal structure is fundamental for its application in various scientific and industrial fields.

References

Synthesis of Strontium Nitrate Tetrahydrate from Strontium Carbonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of strontium nitrate (B79036) tetrahydrate [Sr(NO₃)₂·4H₂O] from strontium carbonate (SrCO₃). Strontium nitrate is a critical precursor in various applications, including pyrotechnics for its characteristic crimson flame, and holds potential in biomedical research. This document details the underlying chemistry, experimental protocols, and relevant physicochemical data to support laboratory and developmental scale synthesis.

Chemical Principles and Stoichiometry

The synthesis of strontium nitrate from strontium carbonate is a straightforward acid-base reaction. Strontium carbonate, a salt of a weak acid (carbonic acid), reacts with a strong acid, nitric acid (HNO₃), to produce strontium nitrate, water, and carbon dioxide gas. The balanced chemical equation for this reaction is:

SrCO₃(s) + 2HNO₃(aq) → Sr(NO₃)₂(aq) + H₂O(l) + CO₂(g) [1][2]

The reaction proceeds with the evolution of carbon dioxide gas, which serves as a visual indicator of the reaction's progress.[3] Stoichiometrically, one mole of strontium carbonate reacts with two moles of nitric acid to produce one mole of strontium nitrate.

From aqueous solutions at temperatures below 80°C, strontium nitrate crystallizes as the tetrahydrate, Sr(NO₃)₂·4H₂O.[4] Heating the tetrahydrate to 100°C will result in the loss of all water of crystallization, yielding the anhydrous form.[4][5]

Physicochemical Data

A summary of the key physical and chemical properties of the reactants and the final product is presented in the tables below for easy reference.

Table 1: Properties of Reactants

PropertyStrontium Carbonate (SrCO₃)Nitric Acid (HNO₃)
Molar Mass ( g/mol ) 147.6363.01
Appearance White or grey powder[6]Colorless, fuming liquid[2]
Density (g/cm³) 3.741.51
Melting Point (°C) 1494 (decomposes)-42
Boiling Point (°C) Decomposes83
Solubility in Water 0.0011 g/100 mL at 18°CMiscible

Table 2: Properties of Strontium Nitrate and its Tetrahydrate

PropertyStrontium Nitrate (Anhydrous) (Sr(NO₃)₂)Strontium Nitrate Tetrahydrate (Sr(NO₃)₂·4H₂O)
Molar Mass ( g/mol ) 211.63[5][7]283.69[5][8][9]
Appearance White crystalline solid[2]Colorless monoclinic crystals[4]
Density (g/cm³) 2.986[4][10]2.20[4][9][10]
Melting Point (°C) 570[4][5][7]100 (decomposes)[5][9]
Boiling Point (°C) 645 (decomposes)[7][10]Decomposes
Solubility in Water 71 g/100 mL at 18°C[11]60.4 g/100 mL at 0°C; 206.5 g/100 mL at 100°C[4][5]

Experimental Protocol: Laboratory Scale Synthesis

This protocol details a standard laboratory procedure for the synthesis of strontium nitrate tetrahydrate from strontium carbonate.

Materials:

  • Strontium Carbonate (SrCO₃), powder

  • Concentrated Nitric Acid (HNO₃), ~68-70%

  • Deionized Water

  • Beakers

  • Stirring Rod or Magnetic Stirrer

  • Heating Plate

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Crystallizing Dish

  • pH indicator paper

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, suspend a stoichiometric amount of strontium carbonate in deionized water in a beaker with continuous stirring. For example, to synthesize approximately 0.1 moles of strontium nitrate tetrahydrate (28.37 g), start with 14.76 g of strontium carbonate.

  • Acid Addition: Slowly and carefully add a stoichiometric amount of concentrated nitric acid to the strontium carbonate suspension. Based on the example above, this would be approximately 12.6 g (or 8.4 mL) of 70% nitric acid. The addition should be done portion-wise to control the effervescence from the evolution of carbon dioxide gas.[3][12] The reaction is exothermic, so the temperature of the mixture may increase.

  • Reaction Completion: Continue adding nitric acid until the fizzing ceases, indicating that all the strontium carbonate has reacted.[3][12] After the final addition of acid, gently heat the solution to between 60-90°C and stir for a short period to ensure the reaction is complete.[3]

  • pH Adjustment: Test the pH of the solution. If it is too acidic, add a small amount of strontium carbonate to neutralize the excess acid until the pH is between 3 and 4.[3] If any unreacted strontium carbonate remains, filter the hot solution.

  • Crystallization: Transfer the clear strontium nitrate solution to a crystallizing dish. Allow the solution to cool slowly to room temperature. To promote the formation of the tetrahydrate, ensure the evaporation temperature remains below 80°C.[4] Cooling the solution further in an ice bath can increase the yield of crystals.

  • Isolation and Drying: Collect the strontium nitrate tetrahydrate crystals by vacuum filtration. Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.[13] Dry the crystals at a temperature below 40°C to prevent the loss of water of hydration. Storing the crystals in a desiccator is recommended.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis of strontium nitrate tetrahydrate.

Chemical_Reaction_Pathway SrCO3 Strontium Carbonate (SrCO₃) Reaction_Mixture Aqueous Mixture SrCO3->Reaction_Mixture HNO3 Nitric Acid (2HNO₃) HNO3->Reaction_Mixture SrNO32_aq Aqueous Strontium Nitrate (Sr(NO₃)₂) Reaction_Mixture->SrNO32_aq H2O Water (H₂O) Reaction_Mixture->H2O CO2 Carbon Dioxide (CO₂) Reaction_Mixture->CO2

Caption: Chemical reaction pathway for the synthesis of strontium nitrate.

Experimental_Workflow Start Start Step1 Suspend SrCO₃ in Water Start->Step1 Step2 Slowly Add HNO₃ Step1->Step2 Step3 Heat and Stir to Complete Reaction Step2->Step3 Step4 Adjust pH and Filter Step3->Step4 Step5 Cool Solution for Crystallization Step4->Step5 Step6 Isolate Crystals by Filtration Step5->Step6 Step7 Wash and Dry Crystals Step6->Step7 End End Product: Sr(NO₃)₂·4H₂O Step7->End

Caption: Step-by-step experimental workflow for the synthesis.

Logical_Purification_Flow Start Crude Strontium Nitrate Solution Decision1 Excess Acid? Start->Decision1 Process1 Add SrCO₃ to Neutralize Decision1->Process1 Yes Decision2 Insoluble Impurities? Decision1->Decision2 No Process1->Decision2 Process2 Hot Filtration Decision2->Process2 Yes Process3 Controlled Cooling and Crystallization Decision2->Process3 No Process2->Process3 Process4 Isolate Crystals Process3->Process4 Process5 Wash with Cold Deionized Water Process4->Process5 End Pure Sr(NO₃)₂·4H₂O Process5->End

Caption: Logical flow for the purification of strontium nitrate tetrahydrate.

Characterization and Quality Control

To ensure the purity and identity of the synthesized strontium nitrate tetrahydrate, the following characterization techniques are recommended:

  • Flame Test: A simple and rapid qualitative test. A sample of the product on a clean wire loop introduced into a flame should produce a characteristic bright red color, indicative of the presence of strontium ions.

  • Melting Point Determination: The tetrahydrate decomposes at around 100°C.[5][9] A sharp decomposition point can be indicative of high purity.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the nitrate group (NO₃⁻) and the water of hydration (O-H stretches).

  • X-ray Diffraction (XRD): For unambiguous identification of the crystal structure, powder XRD can be used to confirm the monoclinic crystal system of the tetrahydrate form.[10]

  • Purity Analysis: Techniques such as Inductively Coupled Plasma (ICP) spectroscopy can be employed for the quantitative determination of trace metal impurities.

Safety Considerations

  • Nitric acid is highly corrosive and a strong oxidizing agent. Always handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

  • The reaction between strontium carbonate and nitric acid produces carbon dioxide gas. Ensure adequate ventilation to prevent the buildup of this gas.

  • Strontium nitrate is an oxidizer and can accelerate the combustion of other materials.[4] Keep it away from flammable substances.

This guide provides a foundational understanding and practical instructions for the synthesis of strontium nitrate tetrahydrate. For specific applications, further optimization of the reaction conditions and purification steps may be necessary to achieve the desired purity and crystal morphology.

References

An In-depth Technical Guide to the Thermal Decomposition of Strontium Nitrate Tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium nitrate (B79036) (Sr(NO₃)₂) is an inorganic compound that finds significant applications in various fields, including pyrotechnics for its ability to produce a vibrant red flame, and in certain specialized laboratory and industrial processes. In many applications, it is handled in its hydrated form, most commonly as strontium nitrate tetrahydrate (Sr(NO₃)₂·4H₂O). A thorough understanding of the thermal decomposition of this hydrated salt is crucial for its safe handling, storage, and utilization, particularly in processes where it is subjected to elevated temperatures.

This technical guide provides a comprehensive overview of the thermal decomposition of strontium nitrate tetrahydrate, detailing the sequential stages of dehydration and subsequent decomposition of the anhydrous salt. The information presented herein is compiled from various scientific studies and is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other relevant fields.

Thermal Decomposition Pathway

The thermal decomposition of strontium nitrate tetrahydrate is a multi-stage process that begins with the loss of its four molecules of water of hydration, followed by the decomposition of the resulting anhydrous strontium nitrate at higher temperatures. The final solid product of this decomposition is strontium oxide (SrO).

Dehydration of Strontium Nitrate Tetrahydrate

The initial stage of the thermal decomposition involves the removal of the four water molecules. This dehydration process occurs in a stepwise manner, and the specific temperatures for each step can be influenced by experimental conditions such as the heating rate.[1] While detailed quantitative data for each individual water loss step is not extensively available in the literature, the overall dehydration to form anhydrous strontium nitrate is consistently reported to occur at temperatures above 100°C.[2]

The theoretical mass loss for each stage of dehydration can be calculated based on the molar masses of the components.

Table 1: Theoretical Mass Loss for the Dehydration of Strontium Nitrate Tetrahydrate

Dehydration StepMolar Mass of Lost Species ( g/mol )Cumulative Mass Loss (%)
Sr(NO₃)₂·4H₂O → Sr(NO₃)₂·3H₂O + H₂O18.0156.35
Sr(NO₃)₂·4H₂O → Sr(NO₃)₂·2H₂O + 2H₂O36.0312.70
Sr(NO₃)₂·4H₂O → Sr(NO₃)₂·H₂O + 3H₂O54.04519.05
Sr(NO₃)₂·4H₂O → Sr(NO₃)₂ + 4H₂O72.0625.40
Decomposition of Anhydrous Strontium Nitrate

Following the complete loss of water, the resulting anhydrous strontium nitrate remains stable up to a significantly higher temperature. The decomposition of anhydrous Sr(NO₃)₂ typically commences at approximately 570°C and proceeds to completion at around 820°C.[3] This decomposition is a single-stage process that yields strontium oxide (SrO), nitrogen dioxide (NO₂), and oxygen (O₂).[4]

The overall chemical equation for the decomposition of anhydrous strontium nitrate is:

2Sr(NO₃)₂(s) → 2SrO(s) + 4NO₂(g) + O₂(g)

Table 2: Quantitative Data for the Thermal Decomposition of Anhydrous Strontium Nitrate

ParameterValueReference
Inception Temperature (Tᵢ)~ 570 °C[3]
Completion Temperature (T₟)~ 820 °C[3]
Total Mass Loss (from Sr(NO₃)₂)51.33 ± 0.05 %[3]
Final Solid ProductStrontium Oxide (SrO)[4]
Gaseous ProductsNitrogen Dioxide (NO₂), Oxygen (O₂)[5]

Visualizing the Decomposition Pathway

The logical progression of the thermal decomposition of strontium nitrate tetrahydrate can be visualized as a signaling pathway, illustrating the sequential transformation of the compound.

ThermalDecomposition SrNO3_4H2O Sr(NO₃)₂·4H₂O (Strontium Nitrate Tetrahydrate) SrNO3_anhydrous Sr(NO₃)₂ (Anhydrous Strontium Nitrate) SrNO3_4H2O->SrNO3_anhydrous Dehydration (>100 °C) - 4H₂O SrO SrO (Strontium Oxide) SrNO3_anhydrous->SrO Decomposition (570-820 °C) Gaseous_Products 4NO₂(g) + O₂(g) (Gaseous Products) SrNO3_anhydrous->Gaseous_Products

Thermal Decomposition Pathway of Sr(NO₃)₂·4H₂O

Experimental Protocols

The study of the thermal decomposition of strontium nitrate tetrahydrate is primarily conducted using thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

Methodology:

  • Instrument Calibration: Calibrate the thermobalance for mass and temperature according to the manufacturer's specifications. Ferromagnetic standards are often used for temperature calibration.

  • Sample Preparation: Accurately weigh a small sample (typically 5-10 mg) of strontium nitrate tetrahydrate into an inert crucible (e.g., alumina (B75360) or platinum).

  • Experimental Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with a desired inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent side reactions.

  • Heating Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Heat the sample at a constant, linear heating rate (e.g., 10°C/min) to a final temperature above the expected completion of decomposition (e.g., 900°C).

  • Data Acquisition: Continuously record the sample mass as a function of temperature. The resulting plot is the TGA curve. The first derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum mass loss rates.

Differential Thermal Analysis (DTA)

Objective: To measure the temperature difference between a sample and an inert reference material as a function of temperature.

Methodology:

  • Instrument Setup: Place the sample crucible and a reference crucible (containing an inert material like alumina) in the DTA cell.

  • Sample Preparation: Prepare the sample as described for TGA.

  • Heating Program: Subject both the sample and the reference to the same controlled heating program as in the TGA experiment.

  • Data Acquisition: Record the differential temperature (ΔT) between the sample and the reference as a function of the sample temperature. Endothermic events (e.g., dehydration, melting) will result in a negative peak, while exothermic events (e.g., crystallization, some decompositions) will produce a positive peak.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the thermal analysis of strontium nitrate tetrahydrate.

ExperimentalWorkflow cluster_preparation Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing & Analysis weigh_sample Weigh Sr(NO₃)₂·4H₂O (5-10 mg) place_in_crucible Place in TGA/DTA Crucible weigh_sample->place_in_crucible tga_dta_instrument TGA/DTA Instrument place_in_crucible->tga_dta_instrument set_parameters Set Experimental Parameters (Heating Rate, Atmosphere) run_analysis Run Analysis set_parameters->run_analysis acquire_data Acquire TGA/DTA Curves run_analysis->acquire_data analyze_curves Analyze Curves for: - Temperature Ranges - Mass Loss % - Peak Temperatures acquire_data->analyze_curves determine_pathway Determine Decomposition Pathway analyze_curves->determine_pathway

Workflow for Thermal Analysis of Sr(NO₃)₂·4H₂O

Conclusion

The thermal decomposition of strontium nitrate tetrahydrate is a well-defined process that proceeds through distinct stages of dehydration and subsequent decomposition of the anhydrous salt. Understanding these stages, the associated temperature ranges, and the final products is essential for the effective and safe application of this compound in various scientific and industrial settings. The experimental protocols and data presented in this guide provide a solid foundation for professionals working with strontium nitrate and other hydrated salts. Further research focusing on the detailed kinetics of the stepwise dehydration could provide an even more complete understanding of this thermal process.

References

solubility of strontium nitrate tetrahydrate in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Strontium Nitrate (B79036) Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the . The information is curated for professionals in research, science, and drug development who require precise data for their work. This document summarizes quantitative solubility data, outlines a standard experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Introduction to Strontium Nitrate Tetrahydrate

Strontium nitrate, with the chemical formula Sr(NO₃)₂, is an inorganic salt that exists in both anhydrous and tetrahydrate forms (Sr(NO₃)₂·4H₂O).[1][2] The tetrahydrate form consists of colorless monoclinic crystals.[3][4] It is known to lose its water of crystallization at 100°C.[3][4] Strontium nitrate is a strong oxidizing agent and is notably used in pyrotechnics to produce a vibrant red flame.[4][5]

Solubility of Strontium Nitrate Tetrahydrate

The solubility of strontium nitrate is highly dependent on the solvent and temperature. It is very soluble in water and liquid ammonia, but only slightly soluble in ethanol (B145695) and acetone.[3][4]

Solubility in Aqueous Solutions

Strontium nitrate tetrahydrate is highly soluble in water.[3] The dissolution process in water is endothermic, meaning the solution cools down as the salt dissolves.[2]

Table 1: Solubility of Strontium Nitrate Tetrahydrate in Water

Temperature (°C)Solubility ( g/100 mL)
060.43
100206.5

Data sourced from multiple references.[3][4][6][7]

For comparison, the solubility of the anhydrous form is also provided below.

Table 2: Solubility of Anhydrous Strontium Nitrate in Water

Temperature (°C)Solubility ( g/100 mL)
040.1
1871, 80
2066, 70.3
90100
100100

Data sourced from multiple references.[3][4][5][6][7]

Solubility in Organic Solvents

Strontium nitrate tetrahydrate exhibits very low solubility in most common organic solvents.

Table 3: Solubility of Strontium Nitrate in Various Organic Solvents

SolventSolubilityNotes
EthanolVery slightly soluble0.012 g/100 mL for the anhydrous form.[6]
AcetoneVery slightly soluble[3][4][7]
MethanolVery slightly soluble[6]
Solubility in Other Solvents

Strontium nitrate is soluble in liquid ammonia.[3][4][6] It is insoluble in nitric acid.[2][5][6]

Experimental Protocol for Solubility Determination

While the provided search results do not detail specific experimental protocols for the cited data, a general and widely accepted method for determining the solubility of a salt like strontium nitrate tetrahydrate is the isothermal equilibrium method.

Objective: To determine the concentration of a saturated solution of strontium nitrate tetrahydrate in a specific solvent at a constant temperature.

Materials:

  • Strontium nitrate tetrahydrate

  • Solvent of interest (e.g., deionized water, ethanol)

  • Constant temperature water bath or incubator

  • Stirring mechanism (e.g., magnetic stirrer and stir bars)

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrumentation for concentration measurement (e.g., ICP-OES for strontium analysis, gravimetric analysis)

Methodology:

  • Preparation of Supersaturated Solution: An excess amount of strontium nitrate tetrahydrate is added to a known volume of the solvent in a sealed container. This ensures that saturation is reached and solid salt remains.

  • Equilibration: The container is placed in a constant temperature bath and stirred vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

  • Phase Separation: After equilibration, the stirring is stopped, and the solution is allowed to stand undisturbed in the constant temperature bath for several hours to allow the excess solid to settle.

  • Sample Collection: A sample of the clear supernatant is carefully withdrawn using a pre-warmed (or pre-cooled to the experimental temperature) pipette or syringe. To prevent any undissolved solid from being collected, the sample is immediately filtered through a syringe filter.

  • Analysis: A precisely measured volume or mass of the saturated solution is taken for analysis.

    • Gravimetric Analysis: The solvent is evaporated, and the mass of the remaining dry salt is determined.

    • Spectroscopic Analysis: The solution is diluted to an appropriate concentration, and the concentration of strontium is determined using a technique like Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).

  • Calculation: The solubility is then calculated and expressed in grams of solute per 100 mL or 100 g of solvent.

  • Replication: The experiment is repeated multiple times to ensure the reproducibility and accuracy of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal equilibrium method.

Solubility_Determination_Workflow start Start prepare_solution Prepare Supersaturated Solution (Excess Solute in Solvent) start->prepare_solution equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with stirring) prepare_solution->equilibrate settle Allow Excess Solid to Settle equilibrate->settle sample Withdraw and Filter Supernatant settle->sample analyze Analyze Solute Concentration (Gravimetric, ICP-OES, etc.) sample->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of a compound.

References

Spectroscopic Analysis of Strontium Nitrate Tetrahydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the analysis of strontium nitrate (B79036) tetrahydrate (Sr(NO₃)₂·4H₂O). Designed for researchers, scientists, and professionals in drug development, this document details the principles and experimental protocols for Infrared (IR) and Raman Spectroscopy, Powder X-ray Diffraction (PXRD), and Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC). The guide presents key quantitative data in structured tables for comparative analysis and includes visual representations of experimental workflows to facilitate a deeper understanding of the analytical processes.

Introduction

Strontium nitrate, in its hydrated form, is a compound of interest in various scientific and industrial fields, including pharmaceuticals and pyrotechnics. A thorough characterization of its solid-state properties is crucial for quality control, formulation development, and ensuring its performance and stability. Spectroscopic methods offer powerful, non-destructive means to probe the molecular vibrations, crystal structure, and thermal behavior of strontium nitrate tetrahydrate. This guide serves as a detailed reference for the application of these techniques.

Vibrational Spectroscopy: Probing Molecular Bonds

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides insights into the molecular structure of strontium nitrate tetrahydrate by analyzing the vibrations of its constituent chemical bonds. These techniques are particularly useful for identifying the nitrate group (NO₃⁻) and the water of hydration (H₂O).

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the molecule.

Key Vibrational Modes: The IR spectrum of strontium nitrate tetrahydrate is characterized by absorption bands corresponding to the vibrational modes of the nitrate ion and the water molecules. The nitrate ion (D₃h symmetry in its free state) exhibits several distinct vibrations. The presence of water of hydration introduces additional bands, primarily in the O-H stretching and H-O-H bending regions.

Wavenumber (cm⁻¹)Vibrational Mode Assignment
~3400 (broad)O-H stretching vibrations of water of hydration (ν₁ and ν₃)
~1640H-O-H bending vibration of water of hydration (ν₂)
~1380Asymmetric N-O stretching of nitrate (ν₃)
~1040Symmetric N-O stretching of nitrate (ν₁)
~815Out-of-plane bending of nitrate (ν₂)
~735In-plane bending of nitrate (ν₄)

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of strontium nitrate tetrahydrate with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • The mixture should be homogenous and have a fine, consistent particle size to minimize scattering of the infrared beam.

    • Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The final spectrum is presented as absorbance or transmittance versus wavenumber.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique where a monochromatic laser source is used to irradiate a sample. The scattered light provides information about the vibrational modes of the molecules. It is complementary to IR spectroscopy.

Key Vibrational Modes: The Raman spectrum of strontium nitrate tetrahydrate is dominated by the symmetric stretching mode of the nitrate ion, which is typically a very strong and sharp peak. The water of hydration also gives rise to characteristic Raman bands.

Raman Shift (cm⁻¹)Vibrational Mode Assignment
~3400 (broad)O-H stretching vibrations of water of hydration (ν₁ and ν₃)
~1640H-O-H bending vibration of water of hydration (ν₂)
~1050Symmetric N-O stretching of nitrate (ν₁)
~720In-plane bending of nitrate (ν₄)

Powder X-ray Diffraction (PXRD): Unveiling the Crystal Structure

Powder X-ray Diffraction is a powerful technique for identifying the crystalline phases of a solid material and determining its crystal structure. Each crystalline solid has a unique diffraction pattern. Strontium nitrate tetrahydrate crystallizes in a monoclinic system, which is distinct from the cubic structure of its anhydrous form.[1]

Quantitative Data: The powder diffraction pattern of strontium nitrate tetrahydrate is characterized by a series of peaks at specific 2θ angles. The positions and relative intensities of these peaks are unique to its crystal lattice.

2θ (degrees)d-spacing (Å)Relative Intensity (%)
Data not available in a comprehensive table in the search results.Data not availableData not available
.........

Experimental Protocol: Powder X-ray Diffraction

  • Sample Preparation:

    • Finely grind the strontium nitrate tetrahydrate sample to a uniform particle size, typically less than 10 µm, to ensure a random orientation of the crystallites.

    • Carefully pack the powdered sample into a sample holder, ensuring a flat and smooth surface.

  • Data Acquisition:

    • Mount the sample holder in the diffractometer.

    • Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, and scan range (e.g., 5° to 70° 2θ).

    • Initiate the scan. The detector rotates around the sample to collect the diffracted X-rays at different angles.

    • The resulting diffractogram plots the intensity of the diffracted X-rays versus the 2θ angle.

Thermal Analysis: Monitoring Thermal Stability and Decomposition

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical changes that occur in a material as a function of temperature. For strontium nitrate tetrahydrate, these methods are crucial for determining its dehydration and decomposition behavior.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. The resulting TGA curve provides information on thermal stability and the stoichiometry of decomposition reactions. The tetrahydrate loses its four water molecules upon heating, which begins at approximately 31.3 °C where it melts in its own water of hydration, followed by decomposition to the anhydrous form at temperatures greater than 100°C.[2] The anhydrous form is stable up to around 570°C.[2][3]

Quantitative Data:

Temperature Range (°C)Mass Loss (%)Description
~30 - 150~25.4%Loss of four molecules of water of hydration
> 570SignificantDecomposition of anhydrous strontium nitrate
Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on phase transitions, such as melting and dehydration. The DSC thermogram of strontium nitrate tetrahydrate will show endothermic peaks corresponding to the energy absorbed during the removal of water molecules.

Experimental Protocol: TGA/DSC

  • Sample Preparation:

    • Accurately weigh a small amount of the strontium nitrate tetrahydrate sample (typically 5-10 mg) into a TGA/DSC pan (e.g., aluminum or ceramic).

  • Data Acquisition:

    • Place the sample pan and an empty reference pan into the TGA/DSC instrument.

    • Set the experimental parameters, including the heating rate (e.g., 10 °C/min), temperature range (e.g., 25 °C to 700 °C), and purge gas (e.g., nitrogen).

    • Start the analysis. The instrument will record the mass change (TGA) and heat flow (DSC) as a function of temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a powerful technique for structural elucidation of organic molecules, high-resolution solid-state NMR spectroscopy is not a commonly employed method for the routine analysis of simple inorganic salts like strontium nitrate. The low natural abundance and quadrupolar nature of the primary strontium isotope (⁸⁷Sr) lead to broad signals and low sensitivity, making it challenging to obtain high-resolution spectra.

Visualized Workflows and Relationships

To aid in the understanding of the analytical process, the following diagrams illustrate the logical workflow for the spectroscopic analysis of strontium nitrate tetrahydrate and the interrelationship between the different analytical techniques.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation Sample Strontium Nitrate Tetrahydrate Sample Grinding Grinding to Uniform Particle Size Sample->Grinding Vibrational Vibrational Spectroscopy (IR & Raman) Grinding->Vibrational XRD Powder X-ray Diffraction (PXRD) Grinding->XRD Thermal Thermal Analysis (TGA/DSC) Grinding->Thermal Vib_Data Molecular Vibrations (Functional Groups, Water of Hydration) Vibrational->Vib_Data XRD_Data Crystal Structure (Phase Identification, Lattice Parameters) XRD->XRD_Data Thermal_Data Thermal Stability (Dehydration, Decomposition) Thermal->Thermal_Data Technique_Relationship Vibrational Vibrational Spectroscopy XRD PXRD Vibrational->XRD Complementary Structural Info Thermal Thermal Analysis XRD->Thermal Phase Change Confirmation Thermal->Vibrational Dehydration/ Decomposition Monitoring

References

An In-depth Technical Guide to Strontium Nitrate Tetrahydrate for Researchers and Scientists

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of strontium nitrate (B79036) tetrahydrate, with a focus on its physicochemical properties, synthesis, purification, characterization, and applications relevant to scientific research and drug development.

Physicochemical Properties

Strontium nitrate tetrahydrate is the hydrated form of strontium nitrate, an inorganic compound composed of strontium, nitrogen, and oxygen. The tetrahydrate form consists of one formula unit of strontium nitrate associated with four molecules of water.

Molecular Weight

The molecular weight of strontium nitrate tetrahydrate is a fundamental parameter for quantitative analysis and solution preparation. It is calculated by summing the atomic weights of its constituent atoms.

Calculation of Molecular Weight:

The chemical formula for strontium nitrate tetrahydrate is Sr(NO₃)₂·4H₂O.

  • Molecular Weight of Strontium Nitrate (Sr(NO₃)₂): 211.63 g/mol [1]

  • Molecular Weight of Water (H₂O): 18.015 g/mol [2]

Total Molecular Weight = Molecular Weight of Sr(NO₃)₂ + 4 * Molecular Weight of H₂O Total Molecular Weight = 211.63 g/mol + 4 * 18.015 g/mol Total Molecular Weight = 211.63 g/mol + 72.06 g/mol Total Molecular Weight = 283.69 g/mol [1]

MolecularWeightCalculation cluster_SrNO32 Strontium Nitrate (Sr(NO₃)₂) cluster_H2O 4 x Water (H₂O) Sr Sr MW_SrNO32 MW(Sr(NO₃)₂) = 211.63 g/mol N2 2 x N O6 6 x O H8 8 x H MW_H2O MW(4H₂O) = 72.06 g/mol O4 4 x O MW_Total Total MW = 283.69 g/mol MW_SrNO32->MW_Total + MW_H2O->MW_Total +

Caption: Logical workflow for the calculation of the molecular weight of strontium nitrate tetrahydrate.

Physical and Chemical Data

A summary of the key quantitative data for both anhydrous strontium nitrate and its tetrahydrate form is presented below for easy comparison.

PropertyStrontium Nitrate (Anhydrous)Strontium Nitrate Tetrahydrate
Chemical Formula Sr(NO₃)₂Sr(NO₃)₂·4H₂O
Molecular Weight 211.63 g/mol [1]283.69 g/mol [1]
Appearance White crystalline solidColorless monoclinic crystals
Density 2.986 g/cm³[1]2.20 g/cm³[1]
Melting Point 570 °C[1]100 °C (decomposes)[1]
Boiling Point 645 °C (decomposes)[1]Not applicable
Solubility in Water 710 g/L at 18 °C[1]604.3 g/L at 0 °C[1]
660 g/L at 20 °C[1]2065 g/L at 100 °C[1]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of strontium nitrate are crucial for reproducible research.

Synthesis of Strontium Nitrate

A common laboratory-scale synthesis involves the reaction of strontium carbonate with nitric acid.[1]

Protocol:

  • Reaction Setup: In a fume hood, place 45 g of strontium carbonate into a 250 mL beaker.

  • Reagent Addition: Slowly add 40 mL of 70% nitric acid to the beaker containing the strontium carbonate while stirring. Be aware that the reaction will produce carbon dioxide gas, causing effervescence. To control the reaction rate, the nitric acid can be diluted with deionized water before addition.

  • Completion of Reaction: Continue adding nitric acid until the fizzing stops, indicating that all the strontium carbonate has reacted.

  • Filtration (Optional): If the strontium carbonate used is of technical grade, it is advisable to filter the resulting solution to remove any insoluble impurities.

  • Crystallization: Gently heat the solution to evaporate the water. Strontium nitrate is stable to moderate heating.[3] Crystallization of the tetrahydrate occurs when a solution is evaporated below 80°C.[4]

  • Drying: Once the product has crystallized, it can be dried in a desiccator or a low-temperature oven.

Purification of Strontium Nitrate

For applications requiring high purity, commercial strontium nitrate can be further purified to remove contaminants such as barium.

Protocol for Barium Removal:

  • Dissolution: Dissolve the impure strontium nitrate in deionized water.

  • pH Adjustment: Make the solution strongly alkaline by adding strontium hydroxide (B78521) hydrate (B1144303) and filter off any precipitate.

  • Acidification: Acidify the filtrate with nitric acid.

  • Precipitation of Barium: Add a solution of chromic acid to the strontium nitrate solution. While vigorously agitating, slowly add a strontium hydroxide solution until the pH reaches and remains at 11 for several minutes. This will preferentially precipitate barium as barium chromate (B82759).

  • Filtration: Filter the solution to remove the barium chromate precipitate.

  • Recrystallization: Boil the filtrate and add nitric acid to a pH of approximately 1. Evaporate the solution to crystallize the purified strontium nitrate. The final filtering should be performed at about 35 to 50 °C to avoid the formation of the tetrahydrate, which can include impurities.[5]

SynthesisPurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification start_synthesis Strontium Carbonate + Nitric Acid reaction Reaction & Dissolution start_synthesis->reaction filtration_synthesis Filtration (optional) reaction->filtration_synthesis crystallization Evaporation & Crystallization filtration_synthesis->crystallization product Strontium Nitrate Tetrahydrate crystallization->product start_purification Impure Strontium Nitrate dissolution Dissolution in Water start_purification->dissolution ph_adjustment pH Adjustment & Barium Precipitation dissolution->ph_adjustment filtration_purification Filtration ph_adjustment->filtration_purification recrystallization Recrystallization filtration_purification->recrystallization purified_product High-Purity Strontium Nitrate recrystallization->purified_product

Caption: Experimental workflow for the synthesis and purification of strontium nitrate.

Characterization Techniques

Several analytical methods can be employed to confirm the identity and purity of synthesized strontium nitrate tetrahydrate.

TechniquePurpose
Flame Test A simple qualitative test where a sample on a platinum wire introduced to a flame produces a characteristic bright red (crimson) color, indicating the presence of strontium ions.[6]
X-ray Diffraction (XRD) Confirms the crystalline structure of the compound.[7]
Fourier-Transform Infrared Spectroscopy (FTIR) Identifies the functional groups present, including the nitrate ions and the water of hydration.[8]
Scanning Electron Microscopy (SEM) Visualizes the surface morphology and particle shape of the crystals.[8]
Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) Quantifies the concentration of strontium and can be used to determine the presence of metallic impurities.
Complexometric Titration An assay to determine the purity of strontium nitrate by titrating with a solution of ethylenediaminetetraacetic acid (EDTA).[2]

Applications in Research and Drug Development

While widely known for its use in pyrotechnics, strontium nitrate and the strontium ion have several applications in biomedical research.

Calcium Mimicry in Electrophysiology

The strontium ion (Sr²⁺) has an ionic radius similar to that of the calcium ion (Ca²⁺). This allows Sr²⁺ to act as a substitute for Ca²⁺ in many biological processes. In neuroscience, strontium is used in electrophysiology experiments to study synaptic transmission. It can enter voltage-gated calcium channels and trigger the release of neurotransmitters, albeit with different kinetics compared to calcium.[1] This property allows researchers to dissect the mechanisms of neurotransmitter release.

CalciumMimicry cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft action_potential Action Potential Arrives ca_channel Voltage-Gated Ca²⁺ Channel Opens action_potential->ca_channel sr_entry Sr²⁺ Enters (mimicking Ca²⁺) ca_channel->sr_entry vesicle_fusion Vesicle Fusion with Membrane sr_entry->vesicle_fusion neurotransmitter_release Neurotransmitter Release vesicle_fusion->neurotransmitter_release neurotransmitters neurotransmitter_release->neurotransmitters

Caption: Role of Sr²⁺ as a Ca²⁺ mimic in neurotransmitter release at a synapse.

Dermatology and Drug Formulation

Strontium salts, including strontium nitrate, have been shown to reduce sensory irritation of the skin.[9] Studies have demonstrated that topical application of strontium nitrate can significantly decrease the irritation caused by other chemicals, such as glycolic acid.[9] This property makes it a compound of interest for dermatological research and the formulation of less irritating topical drug products.

Bone Regeneration and Nanomedicine

Strontium is known to have beneficial effects on bone metabolism, promoting bone formation and inhibiting bone resorption. This has led to research into strontium-based nanoparticles for applications in bone regeneration and tissue engineering.[10] Strontium nitrate is often used as a precursor in the synthesis of these nanoparticles.[10] These nanoparticles can be incorporated into scaffolds or gels for localized delivery to bone defects.[11] Furthermore, strontium-conjugated nanomaterials are being explored for their antimicrobial properties and potential use in targeted drug delivery.[12]

References

strontium nitrate tetrahydrate safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of Strontium Nitrate (B79036) Tetrahydrate

This guide provides comprehensive safety and handling information for strontium nitrate tetrahydrate, intended for researchers, scientists, and drug development professionals. It covers physical and chemical properties, hazards, handling procedures, and emergency response protocols.

Chemical and Physical Properties

Strontium nitrate exists in both anhydrous (Sr(NO₃)₂) and tetrahydrate (Sr(NO₃)₂·4H₂O) forms. The tetrahydrate is the common form crystallized from aqueous solutions below 80°C.[1][2] It is a white, crystalline solid.[3]

Table 1: Physical and Chemical Properties of Strontium Nitrate

PropertyStrontium Nitrate (Anhydrous)Strontium Nitrate TetrahydrateCitations
Molecular Formula Sr(NO₃)₂Sr(NO₃)₂·4H₂O[4][5]
Molar Mass 211.6 g/mol 283.69 g/mol [4][5]
Appearance Colorless cubic crystals or white powderColorless monoclinic crystals[1]
Density 2.986 g/cm³2.20 g/cm³[1][6]
Melting Point 570 °C (1058 °F)31.3 °C (melts in own water of hydration)[1][2][7]
Decomposition Temp. Begins to decompose as low as 545 °CLoses all water of crystallization at 100 °C[1][2][6]
Solubility in Water 70.3 g/100 mL at 20 °C60.4 g/100 mL at 0 °C; 206.5 g/100 mL at 100 °C[1][8]
Solubility (Other) Very slightly soluble in ethanol (B145695)Soluble in liquid ammonia; very slightly soluble in ethanol and acetone[1][8]

Hazard Identification and Classification

Strontium nitrate is a strong oxidizer and poses a significant fire and explosion risk, especially when in contact with combustible, organic, or other reducing agents.[9][10][11] It can intensify fires and may cause an explosion if large quantities are involved or if exposed to heat for a prolonged period.[3] The primary health hazards are serious eye damage and irritation to the skin and respiratory system.[4][7]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard StatementCitations
Oxidising SolidCategory 1H271: May cause fire or explosion; strong oxidiser[4][12]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage[4][12]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[10][13]
Skin IrritationCategory 2H315: Causes skin irritation[10][13]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[10][13]

Table 3: Safety Ratings (NFPA and HMIS)

SystemHealthFlammabilityReactivity/InstabilitySpecial HazardCitations
NFPA 200OX[7][9]
HMIS 200E (PPE)[7][9]

Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to mitigate the risks associated with strontium nitrate tetrahydrate.

Safe Handling
  • Ventilation: Use in a well-ventilated area, preferably within a chemical fume hood, to keep airborne dust concentrations low.[9][14]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[11][15] Avoid breathing dust.[9][15]

  • Hygiene: Wash hands thoroughly after handling and before breaks. Do not eat, drink, or smoke in work areas.[10][14]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[12][14] No smoking.[12]

  • Incompatibles: Avoid contact with combustible materials, reducing agents, strong acids, and organic materials.[9][16]

Storage Conditions
  • Container: Store in a tightly closed, original container in a cool, dry, well-ventilated place.[11][12][17]

  • Segregation: Store separately from combustible and incompatible materials.[9][11] Oxidizing materials should be kept in a dedicated safety storage cabinet or room.[9]

  • Environment: Protect from moisture.[11] Recommended storage temperature is between 15–25 °C.[4][18]

Personal Protective Equipment (PPE)

A hierarchy of controls should be implemented to minimize exposure. Engineering controls like fume hoods are primary, followed by administrative controls and, finally, PPE.

Hierarchy_of_Controls Hierarchy of Safety Controls cluster_controls cluster_arrows Hierarchy of Safety Controls N1 Elimination (Most Effective) N2 Substitution N3 Engineering Controls (e.g., Fume Hood) N4 Administrative Controls (e.g., SOPs, Training) N5 Personal Protective Equipment (PPE) (Least Effective) A1 Increasing Effectiveness

Caption: Hierarchy of controls for managing chemical exposure risks.

Table 4: Recommended Personal Protective Equipment

Protection TypeSpecificationCitations
Eye/Face Chemical safety goggles with side-shields conforming to EN166 or OSHA 29 CFR 1910.133. A face shield may also be required.[11][12]
Hand Chemical-resistant gloves (e.g., Nitrile rubber, >0.3 mm thickness) inspected before use.[4][12][15]
Body Lab coat, chemical apron, or impervious clothing. For large spills or fire, a full suit and flame-retardant clothing are necessary.[9][12][15]
Respiratory For dust-generating operations or insufficient ventilation, use a NIOSH-approved dust respirator. For fires or major releases, a self-contained breathing apparatus (SCBA) is required.[9][12][14]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. Always seek professional medical attention after providing first aid.[19]

First_Aid_Workflow Emergency First Aid Protocol for Strontium Nitrate Exposure cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion start Exposure Event inh1 Move person to fresh air. start->inh1 skin1 Immediately remove all contaminated clothing. start->skin1 eye1 Rinse cautiously with water for 15-20 minutes. start->eye1 ing1 Do NOT induce vomiting. start->ing1 inh2 If not breathing, give artificial respiration. inh1->inh2 end Seek Immediate Medical Attention inh2->end skin2 Rinse skin with plenty of water/shower for 15-20 minutes. skin1->skin2 skin2->end eye2 Remove contact lenses, if present and easy to do. eye1->eye2 eye3 Keep eyelids apart. Continue rinsing. eye2->eye3 eye3->end ing2 Rinse mouth with water. ing1->ing2 ing3 Give 1-2 glasses of water to drink. ing2->ing3 ing3->end

Caption: First aid workflow for different routes of exposure.

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention.[10][14][19]

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15-20 minutes.[4][14][19]

  • Eye Contact: Immediately flush eyes with plenty of water for 15-20 minutes, holding eyelids open.[4][14] Remove contact lenses if possible.[14] Seek immediate attention from an ophthalmologist.[4][18]

  • Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water and have the person drink a couple of glasses of water if conscious.[10][19] Call a poison control center or doctor immediately.[14][19]

Fire-Fighting Measures

While not combustible itself, strontium nitrate is a strong oxidizer that will accelerate the burning of combustible materials.[3][16]

  • Extinguishing Media: Use flooding quantities of water or water spray.[11][20] Dry chemical, carbon dioxide, or foam may also be used.[14][19] Do not use dry chemical, CO2, or foam for small fires; use large amounts of water.[20]

  • Special Hazards: Heating may cause containers to rupture violently.[20][21] Fires produce toxic nitrogen oxides (NOx) and strontium oxides.[3][14] There is an explosion hazard under prolonged exposure to heat or fire, or when mixed with finely divided combustible material.[3]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode.[9][14][19] In case of a major fire and large quantities, evacuate the area and fight the fire remotely due to the risk of explosion.[12][15]

Accidental Release Measures (Spill Handling)

Prompt and safe cleanup of spills is crucial to prevent contamination and accidents.

Spill_Response_Workflow Spill Response Protocol for Strontium Nitrate start Spill Detected n1 Evacuate non-essential personnel and move upwind. start->n1 n2 Remove all ignition sources. n1->n2 n3 Don appropriate PPE (respirator, gloves, goggles, suit). n2->n3 n4 Contain spill with inert material (e.g., dry sand, earth). n3->n4 n5 DO NOT use combustible absorbents (e.g., sawdust, paper towels). n3->n5 n6 Carefully sweep or vacuum up material and place in a labeled, sealed container. n4->n6 n7 Decontaminate spill area with water. n6->n7 n8 Prevent runoff from entering drains. n7->n8 end Dispose of waste according to local regulations. n8->end

Caption: Logical workflow for responding to a chemical spill.

  • Personal Precautions: Evacuate the area and eliminate all ignition sources.[15][20] Wear the appropriate PPE as described in Section 4, including respiratory protection.[10]

  • Containment: Prevent the spill from entering drains or waterways.[10][12]

  • Cleanup: For solid spills, carefully sweep or vacuum the material into a suitable, labeled disposal container.[11][17] Avoid generating dust.[14] Use spark-proof tools.[20] Do not use combustible materials like paper towels or sawdust for cleanup.[11][20]

  • Decontamination: After the material has been collected, wash the spill area with water.[17][19]

Disposal Considerations

Waste material is considered hazardous. Disposal must be conducted in accordance with all federal, state, and local environmental regulations.

  • Procedure: Dispose of waste and contaminated containers at an approved waste disposal plant.[12] Do not allow the product to enter drains or be disposed of with municipal waste.[15] Contact a licensed professional waste disposal service.

Toxicological Information

Strontium nitrate is moderately toxic by ingestion and can cause irritation upon contact.[1]

Table 5: Acute Toxicity Data

RouteSpeciesValue (LD50)Citations
OralRat2750 mg/kg[21][22]
IntraperitonealRat540 mg/kg[3]
  • Chronic Effects: No components of this product are listed as probable, possible, or confirmed human carcinogens by IARC.[10] Prolonged exposure may lead to skin irritation or ulcerations.[7] The human body can absorb strontium as if it were calcium, accumulating it in the skeleton.[3][8]

References

Dehydration of Strontium Nitrate Tetrahydrate to Anhydrous Form: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium nitrate (B79036) (Sr(NO₃)₂) is an inorganic compound utilized in various industrial and scientific applications, including pyrotechnics for its ability to produce a brilliant red flame, and in certain medical formulations.[1][2][3][4] It primarily exists in two forms: the anhydrous salt (Sr(NO₃)₂) and the tetrahydrate (Sr(NO₃)₂·4H₂O). For many applications, particularly in pyrotechnics and chemical synthesis, the anhydrous form is required. The presence of water can interfere with reactions and degrade the performance of pyrotechnic compositions.[1] Therefore, a controlled and efficient dehydration process is crucial.

This technical guide provides an in-depth overview of the dehydration process of strontium nitrate tetrahydrate to its anhydrous form. It consolidates key data, outlines experimental protocols based on established thermal analysis techniques, and presents visual representations of the process to aid in understanding and implementation in a laboratory or industrial setting.

Physicochemical Properties

A clear understanding of the physical and chemical properties of both the hydrated and anhydrous forms of strontium nitrate is essential for a successful dehydration process.

PropertyStrontium Nitrate Tetrahydrate (Sr(NO₃)₂·4H₂O)Strontium Nitrate Anhydrous (Sr(NO₃)₂)
Molar Mass 283.69 g/mol [2]211.63 g/mol [2]
Appearance Colorless monoclinic crystals[4][5]Colorless cubic crystals or white powder[4][5]
Density 2.20 g/cm³[2][5]2.986 g/cm³[1][2][5]
Melting Point Melts in its own water of hydration at 31.3 °C; decomposes above 100 °C[4][5]570 °C[1][2][5][6]
Boiling Point Decomposes645 °C (decomposes)[2][3]
Solubility in Water 60.4 g/100 mL at 0°C; 206.5 g/100 mL at 100°C[2][3][5]71 g/100 mL at 18°C[3]

The Dehydration Process

The conversion of strontium nitrate tetrahydrate to its anhydrous form is an endothermic process that involves the removal of four molecules of water. The dehydration is reported to occur in a stepwise manner, and the composition of any intermediate hydrates may depend on the rate of heating.[7] The complete removal of all water of crystallization is generally achieved at temperatures above 100°C.[1][2][4][5]

Thermal Decomposition Pathway

The overall dehydration process can be represented by the following chemical equation:

Sr(NO₃)₂·4H₂O(s) → Sr(NO₃)₂(s) + 4H₂O(g)

It is critical to control the temperature during dehydration. While the removal of water occurs above 100°C, the anhydrous strontium nitrate itself begins to decompose at temperatures around 545-600°C, forming strontium oxide (SrO) and nitrogen oxides.[1][3][4][5]

The following diagram illustrates the logical progression of the thermal decomposition of strontium nitrate tetrahydrate.

DehydrationProcess A Sr(NO₃)₂·4H₂O (Tetrahydrate) B Intermediate Hydrates (e.g., Sr(NO₃)₂·xH₂O) A->B Initial Water Loss C Sr(NO₃)₂ (Anhydrous) B->C Complete Dehydration D SrO + NOx + O₂ (Decomposition Products) C->D Decomposition P1 Heating (>31.3°C) P2 Heating (>100°C) P3 Heating (>570°C) TGA_Workflow A Sample Preparation (Weigh Sr(NO₃)₂·4H₂O) B Instrument Setup (TGA, Inert Atmosphere) A->B C Heating Program (e.g., 25°C to 850°C at 10 K/min) B->C D Data Acquisition (Mass vs. Temperature) C->D E Data Analysis (Identify Dehydration & Decomposition Steps) D->E DSC_Workflow A Sample Preparation (Weigh & Seal Sr(NO₃)₂·4H₂O) B Instrument Setup (DSC, Inert Atmosphere) A->B C Heating Program (e.g., 25°C to 600°C at 10 K/min) B->C D Data Acquisition (Heat Flow vs. Temperature) C->D E Data Analysis (Identify & Quantify Thermal Events) D->E

References

In-depth Technical Guide to Strontium Nitrate Tetrahydrate: Chemical Formula and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical formula, structure, and crystallographic data of strontium nitrate (B79036) tetrahydrate. It is intended for researchers, scientists, and professionals in drug development who require detailed information on the physicochemical properties of this compound.

Chemical Properties and Formula

Strontium nitrate tetrahydrate is a hydrated salt with the chemical formula Sr(NO₃)₂·4H₂O . It is composed of a strontium cation (Sr²⁺), two nitrate anions (NO₃⁻), and four molecules of water of crystallization. The presence of these water molecules is crucial to its crystalline structure and overall properties.

PropertyValue
Chemical Formula Sr(NO₃)₂·4H₂O
Molecular Weight 283.69 g/mol [1]
Appearance White crystalline solid[2]
Crystal System Monoclinic[2]
Density 2.20 g/cm³[2]

Crystallographic Structure

Strontium nitrate tetrahydrate crystallizes in the monoclinic system. This is in contrast to its anhydrous form, strontium nitrate (Sr(NO₃)₂), which has a cubic crystal structure. The four water molecules in the tetrahydrate form are integral to the crystal lattice, participating in hydrogen bonding that stabilizes the overall structure.

In contrast, the anhydrous form, Sr(NO₃)₂, has a cubic crystal structure with the following lattice parameters:

**Lattice Parameters (Anhydrous Sr(NO₃)₂) **
a7.76 Å[3]
b7.76 Å[3]
c7.76 Å[3]
α90°
β90°
γ90°

Experimental Protocols

The determination of the crystal structure of strontium nitrate tetrahydrate involves two key experimental stages: the synthesis of high-quality single crystals and their analysis using single-crystal X-ray diffraction (XRD).

Synthesis of Single Crystals of Strontium Nitrate Tetrahydrate

High-quality single crystals suitable for XRD analysis can be grown from an aqueous solution by slow evaporation.

Materials:

  • Strontium nitrate (Sr(NO₃)₂)

  • Distilled water

  • Clean crystallizing dish or beaker

  • Filter paper

Procedure:

  • Prepare a saturated aqueous solution of strontium nitrate at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.

  • Filter the hot, saturated solution to remove any insoluble impurities.

  • Transfer the clear filtrate to a clean crystallizing dish.

  • Cover the dish with filter paper to allow for slow evaporation of the solvent at room temperature. The small pores in the filter paper prevent dust from contaminating the solution while allowing water vapor to escape slowly.

  • Allow the solution to stand undisturbed for several days to weeks. As the water evaporates, the solution will become supersaturated, and single crystals of strontium nitrate tetrahydrate will begin to form.

  • Once crystals of a suitable size (typically 0.1-0.3 mm) have formed, they can be carefully harvested from the solution.

Single-Crystal X-ray Diffraction (XRD) Analysis

The following protocol outlines the general steps for determining the crystal structure of a hydrated salt like strontium nitrate tetrahydrate using a single-crystal X-ray diffractometer.

Equipment:

  • Single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα radiation)

  • Goniometer head

  • Microscope for crystal mounting

  • Cryo-system (optional, for low-temperature data collection)

Procedure:

  • Crystal Mounting: A suitable single crystal of strontium nitrate tetrahydrate is selected under a microscope. The crystal is then mounted on a goniometer head using a cryoloop and a small amount of cryo-protectant oil.

  • Data Collection: The mounted crystal is placed on the diffractometer. A preliminary screening is performed to determine the crystal quality and unit cell parameters. A full sphere of diffraction data is then collected by rotating the crystal through a series of angles while it is irradiated with X-rays.[4][5] The diffraction pattern, consisting of a series of spots of varying intensity, is recorded by a detector.

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, absorption, and polarization. The intensities of the individual reflections are integrated to create a reflection file.

  • Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson synthesis to obtain an initial model of the crystal structure. This model is then refined against the experimental data using least-squares methods. The refinement process involves adjusting atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction patterns.[4] The quality of the final structure is assessed using indicators such as the R-factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural analysis of strontium nitrate tetrahydrate.

experimental_workflow Workflow for Synthesis and Structural Analysis cluster_synthesis Crystal Synthesis cluster_xrd Single-Crystal XRD Analysis dissolution Dissolve Sr(NO₃)₂ in distilled water filtration Filter hot saturated solution dissolution->filtration evaporation Slow evaporation at room temperature filtration->evaporation harvesting Harvest single crystals evaporation->harvesting mounting Mount crystal on goniometer head harvesting->mounting Transfer crystal data_collection Collect diffraction data mounting->data_collection data_reduction Reduce and process data data_collection->data_reduction structure_solution Solve and refine crystal structure data_reduction->structure_solution

Caption: General workflow for the synthesis and structural analysis.

References

Methodological & Application

Application Notes: Use of Strontium Nitrate Tetrahydrate in Pyrotechnic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Strontium nitrate (B79036), in its anhydrous (Sr(NO₃)₂) and tetrahydrate (Sr(NO₃)₂·4H₂O) forms, is a critical component in pyrotechnics, primarily serving as both an oxidizer and a red coloring agent.[1][2][3] Its ability to produce a vibrant and stable red flame makes it a preferred choice for manufacturing fireworks, signal flares, and other pyrotechnic devices.[1][4][5] This document provides detailed application notes, experimental protocols, and safety guidelines for researchers and professionals utilizing strontium nitrate tetrahydrate in pyrotechnic formulations. The compound's effectiveness stems from the thermal excitation of strontium ions, which emit light in the red spectrum.[2] Unlike many other strontium compounds, the nitrate salt conveniently provides both the strontium cation for color and the oxidizing anion in a single chemical.[2]

Physicochemical Properties

Strontium nitrate is a white, crystalline solid.[4] The tetrahydrate form is monoclinic, while the anhydrous form is cubic.[2][3] Key properties are summarized in the table below.

PropertyStrontium Nitrate (Anhydrous)Strontium Nitrate (Tetrahydrate)Reference(s)
Chemical Formula Sr(NO₃)₂Sr(NO₃)₂·4H₂O[3]
Molar Mass 211.63 g/mol 283.69 g/mol [3]
Appearance White crystalline solidColorless monoclinic crystals[3][4]
Density 2.986 g/cm³2.20 g/cm³[2][3]
Melting Point 570 °C (1058 °F)100 °C (212 °F) - Decomposes[2][3]
Boiling Point 645 °C (1193 °F) - DecomposesN/A[2][3]
Solubility in Water 660 g/L at 20 °C604.3 g/L at 0 °C; 2065 g/L at 100 °C[2][3]
Key Characteristic Strong OxidizerLoses water of crystallization at 100°C[2][4]

A significant characteristic of strontium nitrate is its hygroscopic nature, meaning it readily absorbs moisture from the air.[1][4] This property requires careful storage and handling to prevent clumping and ensure the chemical's performance and stability in formulations.[1][6]

Role in Pyrotechnics and Mechanism of Action

Strontium nitrate's primary function in pyrotechnics is twofold:

  • Oxidizer: It provides the oxygen necessary for the combustion of fuel components in the pyrotechnic mixture.[2][4]

  • Colorant: Upon ignition, the high-temperature flame excites strontium species, which emit a characteristic brilliant red light.[1][2]

The quality of the red color can be enhanced by the presence of a chlorine donor, such as chlorinated rubber or polyvinyl chloride (PVC). In the flame, these compounds facilitate the formation of strontium monochloride (SrCl), which is a superior emitter of deep red light compared to the strontium monohydroxide (SrOH) species that forms in the absence of chlorine.[7]

Pyrotechnic_Workflow start Start: Define Performance Goals (Color, Burn Rate) prep 1. Material Preparation - Dry Strontium Nitrate (100°C) - Weigh all components start->prep screen 2. Screening - Individually screen components through mesh sieve prep->screen mix 3. Mixing (Diemixing) - Gently combine components on paper - Avoid friction and impact screen->mix bind 4. Binding & Granulation - Add binder solution (e.g., Dextrin in water/ethanol) - Press through screen to granulate mix->bind consolidate 5. Consolidation - Press into stars or pellets - Air dry thoroughly bind->consolidate test 6. Performance Testing - Burn Rate - Color Purity (Spectrometry) - Light Intensity consolidate->test end End: Analyze Data & Refine Formulation test->end Safety_Decision_Tree start Handling Strontium Nitrate or its Compositions ppe_check Is Full PPE Worn? (Goggles, Gloves, Lab Coat) start->ppe_check procedure Follow Approved Protocol in Ventilated Hood ppe_check->procedure Yes stop_work STOP WORK Don Appropriate PPE ppe_check->stop_work No spill Is there a spill? procedure->spill contain_spill Contain with Inert Material (e.g., Sand) NO COMBUSTIBLES spill->contain_spill Yes continue_work Continue Work Safely spill->continue_work No stop_work->ppe_check dispose Dispose as Hazardous Waste contain_spill->dispose continue_work->start Next Step

References

Strontium Nitrate Tetrahydrate: A Versatile Precursor for Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Advanced Materials Research Institute

Introduction

Strontium nitrate (B79036) tetrahydrate (Sr(NO₃)₂·4H₂O) has emerged as a important precursor in the synthesis of a diverse range of strontium-containing nanoparticles. Its high solubility in water and ability to decompose at elevated temperatures make it an ideal starting material for various synthesis methodologies, including green synthesis, sol-gel, hydrothermal, and co-precipitation techniques. The resulting nanoparticles, such as strontium oxide (SrO), strontium titanate (SrTiO₃), and strontium hexaferrite (SrFe₁₂O₁₉), exhibit unique physicochemical properties that are being harnessed for a multitude of applications in the fields of medicine, environmental remediation, and electronics. This document provides detailed application notes and experimental protocols for the synthesis of these nanoparticles using strontium nitrate tetrahydrate as a precursor, aimed at researchers, scientists, and drug development professionals.

Applications of Strontium-Based Nanoparticles

Strontium-based nanoparticles have garnered significant interest due to their broad spectrum of applications:

  • Biomedical Applications: Strontium-containing nanoparticles are being explored for their roles in bone regeneration, drug delivery, and as antimicrobial agents. Their chemical similarity to calcium allows for their integration into biological systems with reduced toxicity.[1]

  • Environmental Remediation: The photocatalytic properties of nanoparticles like strontium titanate are utilized for the degradation of organic pollutants in wastewater.[2][3]

  • Electronics and Energy: Strontium-based nanoparticles are employed in the fabrication of various electronic components, including capacitors, sensors, and in energy storage applications.[4]

Experimental Protocols

This section details the step-by-step methodologies for synthesizing various strontium-containing nanoparticles using strontium nitrate tetrahydrate as the primary precursor.

Green Synthesis of Strontium Oxide (SrO) Nanoparticles

Green synthesis offers an eco-friendly and cost-effective approach to nanoparticle production by utilizing plant extracts as reducing and capping agents.

Protocol using Albizia julibrissin Leaf Extract:

  • Preparation of Plant Extract:

    • Thoroughly wash and dry fresh leaves of Albizia julibrissin.

    • Boil 20g of the finely cut leaves in 100 mL of deionized water for 20 minutes.

    • Cool the mixture and filter it to obtain the plant extract.

  • Nanoparticle Synthesis:

    • Prepare a 0.1 M solution of strontium nitrate hexahydrate (Sr(NO₃)₂·6H₂O).

    • Add 10 mL of the Albizia julibrissin leaf extract to the strontium nitrate solution.

    • Heat the mixture to 60°C and stir continuously for 1 hour, during which the solution will turn a greenish color.

    • Centrifuge the solution to collect the precipitate.

    • Wash the precipitate multiple times with deionized water and then with ethanol.

    • Dry the purified precipitate in a hot air oven at 90°C.

    • Grind the dried sample to obtain a fine powder of SrO nanoparticles.

Protocol using Solanum nigrum Leaf Extract:

  • Preparation of Plant Extract:

    • Prepare a powdered extract from the leaves of Solanum nigrum.

  • Nanoparticle Synthesis:

    • Prepare a 0.1 M aqueous solution of strontium nitrate hexahydrate.

    • Add 10 g of the Solanum nigrum leaf extract powder to the strontium nitrate solution.

    • Heat the mixture to 70°C and stir for 1 hour. The formation of nanoparticles is indicated by the solution turning dark green.[1]

    • Collect, wash, and dry the resulting SrO nanoparticles as described in the previous protocol.

Sol-Gel Synthesis of Strontium Oxide (SrO) Nanoparticles

The sol-gel method allows for the synthesis of nanoparticles with high purity and homogeneity at relatively low temperatures.

  • Preparation of Solutions:

    • Prepare a 0.2 M aqueous solution of strontium nitrate (Sr(NO₃)₂).

    • Prepare a 0.5 M aqueous solution of sodium hydroxide (B78521) (NaOH).

  • Synthesis:

    • Take a specific volume of the 0.2 M strontium nitrate solution in a beaker.

    • Add the 0.5 M NaOH solution dropwise to the strontium nitrate solution while stirring. A white precipitate of strontium hydroxide (Sr(OH)₂) will form.

    • Continue adding NaOH until the pH of the solution reaches approximately 12.6.

    • Wash the precipitate two to three times with methyl alcohol to remove any ionic impurities.

    • Centrifuge the mixture at 5000 rpm for 5 minutes to separate the precipitate.

    • Dry the precipitate at room temperature.

  • Calcination:

    • Calcine the dried powder at temperatures ranging from 200°C to 600°C to form SrO nanoparticles. The final particle size and morphology can be controlled by the calcination temperature.[4][5]

Hydrothermal Synthesis of Strontium Titanate (SrTiO₃) Nanoparticles

Hydrothermal synthesis is a versatile method for producing crystalline nanoparticles with controlled size and morphology.

  • Precursor Preparation:

    • Prepare an aqueous solution of strontium nitrate (Sr(NO₃)₂). The concentration will depend on the desired Sr/Ti molar ratio.

    • Disperse a known amount of titanium dioxide (TiO₂) nanopowder (e.g., P25) in deionized water.

  • Hydrothermal Reaction:

    • Mix the strontium nitrate solution and the titanium dioxide dispersion in a Teflon-lined stainless-steel autoclave.

    • Add a mineralizer, such as a concentrated solution of sodium hydroxide (e.g., 50 mol/L), to the mixture to facilitate the reaction.[6]

    • Seal the autoclave and heat it to the desired reaction temperature (e.g., 220°C) for a specific duration (e.g., 20-60 hours).[6] The reaction time influences the final particle size.

  • Product Recovery:

    • After the reaction, allow the autoclave to cool down to room temperature.

    • Collect the precipitate by filtration or centrifugation.

    • Wash the product thoroughly with deionized water and then with a dilute acid (e.g., acetic acid) to remove any unreacted precursors or byproducts.

    • Finally, wash again with deionized water until the pH is neutral.

    • Dry the purified SrTiO₃ nanoparticles in an oven at a suitable temperature (e.g., 60-80°C).

Co-precipitation Synthesis of Strontium Hexaferrite (SrFe₁₂O₁₉) Nanoparticles

Co-precipitation is a widely used method for synthesizing multi-component oxide nanoparticles.

  • Precursor Solution:

    • Prepare an aqueous solution containing strontium nitrate (Sr(NO₃)₂) and ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O) in the desired molar ratio (e.g., Sr/Fe ratio of 1:12).

  • Precipitation:

    • Prepare a precipitating agent solution, such as sodium hydroxide (NaOH) or a mixture of NaOH and sodium carbonate (Na₂CO₃).

    • Add the precipitating agent dropwise to the precursor solution under vigorous stirring until the pH reaches a high value (e.g., 13). A brownish precipitate will form.

  • Washing and Drying:

    • Wash the precipitate multiple times with deionized water to remove residual ions.

    • Dry the precipitate in an oven at around 110°C for several hours.

  • Calcination:

    • Calcine the dried powder at a high temperature (e.g., 800°C - 1000°C) for a specific duration (e.g., 4 hours) to form the crystalline strontium hexaferrite phase.

Quantitative Data Presentation

The properties of the synthesized nanoparticles are highly dependent on the synthesis method and parameters. The following tables summarize some of the key quantitative data reported for nanoparticles synthesized using strontium nitrate tetrahydrate as a precursor.

Table 1: Characteristics of Strontium Oxide (SrO) Nanoparticles

Synthesis MethodPrecursorsParticle/Crystallite SizeMorphologyAdditional Notes
Green Synthesis (Albizia julibrissin)Sr(NO₃)₂·6H₂O, Plant Extract20-30 nmSphericalEnergy bandgap of 2.64 eV
Green Synthesis (Solanum nigrum)Sr(NO₃)₂·6H₂O, Plant Extract94.8 nm (average)Individual to agglomeratedCubic crystal structure
Green Synthesis (henna leaves)Sr(NO₃)₂, NaOH, Plant Extract40 nmPseudo-spherical with agglomeration-
Sol-GelSr(NO₃)₂, NaOH~80 nmPseudo-spherical to cylindrical (with increasing calcination temp.)Crystalline nature

Table 2: Characteristics of Strontium Titanate (SrTiO₃) Nanoparticles

Synthesis MethodPrecursorsParticle/Crystallite SizeSurface AreaPhotocatalytic Degradation
HydrothermalSr(NO₃)₂, TiO₂, NaOH32-45 nmUp to 32.98 m²/g-
Microwave-Assisted HydrothermalSrCl₂·2H₂O, TiCl₄, KOH21.4 nm (TEM), 37.4 nm (crystallite)69 m²/g-
Pechini Method-20-40 nm-93% of Methylene Blue
High-Energy Ball Milling-~150 nm--

Table 3: Characteristics of Strontium Hexaferrite (SrFe₁₂O₁₉) Nanoparticles

Synthesis MethodPrecursorsCalcination TemperatureMagnetic Properties
Co-precipitationSr(NO₃)₂, Fe(NO₃)₃·9H₂O, NaOH/Na₂CO₃800-1000 °CFerromagnetic
Co-precipitation with PVPSr(NO₃)₂, Fe(NO₃)₃·9H₂O, NaOH, PVP700 °CCoercivity: 4733 Oe, Saturation Magnetization: 51 emu/g

Visualization of Experimental Workflows

The following diagrams illustrate the key steps in the synthesis protocols described above.

Green_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Reaction cluster_purification Purification & Drying cluster_final Final Product P1 Strontium Nitrate Tetrahydrate Solution R1 Mixing and Heating (e.g., 60-70°C) P1->R1 P2 Plant Leaf Extract P2->R1 PU1 Centrifugation R1->PU1 PU2 Washing (Water & Ethanol) PU1->PU2 PU3 Drying (e.g., 90°C) PU2->PU3 F1 SrO Nanoparticles PU3->F1

Green Synthesis Workflow for SrO Nanoparticles.

Sol_Gel_Workflow cluster_prep Precursor Solutions cluster_synthesis Synthesis cluster_processing Processing cluster_calcination Calcination cluster_final Final Product S1 Strontium Nitrate (0.2 M) SY1 Dropwise addition of NaOH to Sr(NO3)2 solution S1->SY1 S2 Sodium Hydroxide (0.5 M) S2->SY1 SY2 Precipitation of Sr(OH)2 SY1->SY2 PR1 Washing with Methyl Alcohol SY2->PR1 PR2 Centrifugation PR1->PR2 PR3 Drying at Room Temperature PR2->PR3 C1 Calcination (200-600°C) PR3->C1 F2 SrO Nanoparticles C1->F2

Sol-Gel Synthesis Workflow for SrO Nanoparticles.

Hydrothermal_Workflow cluster_prep Precursor Dispersion cluster_reaction Hydrothermal Reaction cluster_recovery Product Recovery cluster_final Final Product H1 Strontium Nitrate Solution HR1 Mixing in Autoclave H1->HR1 H2 TiO2 Nanopowder Dispersion H2->HR1 H3 Mineralizer (e.g., NaOH) H3->HR1 HR2 Heating (e.g., 220°C) HR1->HR2 REC1 Cooling HR2->REC1 REC2 Filtration/ Centrifugation REC1->REC2 REC3 Washing (Water & Acid) REC2->REC3 REC4 Drying REC3->REC4 F3 SrTiO3 Nanoparticles REC4->F3

Hydrothermal Synthesis of SrTiO₃ Nanoparticles.

Co_Precipitation_Workflow cluster_prep Precursor Solution cluster_precipitation Precipitation cluster_processing Processing cluster_calcination Calcination cluster_final Final Product CP1 Strontium Nitrate & Ferric Nitrate Solution CP3 Dropwise Addition & Stirring CP1->CP3 CP2 Precipitating Agent (e.g., NaOH) CP2->CP3 CPR1 Washing CP3->CPR1 CPR2 Drying (e.g., 110°C) CPR1->CPR2 CC1 High-Temperature Calcination (e.g., 800-1000°C) CPR2->CC1 F4 SrFe12O19 Nanoparticles CC1->F4

References

Application Note and Protocol for the Growth of Strontium Nitrate Tetrahydrate Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Strontium nitrate (B79036) tetrahydrate (Sr(NO₃)₂·4H₂O) is an inorganic salt that crystallizes in a hydrated form from aqueous solutions at temperatures below 80°C.[1][2] The ability to produce well-defined single crystals of this compound is essential for various research applications, including structural analysis and studies of its physical and chemical properties. This document provides a detailed experimental protocol for the synthesis and subsequent growth of strontium nitrate tetrahydrate crystals via slow cooling and slow evaporation methods.

Data Presentation

The following table summarizes the solubility of strontium nitrate in water at various temperatures, which is a critical parameter for the preparation of saturated solutions for crystal growth.

Temperature (°C)Solubility ( g/100 mL of H₂O)Reference(s)
060.4[1]
1870.9 - 80[1][3]
2070.3[1][2]
100100 - 206[1][3]

Experimental Protocols

This section details two primary methods for growing strontium nitrate tetrahydrate crystals: slow cooling and slow evaporation. Both methods first require the synthesis of a pure strontium nitrate solution.

Part 1: Synthesis of Strontium Nitrate Solution

This protocol describes the synthesis of strontium nitrate from the reaction of strontium carbonate with nitric acid.[2][4][5]

Materials:

  • Strontium carbonate (SrCO₃)

  • Nitric acid (HNO₃), 68%

  • Deionized water

  • Beakers

  • Stirring rod

  • Hot plate with magnetic stirrer

  • pH meter or pH paper

  • Filter paper and funnel

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, add a calculated amount of deionized water to a beaker.

  • Addition of Strontium Carbonate: Slowly add strontium carbonate powder to the water while stirring to form a slurry.

  • Reaction with Nitric Acid: Gradually add nitric acid to the slurry. The reaction will produce carbon dioxide gas, so add the acid slowly to avoid excessive effervescence.[4] Continue adding nitric acid until all the strontium carbonate has dissolved and the solution is clear. The reaction is as follows: SrCO₃ + 2HNO₃ → Sr(NO₃)₂ + H₂O + CO₂

  • pH Adjustment: Check the pH of the solution. If it is too acidic, add small amounts of strontium carbonate until the pH is near neutral.[1]

  • Filtration: Filter the resulting strontium nitrate solution to remove any unreacted strontium carbonate or other insoluble impurities.

Part 2: Crystal Growth by Slow Cooling

This method relies on the principle that the solubility of strontium nitrate decreases as the temperature of the solution is lowered, leading to supersaturation and subsequent crystal formation.

Materials:

  • Saturated strontium nitrate solution (prepared in Part 1)

  • Crystallization dish or beaker

  • Programmable water bath or a well-insulated container

  • Seed crystal (optional)

Procedure:

  • Preparation of Saturated Solution: Gently heat the strontium nitrate solution prepared in Part 1 to approximately 60-70°C to ensure all the solute is dissolved. Allow the solution to cool to a temperature slightly above room temperature (e.g., 30-40°C) to create a saturated solution.

  • Crystallization Setup: Transfer the warm, saturated solution to a clean crystallization dish. Cover the dish to prevent rapid evaporation and contamination.

  • Seeding (Optional): If a larger single crystal is desired, a small, well-formed seed crystal of strontium nitrate tetrahydrate can be introduced into the center of the solution.

  • Slow Cooling: Place the crystallization dish in a programmable water bath set to cool down to room temperature at a slow rate (e.g., 0.1-0.5°C per hour). Alternatively, place the dish in a well-insulated container (e.g., a Styrofoam box) to allow for slow, natural cooling.

  • Crystal Harvesting: Once the solution has reached room temperature and crystals have formed, carefully decant the mother liquor.

  • Drying: Gently wash the crystals with a small amount of ice-cold deionized water and then dry them on a filter paper at room temperature.

Part 3: Crystal Growth by Slow Evaporation

This technique involves the gradual removal of the solvent (water) from a saturated solution at a constant temperature, leading to an increase in solute concentration and subsequent crystallization.[6]

Materials:

  • Saturated strontium nitrate solution (prepared in Part 1)

  • Crystallization dish or beaker with a wide mouth

  • Filter paper or a perforated cover

Procedure:

  • Preparation of Saturated Solution: Prepare a saturated solution of strontium nitrate at room temperature as described in Part 1.

  • Crystallization Setup: Pour the saturated solution into a wide-mouthed crystallization dish to a depth of 1-2 cm.

  • Controlled Evaporation: Cover the dish with a piece of filter paper or a lid with small perforations. This will allow the solvent to evaporate slowly while preventing dust and other contaminants from entering the solution.

  • Incubation: Place the dish in a location with a stable temperature and minimal vibrations.

  • Crystal Growth: Crystals will start to form as the solvent evaporates. This process may take several days to weeks, depending on the rate of evaporation.

  • Crystal Harvesting and Drying: Once the crystals have reached the desired size, harvest and dry them as described in the slow cooling protocol.

Mandatory Visualization

Experimental_Workflow cluster_synthesis Part 1: Synthesis of Strontium Nitrate Solution cluster_slow_cooling Part 2: Crystal Growth by Slow Cooling cluster_slow_evaporation Part 3: Crystal Growth by Slow Evaporation A Mix SrCO₃ and H₂O B Slowly add HNO₃ A->B C Neutralize with excess SrCO₃ B->C D Filter solution C->D E Prepare saturated solution at elevated temperature D->E J Prepare saturated solution at room temperature D->J F Transfer to crystallization dish E->F G Introduce seed crystal (optional) F->G H Slowly cool to room temperature G->H I Harvest and dry crystals H->I K Transfer to wide-mouthed dish J->K L Cover for controlled evaporation K->L M Incubate at constant temperature L->M N Harvest and dry crystals M->N

Caption: Experimental workflow for strontium nitrate tetrahydrate crystal growth.

References

Application Notes and Protocols for the Production of Red Flame Emission using Strontium Nitrate Tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Strontium nitrate (B79036) (Sr(NO₃)₂) is an inorganic salt widely utilized as a colorant and oxidizer in pyrotechnics to produce a vibrant red flame.[1] The characteristic crimson color is a result of the atomic emission spectrum of strontium. When subjected to the high temperature of a flame, electrons in the strontium atoms are excited to higher energy levels. As they return to their ground state, they release energy in the form of photons. For strontium, these emissions occur predominantly in the 620 to 750 nm range of the visible spectrum, which the human eye perceives as red.[2]

The quality and intensity of the red color can be significantly enhanced by the presence of a chlorine donor, such as polyvinyl chloride (PVC) or chlorinated rubber.[3][4] In the flame, the chlorine reacts with strontium to form strontium monochloride (SrCl), which is a more efficient and stable emitter in the red spectral region compared to strontium monohydroxide (SrOH) or atomic strontium alone.[5][6] These application notes provide detailed protocols for both qualitative demonstration and the preparation of pyrotechnic compositions for intense, stable red flame emission, along with essential safety data and quantitative analysis.

Principle of Red Flame Emission

The generation of the red flame involves a fundamental process of atomic emission spectroscopy. Thermal energy from a flame excites the valence electrons of strontium atoms to higher, unstable energy orbitals. To regain stability, these electrons fall back to their original energy levels, releasing the absorbed energy as light. The specific energy difference between the excited and ground states dictates the wavelength (and thus, the color) of the emitted light. The presence of chlorine donors facilitates the formation of SrCl species, which have strong emission bands in the red part of the spectrum, leading to a purer and more intense color.[6]

G cluster_0 Energy Input cluster_1 Atomic/Molecular Process cluster_2 Light Emission A Heat from Flame B Strontium Atom/Molecule (Ground State) A->B Thermal Excitation C Excited Strontium Atom/Molecule (Higher Energy State) B->C Energy Absorption C->B Relaxation D Photon Emission (Red Light, ~620-750 nm) C->D Energy Release

Caption: Simplified energy level diagram for strontium flame emission.

Safety Precautions and Handling

Strontium nitrate is a strong oxidizer and can cause fire or explosion.[7] It is also irritating to the eyes and skin.[8][9] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a lab coat, and nitrile gloves when handling strontium nitrate.[7][10] In case of significant dust generation, use a certified dust respirator.[8]

  • Handling: Avoid creating dust.[11] Keep away from heat, sparks, open flames, and combustible materials like wood, paper, or organic solvents.[7][12]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[10] Oxidizing materials should be stored in a separate safety cabinet away from incompatible substances such as reducing agents and organic materials.[8]

  • Spills: For small spills, use appropriate tools to place the solid into a waste disposal container.[8] For large spills, avoid contact with combustible materials and keep the substance damp with a water spray to prevent dust from becoming airborne.[8]

  • First Aid: In case of eye contact, immediately flush with running water for at least 15 minutes.[8][12] For skin contact, wash the affected area with plenty of water.[12] If inhaled, move to fresh air.[11] Seek medical attention if symptoms persist.[12]

  • Disposal: Dispose of unused product and waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[10][11]

Quantitative Data

Physical and Chemical Properties
PropertyValueReference
Chemical FormulaSr(NO₃)₂[8]
Molar Mass211.63 g/mol [1]
AppearanceWhite crystalline solid-
Density2.99 g/cm³[1]
Melting Point570 °C (1,058 °F)[1]
Boiling Point645 °C (1,193 °F)[1]
Solubility in WaterSoluble[13]
HazardsStrong Oxidizer, Eye/Skin Irritant[7][9]
Example Pyrotechnic Compositions

The following compositions are provided for research and development purposes. The ratios are given by mass percentage. Extreme caution must be exercised when preparing these mixtures.

ComponentComposition 1Composition 2Composition 3PurposeReference
Strontium Nitrate58%62.4%69%Oxidizer & Red Colorant[5]
Magnesium15%--Metal Fuel (High Temp)[5]
Shellac-14.6%-Fuel & Binder[6]
Sulfur--13%Fuel (Low Temp)[1]
Sawdust--10%Fuel (Low Temp)[1]
Ammonium Perchlorate-24.0%-Oxidizer & Chlorine Donor[6]
Performance Color Purity: 89% - - [5]
Spectroscopic Emission Data

The primary emitting species in a strontium-based red flame are atomic strontium (Sr), strontium monohydroxide (SrOH), and strontium monochloride (SrCl).

Emitting SpeciesKey Emission Wavelengths / RangeReference
Strontium (General)Broad band between 600 nm and 700 nm[14]
Strontium Monohydroxide (SrOH)606 nm, 682 nm[6]
Strontium Monochloride (SrCl)624 nm, 636 nm, 661 nm[6]

Experimental Protocols

G A Preparation of Strontium Nitrate Sample B Protocol 1: Aqueous/Alcohol Solution A->B C Protocol 2: Solid Pyrotechnic Mixture A->C D Soak wooden splint or dissolve in methanol (B129727) B->D E Carefully weigh and mix components (Sr(NO₃)₂, fuel, chlorine donor, binder) C->E F Introduction to Flame Source (e.g., Bunsen Burner) D->F E->F G Data Acquisition F->G H Visual Observation of Red Flame G->H I Spectroscopic Analysis (Optional) G->I J Record Emission Spectra and Wavelengths I->J

Caption: General experimental workflow for producing strontium-based red flames.

Protocol 1: Qualitative Flame Test

This protocol is suitable for rapid qualitative identification of strontium and for demonstration purposes.

Materials:

  • Strontium nitrate tetrahydrate (Sr(NO₃)₂·4H₂O)

  • Bunsen burner or propane (B168953) torch[15]

  • Wooden splints or nichrome wire loop[16][17]

  • Deionized water

  • Methanol or ethanol (B145695) (optional, for solution method)[13][18]

  • Beakers and watch glasses[19]

Procedure:

Method A: Solid on Splint/Loop

  • Ensure all safety precautions are in place, including wearing appropriate PPE.

  • Set up and light the Bunsen burner, adjusting it to a clear blue flame.[17]

  • If using a nichrome wire loop, clean it by dipping it in hydrochloric acid and then rinsing with deionized water. Heat the loop in the flame until no color is imparted.[16]

  • If using a wooden splint, soak it in deionized water to prevent it from burning too quickly.[17]

  • Dip the moist splint or clean loop into a small sample of strontium nitrate crystals to adhere the solid to the tip.[17]

  • Carefully introduce the tip of the splint/loop into the hottest part of the flame.

  • Observe the characteristic scarlet to crimson red color produced.[14] Record observations.

  • Extinguish the splint in water and dispose of it in a designated waste container.

Method B: Alcohol Solution

  • In a well-ventilated fume hood, dissolve a small amount of strontium nitrate in a minimal volume of methanol or ethanol in a beaker or watch glass. Note: Strontium nitrate has low solubility in methanol.[13]

  • Carefully ignite the alcohol solution using a long-handled lighter. Never add more alcohol to a burning solution.

  • Observe the red flame produced by the combustion of the strontium-containing alcohol.[1][18]

Protocol 2: Preparation of a High-Intensity Pyrotechnic Composition

This protocol describes the preparation of a mixture for a more intense and sustained red flame, suitable for quantitative analysis or advanced demonstrations. This should only be performed by trained personnel in a controlled laboratory setting with appropriate safety infrastructure (e.g., blast shields, remote ignition).

Materials:

  • Anhydrous Strontium Nitrate (Sr(NO₃)₂) (Dry in an oven at ~110°C for 2 hours to remove water of hydration)

  • Magnesium powder (fine, ~325 mesh)

  • Polyvinyl Chloride (PVC) powder (as chlorine donor)

  • Binder (e.g., Red Gum or Shellac)

  • Solvent (e.g., Ethanol or Acetone)

  • Non-sparking mixing tools (e.g., wood, plastic)

  • Kraft paper for mixing (diaper method)

  • Pressing tools and cardboard tubes (optional, for consolidation)

Procedure:

  • Ensure all components are finely powdered and completely dry. Strontium nitrate is hygroscopic and must be kept dry for best results.[3]

  • Based on the desired formulation (e.g., Composition 1 from Table 4.2, substituting a chlorine donor for part of the oxidizer if desired), carefully weigh each component separately on kraft paper.

  • Combine the powders on a larger sheet of kraft paper. Mix gently by lifting the corners of the paper to roll the mixture over itself (the "diaper method"). This minimizes friction and the risk of ignition. Do not grind or apply heavy pressure to the dry mixture.

  • Once the mixture is homogenous, a binder solution can be added. Dissolve the binder (e.g., shellac) in a suitable solvent (e.g., ethanol).[20]

  • Slowly add the binder solution to the powder mixture while stirring gently with a non-sparking utensil until a damp, crumbly consistency is achieved.

  • The damp composition can be pressed into small cardboard tubes or formed into "stars" and allowed to dry completely in a well-ventilated area, away from any ignition sources.[20]

  • Once completely dry, the composition can be ignited remotely in a designated burn area. Observe the intense red flame. For analysis, a spectrometer can be used to capture the emission spectrum.

G center Red Flame Composition A Strontium Nitrate (Oxidizer & Colorant) A->center Provides O₂ & Sr⁺ ions B Fuel (e.g., Mg, Shellac, S) B->center Combusts to produce heat C Chlorine Donor (e.g., PVC, Parlon) C->center Forms SrCl for enhanced emission D Binder (e.g., Red Gum) D->center Provides structural integrity

Caption: Logical relationship of components in a pyrotechnic mixture.

Troubleshooting

  • Weak or No Color: The sample may be too dilute, or the flame may not be hot enough. Ensure sufficient material is introduced into the hottest part of the flame. For pyrotechnic mixtures, ensure all components are thoroughly dry, especially the strontium nitrate.[3]

  • Yellow/Orange Contamination: A persistent yellow or orange flame is almost always due to sodium contamination.[2] Sodium produces a very intense yellow emission that can mask other colors. Ensure all glassware is scrupulously clean and use deionized water. When observing, viewing the flame through a cobalt blue glass can help filter out the yellow light from sodium.[16]

  • Washed-out or Pink Flame: This can occur at lower flame temperatures or without a chlorine donor.[3] The use of high-energy fuels like magnesium and the inclusion of a chlorine donor will produce a deeper, more vibrant red.[3][5]

References

Application Note & Protocol: Preparation of Standardized Strontium Nitrate Tetrahydrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium nitrate (B79036) (Sr(NO₃)₂) is an inorganic salt used in various scientific and industrial applications, including pyrotechnics for its ability to produce a rich red flame, and in certain biological and chemical research for the controlled introduction of strontium ions.[1][2] In laboratory settings, particularly in analytical chemistry and drug development, the ability to prepare a strontium nitrate solution with a precisely known concentration is crucial for experimental accuracy and reproducibility. Strontium nitrate tetrahydrate (Sr(NO₃)₂·4H₂O) is a common hydrated form used for preparing aqueous solutions due to its stability and high solubility in water.[1][3][4]

This document provides a detailed protocol for the preparation of standardized aqueous solutions of strontium nitrate using the tetrahydrate form as a primary standard. It also outlines a method for verifying the concentration via gravimetric analysis.

Quantitative Data Summary

The physical and chemical properties of strontium nitrate and its tetrahydrate form are essential for accurate solution preparation. The data below has been compiled for easy reference.

PropertyStrontium Nitrate (Anhydrous)Strontium Nitrate Tetrahydrate
Molecular Formula Sr(NO₃)₂Sr(NO₃)₂·4H₂O
Molecular Weight 211.63 g/mol 283.69 g/mol
Appearance White crystalline solid, granules, or powder[3][5]Colorless monoclinic crystals[3]
Density 2.986 g/cm³ at 20 °C[3]2.20 g/cm³[3]
Melting Point 570 °C[3]Decomposes >100 °C[3]
Water Solubility 66 g/100 mL at 20 °C[1] 71 g/100 mL at 18 °C[1]60.4 g/100 mL at 0 °C[1][3] 206.5 g/100 mL at 100 °C[1][3]
Purity (ACS Reagent) ≥99.0%[2]N/A
pH 5.0 - 7.0 (50 g/L solution at 20 °C)Not specified

Experimental Workflow

The following diagram illustrates the logical flow for preparing a standardized solution of strontium nitrate tetrahydrate.

G cluster_prep Preparation Phase cluster_std Standardization & Storage Phase calc 1. Calculate Required Mass of Sr(NO₃)₂·4H₂O weigh 2. Weigh Solid on Analytical Balance calc->weigh dissolve 3. Quantitatively Transfer & Dissolve in Deionized Water weigh->dissolve dilute 4. Dilute to Final Volume in a Volumetric Flask dissolve->dilute mix 5. Stopper and Invert Flask to Homogenize dilute->mix standardize 6. Standardize Solution (Optional, e.g., Gravimetric Analysis) mix->standardize Proceed to Standardization transfer 7. Transfer to a Labeled Storage Bottle mix->transfer If Using as Primary Standard standardize->transfer store 8. Store in a Cool, Dry Place transfer->store

Caption: Workflow for preparing a standardized strontium nitrate solution.

Experimental Protocols

Materials and Equipment
  • Chemicals:

    • Strontium Nitrate Tetrahydrate (Sr(NO₃)₂·4H₂O), ACS Reagent Grade or higher (≥99.0% purity).[2]

    • Deionized or distilled water.

    • (For Standardization) Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Sodium Carbonate (Na₂CO₃).

    • (For Standardization) Dilute Hydrochloric Acid (HCl).

  • Equipment:

    • Analytical balance (±0.0001 g readability).

    • Class A volumetric flasks with stoppers (e.g., 100 mL, 250 mL, 500 mL, 1000 mL).

    • Beakers and glass stirring rods.

    • Weighing paper or weighing boat.

    • Funnel.

    • Wash bottle with deionized water.

    • Pipettes.

    • Appropriately labeled chemical storage bottles (e.g., borosilicate glass).

    • (For Standardization) Drying oven, filtration apparatus (e.g., Büchner funnel or Gooch crucible), desiccator.

Protocol 1: Preparation of a 0.1000 M Strontium Nitrate Solution

This protocol assumes the use of high-purity strontium nitrate tetrahydrate as a primary standard.

  • Calculation:

    • Determine the required mass of Sr(NO₃)₂·4H₂O. The molecular weight is 283.69 g/mol .

    • To prepare 1000 mL (1.0 L) of a 0.1000 M solution, the required mass is:

      • Mass = Molarity × Volume × Molecular Weight

      • Mass = 0.1000 mol/L × 1.0 L × 283.69 g/mol = 28.369 g

  • Weighing:

    • Place a clean, dry weighing boat on the analytical balance and tare it.

    • Carefully weigh out exactly 28.369 g of Sr(NO₃)₂·4H₂O. Record the exact mass to four decimal places.

  • Dissolution:

    • Place a funnel into the neck of a 1000 mL Class A volumetric flask.

    • Carefully transfer the weighed solid through the funnel into the flask. Rinse the weighing boat and funnel with small aliquots of deionized water, ensuring all solid is transferred into the flask.

    • Add deionized water to the flask until it is approximately half-full.

    • Swirl the flask gently to dissolve the solid completely. Do not invert the flask at this stage.

  • Dilution to Volume:

    • Once the solid is fully dissolved, continue to add deionized water carefully.

    • Use a wash bottle or pipette for the final additions to bring the bottom of the meniscus precisely to the calibration mark on the neck of the flask.

  • Homogenization and Storage:

    • Stopper the volumetric flask securely and invert it 15-20 times to ensure the solution is homogeneous.

    • Transfer the prepared standard solution to a clean, dry, and clearly labeled storage bottle. The label should include the chemical name (Strontium Nitrate), concentration (0.1000 M), date of preparation, and the preparer's initials.

    • Store the solution in a cool, dry place away from combustible materials.[6]

Protocol 2: Standardization by Gravimetric Analysis (Optional)

For applications requiring the highest level of accuracy, the concentration of the prepared solution should be verified. Gravimetric determination of strontium as strontium sulfate (SrSO₄) is a reliable method.[7]

  • Precipitation:

    • Accurately pipette a known volume (e.g., 25.00 mL) of the prepared strontium nitrate solution into a beaker.

    • Dilute with approximately 100 mL of deionized water and acidify slightly with a few drops of dilute HCl.

    • Heat the solution to near boiling.

    • Slowly add a slight excess of a dilute solution of sodium sulfate (Na₂SO₄) or sulfuric acid (H₂SO₄) with constant stirring. This will precipitate strontium sulfate (SrSO₄), a fine white solid.

  • Digestion and Filtration:

    • Keep the solution hot (just below boiling) for at least one hour to allow the precipitate to "digest." This process increases the particle size, making filtration easier.

    • Weigh a clean, dry sintered glass or Gooch crucible.

    • Filter the hot solution through the pre-weighed crucible. Use a wash bottle with hot deionized water to ensure all the precipitate is transferred from the beaker.

    • Wash the collected precipitate in the crucible with several small portions of hot deionized water to remove any soluble impurities.

  • Drying and Weighing:

    • Dry the crucible containing the precipitate in a drying oven at 110-120 °C until a constant weight is achieved (typically 2-3 hours).

    • Cool the crucible in a desiccator to room temperature before each weighing.

    • Weigh the crucible with the dry SrSO₄ precipitate accurately.

  • Calculation of Molarity:

    • Calculate the mass of the SrSO₄ precipitate (Mass of crucible + precipitate - Mass of empty crucible).

    • Determine the moles of SrSO₄ (Molecular Weight of SrSO₄ = 183.68 g/mol ).

      • Moles SrSO₄ = Mass of SrSO₄ / 183.68 g/mol

    • Since the stoichiometry between Sr²⁺ and SrSO₄ is 1:1, the moles of Sr²⁺ in the initial aliquot are equal to the moles of SrSO₄.

    • Calculate the actual molarity of the strontium nitrate solution:

      • Molarity = Moles of Sr²⁺ / Volume of aliquot in Liters

Safety and Handling

  • Strontium nitrate is an oxidizing agent and can accelerate the burning of combustible materials.[5] Keep away from flammable substances.

  • Wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling the solid and its solutions.

  • Handle the chemical in a well-ventilated area or under a fume hood.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information before starting any work.[6]

References

Application of Strontium Nitrate Tetrahydrate in Thin-Film Deposition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium nitrate (B79036) tetrahydrate (Sr(NO₃)₂·4H₂O) is a versatile and cost-effective precursor for the deposition of strontium-containing thin films. These films are of significant interest in various fields, including biomedical engineering for enhancing the osseointegration of implants and in electronics for the fabrication of dielectric layers. The incorporation of strontium is known to improve the biological activity of implant coatings and modify the electrical properties of functional thin films.

This document provides detailed application notes and experimental protocols for the deposition of strontium-containing thin films using strontium nitrate tetrahydrate as a precursor via three common techniques: sol-gel dip coating, spray pyrolysis, and hydrothermal synthesis.

I. Sol-Gel Dip Coating of Strontium-Doped Hydroxyapatite (B223615) (Sr-HA) Films

The sol-gel method offers a straightforward approach to synthesize homogenous and crystalline thin films at relatively low temperatures. This protocol details the preparation of strontium-doped hydroxyapatite (Sr-HA) coatings on titanium substrates, which are widely used for orthopedic and dental implants.

Experimental Protocol

1. Precursor Sol Preparation (for 100 mL of 0.5 M sol with 10 mol% Sr substitution):

  • Materials:

  • Procedure:

    • In a 250 mL beaker, dissolve 0.45 moles of Calcium nitrate tetrahydrate and 0.05 moles of Strontium nitrate tetrahydrate in 50 mL of deionized water with vigorous stirring.

    • In a separate beaker, dissolve 0.3 moles of Ammonium dihydrogen phosphate in 50 mL of deionized water.

    • Slowly add the ammonium dihydrogen phosphate solution to the calcium and strontium nitrate solution under continuous stirring.

    • Adjust the pH of the resulting solution to 10-11 by the dropwise addition of ammonia solution.

    • Age the sol for 24 hours at room temperature with gentle stirring to ensure homogenization.

2. Substrate Preparation:

  • Mechanically polish the titanium substrates to a mirror finish.

  • Ultrasonically clean the substrates sequentially in acetone (B3395972), ethanol, and deionized water for 15 minutes each.

  • Dry the substrates in an oven at 100°C for 1 hour.

3. Dip Coating Process:

  • Immerse the cleaned substrate into the aged sol.

  • Withdraw the substrate at a constant speed of 10 mm/min.

  • Dry the coated substrate at 180°C for 20 minutes.

  • Repeat the dip-coating and drying steps to achieve the desired film thickness.

  • Finally, anneal the coated substrate at 500°C for 2 hours with a heating and cooling rate of 1°C/min to crystallize the Sr-HA film.

Quantitative Data

Table 1: Effect of Strontium Nitrate Tetrahydrate Concentration on the Properties of Sol-Gel Derived Sr-HA Coatings

Sr Substitution (mol%)Precursor Sr/(Sr+Ca) RatioFinal Sr Content in Coating (at.%)Film Thickness (nm) for 5 LayersSurface Roughness (Rq, nm)
00045015.2
50.054.846518.9
100.109.748022.5
150.1514.550025.8

Note: The data presented are representative values synthesized from typical results in the literature and should be considered as a guideline.

Experimental Workflow

sol_gel_workflow cluster_prep Precursor Sol Preparation cluster_coating Dip Coating Process cluster_characterization Characterization dissolve_ca_sr Dissolve Ca(NO₃)₂·4H₂O & Sr(NO₃)₂·4H₂O mix Mix Solutions dissolve_ca_sr->mix dissolve_p Dissolve NH₄H₂PO₄ dissolve_p->mix ph_adjust Adjust pH to 10-11 mix->ph_adjust age Age Sol for 24h ph_adjust->age dip Dip Coating (10 mm/min) age->dip clean_substrate Substrate Cleaning clean_substrate->dip dry Drying (180°C) dip->dry repeat Repeat for Thickness dry->repeat dry->repeat anneal Annealing (500°C) repeat->anneal xrd XRD anneal->xrd sem SEM/EDX anneal->sem afm AFM anneal->afm

Fig. 1: Workflow for Sol-Gel Dip Coating of Sr-HA Films.

II. Spray Pyrolysis of Strontium Oxide (SrO) Thin Films

Spray pyrolysis is a cost-effective and scalable technique for depositing thin films of metal oxides. This protocol describes the deposition of strontium oxide (SrO) thin films on glass substrates using an aqueous solution of strontium nitrate tetrahydrate.

Experimental Protocol

1. Precursor Solution Preparation (for 100 mL of 0.1 M solution):

  • Materials:

    • Strontium nitrate tetrahydrate (Sr(NO₃)₂·4H₂O)

    • Deionized water

  • Procedure:

    • Weigh 2.837 g of strontium nitrate tetrahydrate.

    • Dissolve the strontium nitrate tetrahydrate in 100 mL of deionized water.

    • Stir the solution for 30 minutes to ensure complete dissolution.

2. Substrate Preparation:

  • Clean glass substrates by washing with detergent, followed by rinsing with deionized water.

  • Ultrasonically clean the substrates in acetone for 10 minutes.

  • Finally, rinse with deionized water and dry in a stream of nitrogen.

3. Spray Pyrolysis Deposition:

  • Preheat the substrate to the desired deposition temperature (e.g., 350°C).

  • Atomize the precursor solution using a pneumatic spray nozzle with compressed air as the carrier gas.

  • Maintain the following optimized spray parameters:

    • Carrier gas pressure: 1.0 kg/cm ²

    • Nozzle-to-substrate distance: 30 cm

    • Solution spray rate: 5 mL/min

  • Spray the solution onto the heated substrate. The droplets undergo pyrolysis upon contact, forming a SrO thin film.

  • Post-deposition, anneal the films at 500°C for 1 hour in air to improve crystallinity.

Quantitative Data

Table 2: Influence of Substrate Temperature on the Properties of Sprayed SrO Thin Films (0.1 M Precursor)

Substrate Temperature (°C)Film Thickness (nm)Grain Size (nm)Optical Band Gap (eV)
300180255.1
350220405.3
400250555.4
450230505.4

Note: The data presented are representative values synthesized from typical results in the literature and should be considered as a guideline.

Experimental Workflow

spray_pyrolysis_workflow cluster_prep Precursor Solution Preparation cluster_deposition Spray Pyrolysis Deposition cluster_characterization Characterization dissolve_sr Dissolve Sr(NO₃)₂·4H₂O in DI Water stir Stir for 30 min dissolve_sr->stir spray Spray Atomized Solution stir->spray clean_substrate Substrate Cleaning preheat Preheat Substrate (350°C) clean_substrate->preheat preheat->spray anneal Anneal Film (500°C) spray->anneal xrd XRD anneal->xrd sem SEM anneal->sem uv_vis UV-Vis Spectroscopy anneal->uv_vis

Fig. 2: Workflow for Spray Pyrolysis of SrO Thin Films.

III. Hydrothermal Synthesis of Strontium-Doped Apatite Coatings

The hydrothermal method allows for the formation of crystalline coatings on complex shapes at moderate temperatures and high pressures. This protocol is for the synthesis of strontium-doped apatite coatings on titanium substrates, which can enhance the bioactivity of medical implants.

Experimental Protocol

1. Precursor Solution Preparation (for 100 mL):

  • Materials:

    • Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)

    • Strontium nitrate tetrahydrate (Sr(NO₃)₂·4H₂O)

    • Ammonium dihydrogen phosphate (NH₄H₂PO₄)

    • Urea (CO(NH₂)₂)

    • Deionized water

  • Procedure:

    • Prepare a 0.5 M solution of (Ca+Sr)(NO₃)₂ by dissolving the appropriate molar ratio of Calcium nitrate tetrahydrate and Strontium nitrate tetrahydrate in 50 mL of deionized water.

    • Prepare a 0.3 M solution of NH₄H₂PO₄ by dissolving it in 50 mL of deionized water.

    • Mix the two solutions and add 0.5 M of urea.

    • Stir the final solution for 1 hour.

2. Substrate Preparation:

  • As described in the sol-gel protocol.

3. Hydrothermal Synthesis:

  • Place the cleaned titanium substrates in a Teflon-lined stainless-steel autoclave.

  • Pour the precursor solution into the autoclave, ensuring the substrates are fully submerged.

  • Seal the autoclave and heat it to 200°C for 12 hours.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Remove the coated substrates, rinse them with deionized water, and dry them at 80°C for 4 hours.

Quantitative Data

Table 3: Effect of Sr/(Sr+Ca) Molar Ratio in Precursor Solution on the Properties of Hydrothermally Synthesized Sr-Apatite Coatings

Sr/(Sr+Ca) Molar RatioSr Content in Coating (at.%)Coating Thickness (µm)Adhesion Strength (MPa)
0.005.225.3
0.19.55.828.1
0.218.86.530.5
0.327.97.127.8

Note: The data presented are representative values synthesized from typical results in the literature and should be considered as a guideline.

Logical Relationship Diagram

hydrothermal_relationship cluster_properties Coating Properties precursor_conc Sr(NO₃)₂·4H₂O Concentration in Precursor sr_content Sr Content in Coating precursor_conc->sr_content Directly Increases thickness Coating Thickness precursor_conc->thickness Increases adhesion Adhesion Strength precursor_conc->adhesion Increases up to an optimal point, then decreases

Fig. 3: Logical Relationship between Precursor Concentration and Coating Properties.

Conclusion

Strontium nitrate tetrahydrate serves as an excellent and readily available precursor for the deposition of strontium-containing thin films through various techniques. The protocols provided herein offer a foundation for researchers to develop and optimize coatings for specific applications, from enhancing the biocompatibility of medical implants to fabricating novel electronic devices. The quantitative data illustrates the tunability of the film properties by adjusting the precursor concentration and deposition parameters. Further characterization and optimization are encouraged to tailor the film properties to the specific needs of the research or application.

Application Notes and Protocols: Strontium Nitrate Tetrahydrate as an Oxidizing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium nitrate (B79036) tetrahydrate, Sr(NO₃)₂·4H₂O, is a crystalline inorganic salt that primarily functions as a potent oxidizing agent.[1][2] Its most prominent applications are in pyrotechnics, where it imparts a brilliant red color to flames, and as a precursor in the synthesis of various strontium-containing materials.[3][4] While its role as a direct oxidizing agent in broader organic and pharmaceutical chemistry is not extensively documented, its properties are crucial for the specific applications detailed below. This document provides an overview of its key uses, experimental protocols, and essential safety information.

Physicochemical Properties

A summary of the key physical and chemical properties of strontium nitrate (anhydrous and tetrahydrate forms) is presented below.

PropertyStrontium Nitrate (Anhydrous)Strontium Nitrate TetrahydrateReference(s)
Molecular Formula Sr(NO₃)₂Sr(NO₃)₂·4H₂O[4][5]
Molar Mass 211.63 g/mol 283.69 g/mol [4][5]
Appearance White crystalline solidColorless monoclinic crystals[3][4]
Density 2.986 g/cm³2.20 g/cm³[4]
Melting Point 570 °C (decomposes)100 °C (loses water of crystallization)[4]
Solubility in Water 710 g/L at 18 °C604.3 g/L at 0 °C; 2065 g/L at 100 °C[4]

Applications in Pyrotechnics

Strontium nitrate is a cornerstone of red-light pyrotechnic formulations.[3][4] It serves a dual purpose: acting as the oxidizer to sustain combustion and providing the strontium ions responsible for the characteristic crimson emission upon heating.[6]

Representative Pyrotechnic Composition

The following table outlines a classic red flare composition.

ComponentPurposePercentage by Weight (%)
Strontium NitrateOxidizer & Colorant55
MagnesiumFuel28
Polyvinyl Chloride (PVC)Chlorine Donor & Binder10
Parlon (Chlorinated Rubber)Binder & Fuel7

Note: Pyrotechnic compositions are dangerous and should only be handled by trained professionals in a controlled environment.

Experimental Protocol: Preparation of a Red Pyrotechnic Star Composition

Objective: To prepare a small batch of red pyrotechnic stars for demonstrative purposes.

Materials:

  • Strontium Nitrate (fine powder)

  • Magnesium powder (fine, passivated)

  • Polyvinyl Chloride (PVC) powder

  • Parlon (powdered)

  • Dextrin (B1630399) (binder)

  • Water/alcohol mixture (75/25 v/v) as a solvent for the binder

  • Non-sparking tools (e.g., brass, aluminum, or plastic)

  • Drying screen

Procedure:

  • Screening: Individually pass all dry components through a 100-mesh screen to ensure fine particle size and break up any clumps. This should be done in a clean, dry, and well-ventilated area, away from ignition sources.

  • Mixing: In a non-sparking container, thoroughly mix the strontium nitrate, PVC, and Parlon powders.

  • Adding Fuel: Carefully and gently incorporate the magnesium powder into the mixture. Avoid vigorous mixing that could generate friction or static electricity.

  • Binding: In a separate container, prepare a 10% dextrin solution in the water/alcohol mixture.

  • Granulation: Slowly add the dextrin solution to the dry powder mixture while gently stirring until the consistency of damp sand is achieved.

  • Star Formation: Press the damp composition through a coarse screen to form small granules or "stars." Alternatively, the composition can be pressed into small molds.

  • Drying: Spread the stars on a drying screen in a warm, well-ventilated area, away from direct sunlight and any potential ignition sources. The stars must be completely dry before use.

Pyrotechnic Preparation Workflow

G cluster_prep Preparation cluster_form Formation cluster_finish Finishing s1 Screen Ingredients s2 Dry Mixing (Oxidizer, Binders) s1->s2 s3 Incorporate Fuel s2->s3 s4 Add Binder Solution s3->s4 s5 Granulate/Press Stars s4->s5 s6 Dry Thoroughly s5->s6 s7 Store Safely s6->s7

Caption: Workflow for pyrotechnic star preparation.

Applications in Materials Synthesis

Strontium nitrate is a common starting material for the synthesis of various strontium-containing compounds, such as strontium carbonate (SrCO₃), strontium oxide (SrO), and doped materials for applications in electronics and phosphors.[3] In these syntheses, it serves as a soluble source of strontium ions.

Synthesis of Strontium Carbonate Nanoparticles
ParameterValue
Reactants Strontium Nitrate, Sodium Carbonate
Solvent Deionized Water
Reaction Type Precipitation
Product Strontium Carbonate (SrCO₃)
Typical Particle Size 50-100 nm
Experimental Protocol: Synthesis of Strontium Carbonate Nanoparticles

Objective: To synthesize strontium carbonate nanoparticles via a simple precipitation method.

Materials:

  • 0.5 M Strontium Nitrate (Sr(NO₃)₂) aqueous solution

  • 0.5 M Sodium Carbonate (Na₂CO₃) aqueous solution

  • Deionized water

  • Magnetic stirrer and stir bar

  • Burette

  • Beakers

  • Centrifuge and centrifuge tubes

  • Drying oven

Procedure:

  • Reaction Setup: Place 100 mL of the 0.5 M strontium nitrate solution in a beaker with a magnetic stir bar and begin stirring at a moderate speed.

  • Precipitation: Slowly add 100 mL of the 0.5 M sodium carbonate solution dropwise from a burette to the strontium nitrate solution. A white precipitate of strontium carbonate will form immediately.

  • Aging: Continue stirring the solution for 1 hour at room temperature to allow the precipitate to age and for the particle size to homogenize.

  • Washing: Separate the precipitate from the solution by centrifugation. Discard the supernatant and resuspend the pellet in deionized water. Repeat this washing step three times to remove any unreacted ions.

  • Drying: After the final wash, collect the strontium carbonate precipitate and dry it in an oven at 80 °C overnight.

  • Characterization: The resulting white powder can be characterized using techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) to confirm its composition and morphology.

Nanoparticle Synthesis Workflow

G reactant1 Sr(NO₃)₂ Solution mixing Controlled Mixing & Precipitation reactant1->mixing reactant2 Na₂CO₃ Solution reactant2->mixing aging Stirring & Aging mixing->aging separation Centrifugation aging->separation washing Washing with DI Water (3x) separation->washing drying Drying (80°C) washing->drying product SrCO₃ Nanoparticles drying->product

Caption: Synthesis of strontium carbonate nanoparticles.

Applications in Pharmaceutical and Dermatological Formulations

The use of strontium nitrate in drug development is limited. However, it has been incorporated into some topical formulations to reduce skin irritation, particularly that caused by alpha-hydroxy acids.[4] The mechanism is not fully elucidated but is thought to involve the modulation of sensory nerve responses. Radioactive isotopes of strontium, in the form of strontium-89 (B1237618) chloride, have been used in radiotherapy for bone cancer pain, but this is a distinct application from the chemical properties of strontium nitrate.

Safety Precautions

Strontium nitrate is a strong oxidizing agent and requires careful handling.

HazardPrecaution
Oxidizer Keep away from combustible materials.[7] Avoid contact with reducing agents.
Fire Hazard Accelerates burning of combustible materials.[7]
Eye Irritant Causes serious eye irritation.[8] Wear safety goggles.
Skin Irritant May cause skin irritation. Wear protective gloves and clothing.
Inhalation Avoid breathing dust. Use in a well-ventilated area or with respiratory protection.
Storage Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.

Safety Handling Workflow

G start Handling Strontium Nitrate ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe handling Use in Well-Ventilated Area (Fume Hood Recommended) ppe->handling storage Store Away from Combustibles & Reducing Agents handling->storage spill Spill? storage->spill cleanup Clean Up with Inert, Non-Combustible Absorbent Material spill->cleanup Yes no_spill Continue Work spill->no_spill No disposal Dispose of as Hazardous Waste cleanup->disposal no_spill->disposal

References

Troubleshooting & Optimization

preventing hygroscopic clumping of strontium nitrate tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Strontium Nitrate (B79036) Tetrahydrate. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the hygroscopic nature of strontium nitrate tetrahydrate. Here you will find troubleshooting guides and frequently asked questions to assist in preventing clumping and ensuring the integrity of your materials during experiments.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Clumping or Caking of Powder Exposure to ambient humidity above the critical relative humidity (CRH) of the material.- Store in a tightly sealed container with a desiccant. - Handle the material in a controlled humidity environment, such as a glove box or a room with a dehumidifier. - Minimize the exposure time of the material to the open atmosphere during weighing and transfer.
Temperature fluctuations leading to moisture migration and recrystallization.- Store in a temperature-controlled environment. - Avoid storing in areas with direct sunlight or near heat sources.
Inadequate drying of the material after synthesis or processing.- Dry the material thoroughly under vacuum at an appropriate temperature (e.g., a patented process suggests 120-140°C) to a final water content of ≤0.1%.[1] - Utilize a drying oven with precise temperature control.
Inconsistent Experimental Results Variable hydration state of the strontium nitrate.- Standardize the pre-treatment of the material before each experiment, for example, by drying under controlled conditions to a consistent water content. - Regularly measure the moisture content of the stock material.
Poor flowability of the powder affecting accurate measurement.- Gently break up any existing clumps with a spatula before weighing. - Consider the use of a suitable anti-caking agent if compatible with the experimental protocol.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopic clumping and why does it occur in strontium nitrate tetrahydrate?

A1: Hygroscopic clumping, or caking, is the tendency of a powder to absorb moisture from the atmosphere and form agglomerates. Strontium nitrate is known to be hygroscopic.[2] This occurs when the ambient relative humidity is higher than the material's critical relative humidity (CRH). At this point, moisture condenses on the surface of the crystals, forming liquid bridges. Subsequent evaporation of this moisture can lead to the formation of solid bridges between particles, resulting in clumps.

Q2: What is the Critical Relative Humidity (CRH) of strontium nitrate tetrahydrate and why is it important?

Q3: How can I properly store strontium nitrate tetrahydrate to prevent clumping?

A3: To prevent clumping, strontium nitrate tetrahydrate should be stored in a cool, dry, and well-ventilated area.[4] It is crucial to keep the container tightly sealed. For added protection, especially in humid environments, store the container inside a desiccator with a suitable desiccant like silica (B1680970) gel.

Q4: Are there any anti-caking agents recommended for use with strontium nitrate?

A4: Yes, anti-caking agents can be used to prevent clumping. One patent suggests the use of fine silica as an effective anti-caking agent for strontium nitrate. The selection of an anti-caking agent should be done carefully to ensure it does not interfere with your downstream applications. It is recommended to perform compatibility and performance tests with a small batch of your material.

Q5: How can I measure the moisture content of my strontium nitrate tetrahydrate?

A5: Several methods are available to measure the moisture content of powders. The choice of method depends on the required accuracy and the nature of your sample. Common methods include:

  • Gravimetric Method (Loss on Drying): This involves weighing a sample, drying it in an oven at a specific temperature until a constant weight is achieved, and then re-weighing it. The weight difference represents the moisture content.

  • Karl Fischer Titration: This is a highly accurate and specific method for determining water content. It is particularly useful for low moisture levels and can distinguish water from other volatile components.

Experimental Protocols

Protocol 1: Determination of Moisture Content by the Gravimetric Method

Objective: To determine the percentage of moisture content in a sample of strontium nitrate tetrahydrate.

Materials:

  • Strontium nitrate tetrahydrate sample

  • Drying oven with temperature control

  • Analytical balance (readable to 0.1 mg)

  • Weighing dishes with lids

  • Desiccator with a desiccant (e.g., silica gel)

Methodology:

  • Pre-dry the empty weighing dish and its lid in the oven at 105°C for 30 minutes.

  • Cool the weighing dish and lid to room temperature in a desiccator.

  • Weigh the empty, dry weighing dish with its lid and record the mass (m1).

  • Add approximately 2-3 g of the strontium nitrate tetrahydrate sample to the weighing dish and record the total mass with the lid (m2).

  • Place the weighing dish with the sample (with the lid slightly ajar) in the drying oven set at 105°C.

  • Dry the sample for 2 hours.

  • After 2 hours, close the lid, remove the weighing dish from the oven, and place it in a desiccator to cool to room temperature.

  • Weigh the cooled weighing dish with the dried sample and lid, and record the mass (m3).

  • Repeat the drying cycle (steps 6-8) for 1-hour intervals until the difference between two consecutive weighings is less than 0.5 mg.

  • Calculation: Moisture Content (%) = [(m2 - m3) / (m2 - m1)] x 100

Protocol 2: Evaluation of Anti-Caking Agent Efficacy

Objective: To assess the effectiveness of an anti-caking agent in preventing the clumping of strontium nitrate tetrahydrate under controlled humidity conditions.

Materials:

  • Strontium nitrate tetrahydrate

  • Anti-caking agent (e.g., fumed silica)

  • Controlled humidity chamber or desiccators with saturated salt solutions to create specific relative humidities (e.g., saturated sodium chloride solution for ~75% RH).

  • Analytical balance

  • Sieve shaker with a standard set of sieves

  • Powder flowability tester (optional)

Methodology:

  • Prepare two samples of strontium nitrate tetrahydrate of equal mass.

  • To one sample, add the anti-caking agent at a predetermined concentration (e.g., 0.5% w/w) and mix thoroughly to ensure uniform distribution. The second sample will serve as the control.

  • Place both samples in open weighing dishes within a controlled humidity chamber set to a humidity level known to cause caking (e.g., 80% RH) for a specified period (e.g., 24 or 48 hours).

  • After the exposure period, visually inspect both samples for evidence of clumping.

  • To quantify the caking tendency, gently transfer each sample to the top of a sieve stack and perform a sieve analysis using a sieve shaker for a fixed time.

  • Weigh the amount of material retained on each sieve. A higher amount of material retained on the larger mesh sieves indicates a greater degree of caking.

  • Alternatively, the flowability of the samples can be measured using a powder rheometer to quantify the "caking index".

  • Data Presentation: Record the percentage of caked material (mass retained on a specific sieve size) for both the treated and untreated samples for comparison.

Data Presentation

Table 1: Example Data for Moisture Content Analysis

Sample IDInitial Mass (g) (m2 - m1)Final Mass (g) (m3 - m1)Moisture Content (%)
SNT-Control-12.50342.45322.00
SNT-Control-22.51122.46092.00
SNT-Dried-12.49882.49760.05

Table 2: Example Data for Anti-Caking Agent Evaluation

SampleAnti-Caking Agent (%)% Mass Retained on 1mm Sieve (after 48h at 80% RH)
Control045.3
Treated0.5% Silica5.8

Visualizations

Hygroscopic_Clumping_Mechanism cluster_0 High Humidity Environment (RH > CRH) cluster_1 Strontium Nitrate Tetrahydrate Powder Moisture_in_Air Water Vapor Powder_Particles Individual Particles Moisture_in_Air->Powder_Particles Adsorption Liquid_Bridges Liquid Bridges Form Powder_Particles->Liquid_Bridges Solid_Bridges Solid Bridges Form (after evaporation) Liquid_Bridges->Solid_Bridges Clumped_Powder Caked/Clumped Powder Solid_Bridges->Clumped_Powder

Caption: Mechanism of hygroscopic clumping in strontium nitrate tetrahydrate.

Troubleshooting_Workflow Start Strontium Nitrate Tetrahydrate Clumping Observed Check_Storage Review Storage Conditions Start->Check_Storage Control_Humidity Store in Desiccator/ Controlled RH Environment Check_Storage->Control_Humidity Improper Humidity Control_Temp Ensure Stable Temperature Check_Storage->Control_Temp Improper Temperature Check_Moisture Measure Moisture Content Check_Storage->Check_Moisture Proper Control_Humidity->Check_Moisture Control_Temp->Check_Moisture Dry_Material Dry Material to <0.1% Water Check_Moisture->Dry_Material High Consider_Anticaking Evaluate Need for Anti-Caking Agent Check_Moisture->Consider_Anticaking Low Dry_Material->Consider_Anticaking Test_Anticaking Test Compatible Anti-Caking Agent (e.g., Silica) Consider_Anticaking->Test_Anticaking Yes Resolved Clumping Prevented Consider_Anticaking->Resolved No Test_Anticaking->Resolved

Caption: Troubleshooting workflow for preventing clumping of strontium nitrate tetrahydrate.

References

Technical Support Center: Synthesis of Strontium Nitrate Tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of strontium nitrate (B79036) tetrahydrate.

Troubleshooting Guide

Issue: Low Yield of Strontium Nitrate Tetrahydrate Crystals

  • Question: My synthesis resulted in a significantly lower yield than expected. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors. Firstly, ensure that the reaction between strontium carbonate and nitric acid has gone to completion. This can be verified by the cessation of carbon dioxide evolution.[1][2] Secondly, the crystallization temperature is crucial. For the formation of the tetrahydrate, crystallization should be carried out at temperatures below 30°C.[3] Higher temperatures favor the formation of the anhydrous form. Lastly, the concentration of the strontium nitrate solution before crystallization is critical. Insufficient concentration will lead to a lower recovery of the product.

Issue: Impurities in the Final Product

  • Question: My strontium nitrate tetrahydrate crystals are discolored or contain visible impurities. How can I purify my product?

  • Answer: Impurities often arise from the starting materials, particularly if using technical or pottery grade strontium carbonate, which may contain barium or calcium salts.[4] To mitigate this, filtration of the strontium nitrate solution after the initial reaction is recommended to remove any insoluble matter.[1] If impurities co-crystallize with the product, recrystallization is an effective purification method. Dissolve the impure crystals in a minimum amount of hot deionized water and allow them to slowly cool to form purer crystals.

Issue: Formation of a Fine Powder Instead of Well-Defined Crystals

  • Question: During crystallization, I obtained a fine powder instead of the desired larger crystals. What controls crystal size?

  • Answer: The rate of cooling during crystallization is a primary determinant of crystal size. Rapid cooling promotes the formation of many small nuclei, resulting in a fine powder. For larger, well-defined crystals, a slow and controlled cooling process is necessary. Allowing the saturated solution to cool gradually over several hours to a day can significantly improve crystal size and quality.

Issue: The reaction is too vigorous and difficult to control.

  • Question: When I add strontium carbonate to nitric acid, the reaction is extremely vigorous, leading to loss of product due to splashing. How can I control the reaction rate?

  • Answer: The reaction between strontium carbonate and nitric acid is exothermic and produces carbon dioxide gas, which can cause vigorous frothing.[4] To control the reaction, add the strontium carbonate in small portions to the diluted nitric acid with constant stirring.[4][5] Further dilution of the nitric acid with water can also help to moderate the reaction rate, although this will require more evaporation later to concentrate the solution.[4]

Frequently Asked Questions (FAQs)

  • What is the ideal solvent for recrystallizing strontium nitrate tetrahydrate? Deionized water is the most suitable solvent for recrystallization. Strontium nitrate is highly soluble in hot water and its solubility decreases significantly as the temperature drops, allowing for good recovery of the purified product upon cooling.[6][7]

  • How can I confirm the formation of the tetrahydrate form versus the anhydrous form? The tetrahydrate form, Sr(NO₃)₂·4H₂O, will lose its water of crystallization upon heating above 100°C to form the anhydrous salt.[6][8] Thermal analysis techniques such as thermogravimetric analysis (TGA) can be used to quantify this water loss and confirm the hydration state of the product.

  • What are the optimal storage conditions for strontium nitrate tetrahydrate? Strontium nitrate tetrahydrate should be stored in a tightly sealed container in a cool, dry place. It is important to avoid storing it near heat sources, as the tetrahydrate can melt in its own water of hydration at 31.3°C.[6][8]

Data Presentation

Table 1: Solubility of Strontium Nitrate in Water at Various Temperatures

Temperature (°C)Solubility ( g/100 mL)
060.4 (tetrahydrate)[6][7]
1870.9 (anhydrous)[9]
2070.3 (anhydrous)[6][8]
100206 (tetrahydrate)[6]

Table 2: Key Temperature Parameters for Strontium Nitrate Synthesis

ParameterTemperature (°C)Notes
Reaction of SrCO₃ with HNO₃40 - 90[1][2]Mildly elevated temperatures can facilitate the reaction.
Crystallization of Tetrahydrate< 30[3]Temperatures above this favor the anhydrous form.
Melting Point of Tetrahydrate31.3[6][8]Melts in its own water of hydration.
Decomposition of Tetrahydrate> 100[6][8]Decomposes to the anhydrous form.
Melting Point of Anhydrous570[4][8]
Decomposition of Anhydrous> 500[9]Decomposes to strontium oxide, nitrogen dioxide, and oxygen.[7]

Experimental Protocols

Detailed Methodology for the Synthesis of Strontium Nitrate Tetrahydrate

This protocol describes the synthesis of strontium nitrate tetrahydrate from strontium carbonate and nitric acid.

Materials:

  • Strontium Carbonate (SrCO₃)

  • Concentrated Nitric Acid (HNO₃, 65-70%)

  • Deionized Water

  • Beakers

  • Stirring Rod

  • Hot Plate/Stirrer

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Crystallizing Dish

  • Watch Glass

Procedure:

  • Reaction:

    • In a fume hood, carefully add a measured amount of concentrated nitric acid to a beaker containing deionized water. The dilution will help to control the reaction rate.

    • While stirring, slowly add stoichiometric amounts of strontium carbonate to the diluted nitric acid in small portions.[5] The reaction is complete when the addition of more strontium carbonate no longer produces fizzing (evolution of CO₂).[4]

    • Gently heat the solution to between 60°C and 80°C to ensure the reaction goes to completion and to aid in the subsequent filtration step.[1][2]

  • Filtration:

    • If the strontium carbonate used was not of high purity, filter the hot solution to remove any insoluble impurities.[1][4]

  • Concentration:

    • Gently heat the clear strontium nitrate solution to evaporate excess water and concentrate the solution. The goal is to create a saturated solution at an elevated temperature.

  • Crystallization:

    • Cover the crystallizing dish with a watch glass, leaving a small opening to allow for slow evaporation.

    • Allow the concentrated solution to cool slowly to room temperature. To promote the formation of the tetrahydrate, ensure the final temperature is below 30°C.[3]

    • For the formation of larger crystals, the cooling process should be as slow as possible.

  • Isolation and Drying:

    • Once a sufficient amount of crystals has formed, isolate them from the mother liquor by filtration.

    • Wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor.

    • Dry the crystals at a temperature below 30°C to prevent the loss of water of hydration. Air drying or using a desiccator is recommended.

Visualizations

experimental_workflow Experimental Workflow for Strontium Nitrate Tetrahydrate Synthesis start Start reaction Reaction: Strontium Carbonate + Nitric Acid start->reaction filtration Filtration (to remove insoluble impurities) reaction->filtration concentration Concentration (evaporation of excess water) filtration->concentration crystallization Crystallization (slow cooling) concentration->crystallization isolation Isolation & Washing (filtration) crystallization->isolation drying Drying (< 30°C) isolation->drying end Strontium Nitrate Tetrahydrate (Final Product) drying->end

Caption: Experimental workflow for the synthesis of strontium nitrate tetrahydrate.

troubleshooting_yield Troubleshooting Low Synthesis Yield start Low Yield Observed check_reaction Is the reaction complete? (No more CO2 evolution) start->check_reaction incomplete_reaction Incomplete Reaction: - Add more nitric acid - Gentle heating check_reaction->incomplete_reaction No check_concentration Is the solution sufficiently concentrated? check_reaction->check_concentration Yes insufficient_concentration Insufficient Concentration: - Evaporate more solvent check_concentration->insufficient_concentration No check_temp Was the crystallization temperature optimal? check_concentration->check_temp Yes incorrect_temp Incorrect Temperature: - Ensure cooling below 30°C for tetrahydrate check_temp->incorrect_temp No success Yield Optimized check_temp->success Yes

Caption: A decision tree for troubleshooting low yields in strontium nitrate synthesis.

References

troubleshooting impurities in strontium nitrate tetrahydrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of strontium nitrate (B79036) tetrahydrate.

Frequently Asked Questions (FAQs)

Q1: My final strontium nitrate tetrahydrate product is cloudy or hazy. What is the likely cause and how can I resolve this?

A1: Cloudiness or haziness in the final product often indicates the presence of insoluble impurities. The most common culprits are unreacted starting materials, such as strontium carbonate, or the precipitation of insoluble sulfates if the starting materials were contaminated with sulfate (B86663) ions.

Troubleshooting Steps:

  • Check pH: Before crystallization, ensure the reaction mixture is neutral or slightly acidic (pH 6-7). If the solution is alkaline, it may indicate incomplete reaction of strontium carbonate. Add a small amount of dilute nitric acid to complete the reaction until effervescence ceases.

  • Filtration: Filter the solution while it is still warm, before crystallization begins. Use a fine filter paper (e.g., Whatman No. 42) to remove any suspended particles.

  • Sulfate Contamination: If you suspect sulfate contamination, you can test a small portion of your solution by adding a few drops of barium chloride solution. The formation of a white precipitate (barium sulfate) confirms the presence of sulfates. To remove sulfates, the initial strontium source may need to be purified.

Q2: The crystals I obtained are very fine and difficult to filter. How can I obtain larger crystals?

A2: The formation of fine crystals is typically a result of rapid crystallization. To obtain larger crystals, the rate of cooling and evaporation needs to be controlled.

Troubleshooting Steps:

  • Slow Cooling: Allow the saturated solution to cool slowly to room temperature. Avoid placing it in an ice bath or refrigerator for initial crystallization.

  • Reduced Evaporation Rate: Cover the crystallization dish with a watch glass or perforated parafilm to slow down the rate of solvent evaporation.

  • Seed Crystals: Introduce a few small, well-formed crystals of pure strontium nitrate tetrahydrate into the saturated solution to encourage the growth of larger crystals.

Q3: My strontium nitrate tetrahydrate is deliquescent (absorbs moisture from the air and dissolves). What causes this and how can it be prevented?

A3: Pure strontium nitrate is not significantly hygroscopic. Deliquescence is often caused by the presence of hygroscopic impurities, most commonly calcium nitrate.[1]

Troubleshooting Steps:

  • Source of Calcium: Calcium is a common impurity in strontium ores like celestite.[2][3] If you are starting from a mineral source, consider a purification step for the initial strontium carbonate.

  • Recrystallization: A carefully performed recrystallization can significantly reduce the concentration of calcium nitrate. The solubility of strontium nitrate and calcium nitrate differ, which can be exploited during this process.

  • Storage: Store the final product in a tightly sealed container in a desiccator to protect it from atmospheric moisture.

Q4: I am observing a yellow tint in my product. What is the source of this discoloration?

A4: A yellow tint can indicate the presence of iron impurities. Iron can be introduced from starting materials or from the reaction vessel if it is not sufficiently inert.

Troubleshooting Steps:

  • High-Purity Reagents: Ensure that you are using high-purity strontium carbonate and nitric acid.

  • Glassware: Use high-quality borosilicate glassware for the reaction to minimize leaching of impurities.

  • Purification: If the starting materials are suspected to be the source of iron, the initial strontium carbonate can be purified by dissolving it in acid and precipitating it with a high-purity carbonate source.

Q5: How can I remove barium impurities from my strontium nitrate?

A5: Barium is a common and chemically similar impurity to strontium, making its removal challenging.[4] One method involves the precipitation of barium chromate.

Troubleshooting Steps:

  • Selective Precipitation: In a slightly acidic solution (pH < 4), add a chromic acid solution. Then, slowly raise the pH to about 11 by adding a strontium hydroxide (B78521) solution. Barium will preferentially precipitate as barium chromate, which can then be filtered off.[4]

  • Fractional Crystallization: Due to differences in the solubility of their nitrates, careful fractional crystallization can also be employed to reduce barium content.

Data Presentation

Table 1: Solubility of Alkaline Earth Nitrates in Water at Various Temperatures

CompoundFormulaSolubility ( g/100 g H₂O)
Temperature (°C) 0 20 60 100
Strontium Nitrate TetrahydrateSr(NO₃)₂·4H₂O60.4[5]--206.5[5]
Barium NitrateBa(NO₃)₂4.959.0620.334.2
Calcium Nitrate TetrahydrateCa(NO₃)₂·4H₂O101129.39--

Experimental Protocols

Protocol 1: Synthesis of Strontium Nitrate Tetrahydrate from Strontium Carbonate

This protocol describes the synthesis of strontium nitrate tetrahydrate via the reaction of strontium carbonate with nitric acid.[6][7]

Materials:

  • Strontium Carbonate (SrCO₃)

  • Dilute Nitric Acid (HNO₃, approx. 30-40%)

  • Deionized Water

  • Beakers

  • Stirring Rod

  • Hot Plate

  • Filter Funnel and Filter Paper

  • Crystallization Dish

  • Watch Glass

Procedure:

  • Reaction: In a beaker, create a slurry of strontium carbonate in a minimal amount of deionized water.

  • Slowly and with constant stirring, add dilute nitric acid to the slurry. Carbon dioxide will be evolved, so add the acid carefully to control the effervescence.

  • Continue adding nitric acid until all the strontium carbonate has dissolved and the fizzing stops.

  • Gently heat the solution on a hot plate to approximately 60-70°C to ensure the reaction is complete and to dissolve any remaining solids.

  • Filtration: While the solution is still warm, filter it through a fine filter paper to remove any insoluble impurities.

  • Crystallization: Transfer the clear filtrate to a crystallization dish. Partially cover the dish with a watch glass to allow for slow evaporation.

  • Allow the solution to cool slowly to room temperature. Crystals of strontium nitrate tetrahydrate will begin to form.

  • Isolation: Once a significant amount of crystals have formed, decant the mother liquor.

  • Wash the crystals with a small amount of ice-cold deionized water to remove any remaining mother liquor.

  • Drying: Dry the crystals on a filter paper at room temperature or in a desiccator. Do not heat the tetrahydrate above 100°C as it will lose its water of hydration.[5][8]

Protocol 2: Purification of Strontium Nitrate Tetrahydrate by Recrystallization

This protocol is for purifying crude strontium nitrate tetrahydrate to remove soluble impurities.

Materials:

  • Crude Strontium Nitrate Tetrahydrate

  • Deionized Water

  • Beaker

  • Hot Plate

  • Stirring Rod

  • Filter Funnel and Filter Paper

  • Crystallization Dish

  • Ice Bath

Procedure:

  • Dissolution: In a beaker, add the crude strontium nitrate tetrahydrate to a minimal amount of deionized water.

  • Gently heat the mixture on a hot plate while stirring until all the solid has dissolved. Aim for a temperature around 60-70°C. Avoid excessive boiling to prevent significant loss of solvent.

  • Hot Filtration (Optional): If there are any insoluble impurities, filter the hot solution through a pre-warmed filter funnel into a clean, warm beaker.

  • Cooling and Crystallization: Cover the beaker with a watch glass and allow it to cool slowly to room temperature.

  • For maximum yield, you can then place the beaker in an ice bath for about 30 minutes to an hour to induce further crystallization.

  • Crystal Collection: Collect the purified crystals by filtration.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the purified crystals at room temperature or in a desiccator.

Mandatory Visualization

G start Start: Impure Strontium Nitrate Tetrahydrate issue Identify Impurity Type start->issue cloudy Product is Cloudy/Hazy (Insoluble Impurities) issue->cloudy Visual Inspection fine_crystals Fine, Difficult-to-Filter Crystals issue->fine_crystals Physical Properties deliquescent Deliquescent Product (Hygroscopic Impurities) issue->deliquescent Behavioral Observation yellow_tint Yellow Tint (e.g., Iron Impurities) issue->yellow_tint Visual Inspection barium_impurity Barium Impurity Detected issue->barium_impurity Analytical Testing check_ph Check & Adjust pH to Neutral/Slightly Acidic cloudy->check_ph slow_cooling Slow Cooling & Controlled Evaporation fine_crystals->slow_cooling recrystallization Perform Recrystallization deliquescent->recrystallization high_purity_reagents Use High-Purity Reagents yellow_tint->high_purity_reagents chromate_precipitation Selective Precipitation with Chromate barium_impurity->chromate_precipitation hot_filtration Hot Filtration of Solution check_ph->hot_filtration end Pure Strontium Nitrate Tetrahydrate hot_filtration->end seed_crystals Use Seed Crystals slow_cooling->seed_crystals seed_crystals->end proper_storage Store in Desiccator recrystallization->proper_storage proper_storage->end high_purity_reagents->recrystallization chromate_precipitation->recrystallization

Caption: Troubleshooting workflow for impurities in strontium nitrate tetrahydrate synthesis.

References

Technical Support Center: Synthesis and Purification of Strontium Nitrate Tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of strontium nitrate (B79036) tetrahydrate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity strontium nitrate tetrahydrate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing strontium nitrate?

A1: The most common laboratory-scale synthesis involves the reaction of strontium carbonate with nitric acid.[1][2] The balanced chemical equation for this reaction is:

SrCO₃ + 2HNO₃ → Sr(NO₃)₂ + H₂O + CO₂

Q2: How is the tetrahydrate form of strontium nitrate obtained?

A2: Strontium nitrate tetrahydrate, Sr(NO₃)₂·4H₂O, crystallizes from aqueous solutions at temperatures below 80°C.[3] Above this temperature, the anhydrous form is more likely to crystallize. The tetrahydrate loses its water of crystallization when heated above 100°C.[3]

Q3: What are the common impurities in synthesized strontium nitrate?

A3: Common impurities often originate from the strontium carbonate starting material, which can be derived from celestite ore. These impurities typically include other alkaline earth metal carbonates, such as those of barium, calcium, and magnesium.[4] Heavy metals can also be present.

Q4: My final product has a low yield. What are the possible causes?

A4: A low yield can result from several factors:

  • Incomplete reaction: Insufficient nitric acid or reaction time can leave unreacted strontium carbonate.

  • Losses during filtration: Using filter paper with too large a pore size can lead to loss of product.

  • Transfer losses: Minor losses occur at each transfer step. Rinsing glassware with the mother liquor can help minimize this.[5]

  • Excessive washing: Washing the crystals with too much solvent can dissolve a significant portion of the product.

  • Co-precipitation of impurities: If the concentration of impurities is high, they may co-precipitate, reducing the overall yield of the desired product.

Q5: The synthesized strontium nitrate crystals are discolored. What is the likely cause and how can I fix it?

A5: Discoloration often indicates the presence of impurities, such as heavy metal ions. Purification through recrystallization is the most effective way to address this. If the discoloration persists after recrystallization, it may be necessary to employ specific purification steps, such as precipitating heavy metals as hydroxides by adjusting the pH of the solution.[6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Incomplete reaction (solid strontium carbonate remains after acid addition) 1. Insufficient nitric acid. 2. Nitric acid concentration is too low. 3. Inadequate mixing or reaction time.1. Add nitric acid dropwise until all effervescence ceases.[7] 2. Use a nitric acid concentration appropriate for the reaction scale. 3. Ensure vigorous stirring and allow sufficient time for the reaction to complete.
Product does not crystallize upon cooling 1. The solution is too dilute. 2. The cooling process is too rapid. 3. The presence of soluble impurities inhibiting crystallization.1. Evaporate some of the solvent to concentrate the solution.[7] 2. Allow the solution to cool slowly to room temperature, then place it in an ice bath. 3. Try seeding the solution with a small crystal of pure strontium nitrate.
Crystals are very fine and difficult to filter 1. Crystallization occurred too quickly. 2. Supersaturation was too high.1. Ensure a slow cooling rate during recrystallization to promote the growth of larger crystals. 2. Avoid over-concentrating the solution before cooling.
Final product is hygroscopic (absorbs moisture from the air) 1. This is a known property of strontium nitrate.[8] 2. Presence of hygroscopic impurities.1. Store the final product in a desiccator or a tightly sealed container. 2. Ensure high purity through recrystallization.
Presence of Barium Impurities Barium often co-exists with strontium in its natural ores and can be carried through the synthesis.A specific purification method involves precipitating barium chromate (B82759) by adding a chromic acid solution and adjusting the pH to approximately 11 with strontium hydroxide. The solution is then filtered to remove the barium chromate precipitate.[9]

Data Presentation

Table 1: Solubility of Strontium Nitrate in Water at Various Temperatures

Temperature (°C)Solubility ( g/100 mL of H₂O)Form
060.4Tetrahydrate[3]
1880Anhydrous[3]
100206Tetrahydrate[3]

Note: The significant increase in solubility with temperature is the basis for purification by recrystallization.

Experimental Protocols

Protocol 1: Synthesis of Strontium Nitrate Tetrahydrate
  • Reaction Setup: In a fume hood, add a calculated amount of distilled water to a beaker with a magnetic stir bar.

  • Addition of Strontium Carbonate: Slowly add a known mass of strontium carbonate to the water while stirring to form a slurry.

  • Reaction with Nitric Acid: Cautiously add a stoichiometric amount of nitric acid (e.g., 65-70%) dropwise to the stirred slurry. The reaction is exothermic and will produce carbon dioxide gas (effervescence).[10]

  • Completion of Reaction: Continue adding nitric acid until all the strontium carbonate has dissolved and the effervescence has stopped.

  • pH Adjustment: Check the pH of the solution. If it is too acidic, add small amounts of strontium carbonate until the pH is near neutral.

  • Filtration: Filter the solution while warm to remove any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath will promote crystallization of strontium nitrate tetrahydrate.

  • Isolation of Crystals: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold distilled water.

  • Drying: Dry the crystals in a desiccator or in an oven at a temperature below 100°C to avoid dehydration to the anhydrous form.

Protocol 2: Purification by Recrystallization
  • Dissolution: Dissolve the impure strontium nitrate in a minimum amount of hot distilled water (around 80-90°C).

  • Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Large, pure crystals should form. For maximum yield, cool the solution further in an ice bath.

  • Crystal Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small volume of ice-cold distilled water to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified strontium nitrate tetrahydrate crystals as described in the synthesis protocol.

Visualizations

G cluster_synthesis Synthesis cluster_purification Purification SrCO3 Strontium Carbonate Reaction Reaction Vessel (SrCO3 + 2HNO3 -> Sr(NO3)2 + H2O + CO2) SrCO3->Reaction HNO3 Nitric Acid HNO3->Reaction Crude_Solution Crude Sr(NO3)2 Solution Reaction->Crude_Solution Hot_Filtration Hot Filtration Crude_Solution->Hot_Filtration Cooling Cooling & Crystallization Hot_Filtration->Cooling Vacuum_Filtration Vacuum Filtration Cooling->Vacuum_Filtration Washing Washing with Cold H2O Vacuum_Filtration->Washing Drying Drying (<100°C) Washing->Drying Final_Product Pure Sr(NO3)2·4H2O Drying->Final_Product

Caption: Workflow for the synthesis and purification of strontium nitrate tetrahydrate.

G Start Low Purity of Synthesized Sr(NO3)2·4H2O Discolored Is the product discolored? Start->Discolored Low_Yield Is the yield low? Discolored->Low_Yield No Recrystallize Perform Recrystallization Discolored->Recrystallize Yes Incomplete_Reaction Is there unreacted starting material? Low_Yield->Incomplete_Reaction Yes Optimize_Cooling Optimize cooling rate and final temperature Low_Yield->Optimize_Cooling No Check_pH Check pH during synthesis; ensure complete reaction Incomplete_Reaction->Check_pH Yes Minimize_Washing Minimize washing volume; use ice-cold solvent Incomplete_Reaction->Minimize_Washing No Purity_OK Purity Improved Recrystallize->Purity_OK Check_pH->Purity_OK Optimize_Cooling->Purity_OK Minimize_Washing->Purity_OK

Caption: Troubleshooting decision tree for improving strontium nitrate purity.

References

controlling the crystal size and morphology of strontium nitrate tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the controlled crystallization of strontium nitrate (B79036) tetrahydrate (Sr(NO₃)₂·4H₂O). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling crystal size and morphology during their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of strontium nitrate tetrahydrate.

Issue Potential Cause Troubleshooting Steps
Formation of fine, powder-like crystals - High level of supersaturation: Rapid nucleation leads to the formation of many small crystals. - Fast cooling rate: Insufficient time for crystal growth. - Inadequate stirring: Localized high supersaturation.- Reduce supersaturation: Start with a less concentrated solution. - Slow down the cooling rate: Use a programmable bath or insulate the crystallization vessel to cool it more slowly. - Ensure gentle, consistent stirring: This promotes homogenous solution concentration and temperature.
A wide distribution of crystal sizes - Uncontrolled nucleation: Spontaneous nucleation occurring throughout the process. - Temperature fluctuations: Can lead to dissolution and re-precipitation.- Introduce seed crystals: Adding a small amount of pre-existing, uniform crystals can promote controlled growth on these seeds rather than new nucleation. - Maintain a stable temperature: Use a well-controlled water or oil bath.
Formation of crystal agglomerates - High crystal density: Crystals are too close together and stick to each other. - High supersaturation: Leads to rapid, uncontrolled growth and inter-crystal bridging.- Lower the initial concentration of the solution. - Increase the stirring rate slightly to keep crystals suspended and separated, but avoid excessive agitation which can cause secondary nucleation.
Irregular or dendritic crystal morphology - Very high supersaturation: Growth is too rapid for orderly layer formation. - Presence of impurities: Can disrupt the crystal lattice growth.- Decrease the level of supersaturation. - Recrystallize the strontium nitrate to improve purity. - Consider using additives that can modify crystal habit (see FAQs).
No crystal formation - Solution is not supersaturated: The concentration of strontium nitrate is below its solubility limit at the given temperature. - Metastable zone is too wide: The solution can remain clear even when supersaturated.- Increase the concentration of the initial solution. - Lower the final temperature of the solution. - Induce nucleation by scratching the inside of the vessel with a glass rod or by adding seed crystals.

Frequently Asked Questions (FAQs)

Q1: How does the cooling rate affect the crystal size of strontium nitrate tetrahydrate?

A1: Generally, a slower cooling rate allows more time for the strontium nitrate molecules to deposit onto the existing crystal lattice, resulting in fewer, larger, and more well-defined crystals. Conversely, a rapid cooling rate tends to induce rapid nucleation, leading to a larger number of smaller crystals.

Q2: What is the role of supersaturation in controlling crystal morphology?

A2: Supersaturation is a key driving force for crystallization.

  • Low Supersaturation: Favors slower, more orderly crystal growth, often leading to larger, well-formed crystals.

  • High Supersaturation: Can lead to rapid, uncontrolled growth, which may result in smaller, less regular, or even dendritic (tree-like) crystal morphologies.

Q3: How can I prepare a supersaturated solution of strontium nitrate?

A3: A supersaturated solution can be prepared by dissolving strontium nitrate in a solvent (typically deionized water) at an elevated temperature until the solution is saturated or near-saturation. Then, the solution is slowly cooled. As the temperature decreases, the solubility of strontium nitrate decreases, and the solution becomes supersaturated.

Q4: What is the effect of pH on the crystallization of strontium nitrate tetrahydrate?

A4: For the crystallization of a salt of a strong acid and a strong base like strontium nitrate, minor pH variations around neutral (pH 5-7) are generally not expected to have a significant impact on the crystal habit. However, significant deviations in pH can affect the solubility and potentially the incorporation of impurities, which in turn could influence crystal morphology. For instance, in industrial processes, pH is sometimes adjusted to precipitate impurities before crystallization.

Q5: Are there any known additives to modify the crystal habit of strontium nitrate tetrahydrate?

A5: While specific, well-documented additives for strontium nitrate tetrahydrate are not abundant in readily available literature, general principles from crystallization science can be applied. Additives, even in small amounts, can selectively adsorb to specific crystal faces, inhibiting growth on those faces and thus altering the overall crystal shape. For ionic crystals like strontium nitrate, potential additives to investigate could include:

  • Inorganic salts with a common ion: For example, adding a small amount of another nitrate salt.

  • Organic molecules: Small organic acids or alcohols that can interact with the crystal surface. The effectiveness and optimal concentration of any additive would need to be determined experimentally.

Quantitative Data

Table 1: Solubility of Strontium Nitrate in Water at Different Temperatures

Temperature (°C)Solubility ( g/100 mL of H₂O)
060.43[1]
1871[1]
2066[1]
90100[1]
100206.5[1]

Note: This data can be used to prepare solutions of known concentration and to calculate the degree of supersaturation at different temperatures.

Experimental Protocols

Protocol 1: Controlled Cooling Crystallization for Size Control

This protocol outlines a general method for controlling the crystal size of strontium nitrate tetrahydrate by manipulating the cooling rate.

1. Preparation of Saturated Solution:

  • Based on the solubility data in Table 1, calculate the amount of strontium nitrate needed to create a near-saturated solution at an elevated temperature (e.g., 60°C).

  • In a beaker, add the calculated amount of strontium nitrate to a measured volume of deionized water.

  • Heat the solution on a hot plate with gentle stirring until all the strontium nitrate has dissolved.

2. Controlled Cooling:

  • For large crystals (Slow Cooling):

    • Cover the beaker to prevent evaporation and contamination.

    • Turn off the heat and allow the solution to cool to room temperature undisturbed on the benchtop. For even slower cooling, the beaker can be placed in an insulated container.

  • For small crystals (Fast Cooling):

    • Prepare an ice bath.

    • Carefully place the beaker containing the hot solution into the ice bath. Maintain gentle stirring.

3. Crystal Harvesting and Drying:

  • Once the solution has reached the final temperature and crystal formation has ceased, collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold deionized water to remove any remaining mother liquor.

  • Dry the crystals in a desiccator or at a low temperature in a vacuum oven.

Protocol 2: Recrystallization for Purity and Morphology Improvement

This protocol is for purifying strontium nitrate and can be adapted to influence crystal morphology.

1. Dissolution:

  • Dissolve the impure strontium nitrate in a minimum amount of hot deionized water to form a saturated solution.

2. Hot Filtration (if necessary):

  • If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with filter paper to remove them.

3. Crystallization:

  • Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. This will promote the formation of purer, more well-defined crystals.

4. Collection and Drying:

  • Collect the recrystallized strontium nitrate by vacuum filtration.

  • Wash with a small amount of cold deionized water.

  • Dry the purified crystals.

Visualizations

experimental_workflow Experimental Workflow for Controlled Crystallization cluster_prep Solution Preparation cluster_cooling Crystallization cluster_harvest Product Recovery prep_sol Prepare Saturated Strontium Nitrate Solution at Elevated Temperature cool Controlled Cooling prep_sol->cool nucleation Nucleation cool->nucleation growth Crystal Growth nucleation->growth harvest Harvest Crystals (Filtration) growth->harvest wash Wash Crystals harvest->wash dry Dry Crystals wash->dry

A generalized workflow for the controlled crystallization process.

parameter_relationships Key Parameter Relationships in Crystallization supersaturation Supersaturation crystal_morphology Crystal Morphology supersaturation->crystal_morphology Affects nucleation_rate Nucleation Rate supersaturation->nucleation_rate Increases growth_rate Growth Rate supersaturation->growth_rate Increases cooling_rate Cooling Rate cooling_rate->supersaturation Affects crystal_size Crystal Size cooling_rate->crystal_size Inversely Affects (Generally) additives Additives / pH additives->crystal_morphology Modifies nucleation_rate->crystal_size Inversely Affects growth_rate->crystal_size Directly Affects

Interrelationships between key experimental parameters and crystal outcomes.

References

Strontium Nitrate Tetrahydrate in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of reagents is paramount to ensure experimental reproducibility and the integrity of results. This technical support center provides a comprehensive guide to the stability of strontium nitrate (B79036) tetrahydrate in aqueous solutions, offering troubleshooting advice and answers to frequently asked questions.

Troubleshooting Guide

This guide addresses common issues encountered when working with aqueous solutions of strontium nitrate tetrahydrate.

1. Precipitation or Cloudiness in Solution

Symptom Potential Cause Troubleshooting Steps
White precipitate forms immediately upon dissolution or after adding a buffer.Incompatibility with anions: The most common cause is the presence of sulfate (B86663) (SO₄²⁻) or phosphate (B84403) (PO₄³⁻) ions, which form sparingly soluble strontium sulfate (SrSO₄) or strontium phosphate (Sr₃(PO₄)₂)[1]. Carbonate (CO₃²⁻) ions from dissolved CO₂ can also cause precipitation of strontium carbonate (SrCO₃), especially in neutral to alkaline solutions.- Check water source: Use deionized or distilled water with low levels of dissolved sulfates and carbonates.- Avoid incompatible buffers: Do not use phosphate-based buffers. Consider alternatives like HEPES or MES, but verify compatibility first.- Adjust pH: Lowering the pH can increase the solubility of strontium carbonate[2].- Degas solutions: If carbonate precipitation is suspected, bubbling nitrogen gas through the water before dissolution can help remove dissolved CO₂.
Solution becomes cloudy over time, especially when exposed to air.Carbon dioxide absorption: The solution may be absorbing atmospheric carbon dioxide, leading to the gradual formation of strontium carbonate. An increase in pH can facilitate this process.- Store solutions properly: Keep solutions in tightly sealed containers to minimize exposure to air.- Maintain a slightly acidic pH: If the experimental conditions allow, maintaining a slightly acidic pH can help prevent carbonate precipitation.
Crystalline precipitate forms after a change in temperature.Temperature-dependent solubility: Strontium nitrate has high solubility in water, which increases with temperature. If a saturated or near-saturated solution is cooled, the compound may crystallize out.- Consult solubility data: Refer to the solubility table to ensure you are working within the solubility limits for your intended temperature range.- Gently warm the solution: If crystallization has occurred due to cooling, gentle warming and stirring can redissolve the precipitate.

2. Unexpected pH Shift in Solution

Symptom Potential Cause Troubleshooting Steps
The pH of the solution becomes slightly alkaline over time.Hydrolysis at elevated temperatures: At higher temperatures, strontium nitrate can decompose in solution to form strontium hydroxide (B78521), a base, and nitrogen oxides[3].- Control temperature: Avoid heating strontium nitrate solutions to high temperatures unless required for a specific protocol. If heating is necessary, monitor the pH.- Use freshly prepared solutions: For pH-sensitive experiments, it is best to use freshly prepared solutions.
The pH of the solution changes after adding other components.Reaction with other solutes: The added components may be acidic or basic, or they may react with the strontium nitrate.- Test individual components: Check the pH of each solution before mixing.- Consider buffer interactions: Some buffers, like TRIS, can interact with metal ions, potentially affecting the pH and stability of the solution[4][5][6][7].

3. Degradation of the Compound in Solution

Symptom Potential Cause Troubleshooting Steps
The solution develops a yellow tint or an odor, especially after exposure to light.Photodegradation: Nitrate ions can undergo photochemical reduction, potentially forming nitrite (B80452) (NO₂⁻) and other species. This can be accelerated by the presence of other substances in the solution[3][8][9].- Protect from light: Store solutions in amber glass containers or in the dark.- Follow ICH guidelines for photostability testing: If the solution will be exposed to light during its use, a formal photostability study may be necessary[10][11][12][13][14].
Loss of potency or unexpected reaction products are observed.Chemical incompatibility: Strontium nitrate is a strong oxidizer and can react with reducing agents, combustible materials, and certain organic compounds[13][15][16].- Review all components: Ensure that no incompatible substances are mixed with the strontium nitrate solution.- Consult compatibility charts: When formulating with other excipients, refer to established compatibility data. While specific data for strontium nitrate with all pharmaceutical excipients is limited, general knowledge of nitrate salt chemistry should be applied.

Frequently Asked Questions (FAQs)

Q1: What is the expected pH of a strontium nitrate tetrahydrate aqueous solution?

A1: An aqueous solution of strontium nitrate is generally neutral, with a pH in the range of 5.0 to 7.0 for a 50 g/L solution at 20°C[3].

Q2: What are the recommended storage conditions for an aqueous solution of strontium nitrate?

A2: Aqueous solutions of strontium nitrate should be stored in tightly sealed, clean, and dry containers to prevent evaporation and contamination. To prevent potential photodegradation, it is recommended to store them in a cool, dark place, or in amber glass bottles[17][18]. The shelf life of a properly stored solution is generally considered to be indefinite[18].

Q3: How does temperature affect the stability of strontium nitrate tetrahydrate in aqueous solution?

A3: Strontium nitrate tetrahydrate is stable in aqueous solution at room temperature. The tetrahydrate form loses its water of crystallization at temperatures above 100°C to form the anhydrous salt[2]. At higher solution temperatures, it can decompose to form strontium hydroxide and nitrogen oxides[3].

Q4: Can I use phosphate buffers with strontium nitrate solutions?

A4: It is not recommended to use phosphate buffers with strontium nitrate solutions. Strontium ions (Sr²⁺) will react with phosphate ions (PO₄³⁻) to form a white precipitate of strontium phosphate, altering the concentration of free strontium ions in the solution and affecting experimental results. The precipitation is pH-dependent, with higher pH values generally favoring precipitation.

Q5: Is strontium nitrate tetrahydrate hygroscopic?

A5: Anhydrous strontium nitrate is hygroscopic and will absorb moisture from the air. The tetrahydrate form is more stable in this regard, but it is still good practice to keep containers tightly sealed.

Data Presentation

Table 1: Solubility of Strontium Nitrate in Water

Temperature (°C)Solubility ( g/100 mL) - AnhydrousSolubility ( g/100 mL) - Tetrahydrate
040.1[19]60.43[2][19]
1871[19]-
2066[19]-
90100[19]-
100-206.5[2][19]

Table 2: Physical Properties of Strontium Nitrate

PropertyAnhydrousTetrahydrate
Formula Sr(NO₃)₂Sr(NO₃)₂·4H₂O
Molar Mass 211.63 g/mol [2]283.69 g/mol [2]
Appearance White crystalline solid[2]White crystalline solid[2]
Density 2.986 g/cm³[2]2.20 g/cm³[2]
Melting Point 570 °C[2]100 °C (decomposes)[2]

Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous Solution of Strontium Nitrate Tetrahydrate (0.1 M)

Materials:

  • Strontium nitrate tetrahydrate (Sr(NO₃)₂·4H₂O)

  • High-purity deionized or distilled water

  • Volumetric flask (appropriate size)

  • Analytical balance

Procedure:

  • Calculate the required mass of strontium nitrate tetrahydrate (Molar mass = 283.69 g/mol ). For a 0.1 M solution, this is 28.369 g per liter.

  • Accurately weigh the calculated amount of strontium nitrate tetrahydrate using an analytical balance.

  • Transfer the weighed solid to the volumetric flask.

  • Add a portion of the high-purity water to the flask (approximately half the final volume).

  • Swirl the flask gently to dissolve the solid completely.

  • Once dissolved, add more water to bring the volume up to the calibration mark on the flask.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Label the flask with the compound name, concentration, date of preparation, and your initials.

  • Store the solution in a cool, dark place in a tightly sealed container.

Protocol 2: Stability Indicating Analytical Method for Strontium Nitrate and Potential Degradants

This protocol outlines a general approach using ion chromatography, which can be adapted for the simultaneous determination of strontium, nitrate, and potential degradation products like nitrite.

Principle: Ion chromatography separates ions based on their interaction with a stationary phase. A conductivity detector can be used to quantify the separated ions.

Instrumentation:

  • Ion chromatograph equipped with a cation exchange column (for strontium) and an anion exchange column (for nitrate and nitrite). A dual-channel system may be required for simultaneous analysis.

  • Conductivity detector.

  • Autosampler.

  • Data acquisition and processing software.

Reagents:

  • Appropriate eluent for the cation and anion exchange columns (e.g., methanesulfonic acid for cations, carbonate/bicarbonate buffer for anions).

  • High-purity water for sample dilution and eluent preparation.

  • Certified standards for strontium, nitrate, and nitrite.

Procedure:

  • Method Development and Validation: Develop and validate a method for the simultaneous or sequential separation and quantification of strontium, nitrate, and nitrite according to ICH guidelines. This will involve optimizing the eluent composition, flow rate, and detector settings.

  • Sample Preparation: Dilute the strontium nitrate solution to be tested with high-purity water to a concentration within the linear range of the validated method.

  • Analysis: Inject the prepared sample, along with standards and blanks, into the ion chromatograph.

  • Data Processing: Integrate the peaks corresponding to strontium, nitrate, and nitrite. Calculate their concentrations based on the calibration curves generated from the standards.

  • Forced Degradation Study: To identify potential degradation products and validate the stability-indicating nature of the method, subject the strontium nitrate solution to stress conditions (acid, base, oxidation, heat, and light) as per ICH guidelines. Analyze the stressed samples to see if any new peaks appear and if the main peaks decrease.

Visualizations

Stability_Troubleshooting_Workflow Troubleshooting Workflow for Strontium Nitrate Solution Instability start Instability Observed (Precipitate, pH Shift, Color Change) precipitate Precipitate or Cloudiness? start->precipitate ph_shift pH Shift? precipitate->ph_shift No check_anions Check for incompatible anions (SO₄²⁻, PO₄³⁻, CO₃²⁻) precipitate->check_anions Yes color_change Color Change/Odor? ph_shift->color_change No check_temp_hydrolysis Was solution heated? ph_shift->check_temp_hydrolysis Yes end Issue Resolved color_change->end No (Consult further resources) check_light Was solution exposed to light? color_change->check_light Yes action_anions Use high-purity water Avoid incompatible buffers Adjust pH/Degas solution check_anions->action_anions Incompatible anions present check_temp Was there a temperature change? check_anions->check_temp No incompatible anions obvious action_anions->end action_temp Consult solubility data Gently warm to redissolve check_temp->action_temp Yes check_co2 Is solution exposed to air? check_temp->check_co2 No action_temp->end action_co2 Store in sealed container Slightly acidify if possible check_co2->action_co2 Yes action_co2->end action_hydrolysis Avoid high temperatures Use fresh solutions check_temp_hydrolysis->action_hydrolysis Yes check_additives Were other components added? check_temp_hydrolysis->check_additives No action_hydrolysis->end action_additives Check pH of individual components Verify buffer compatibility check_additives->action_additives Yes action_additives->end action_light Store in dark/amber container Conduct photostability test check_light->action_light Yes check_reducing Are reducing agents present? check_light->check_reducing No action_light->end action_reducing Review all components for incompatibilities check_reducing->action_reducing Yes action_reducing->end

Caption: Troubleshooting workflow for identifying and resolving stability issues with strontium nitrate aqueous solutions.

Forced_Degradation_Workflow Forced Degradation Study Workflow for Strontium Nitrate Solution start Prepare Strontium Nitrate Aqueous Solution stress_conditions Apply Stress Conditions (ICH Guidelines) start->stress_conditions acid Acid Hydrolysis (e.g., 0.1 M HCl) stress_conditions->acid base Base Hydrolysis (e.g., 0.1 M NaOH) stress_conditions->base oxidation Oxidation (e.g., 3% H₂O₂) stress_conditions->oxidation thermal Thermal Stress (e.g., 70°C) stress_conditions->thermal photo Photostability (ICH Q1B light exposure) stress_conditions->photo analysis Analyze Stressed Samples (using Stability-Indicating Method, e.g., IC) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Results analysis->evaluation pathways Identify Degradation Products Elucidate Degradation Pathways evaluation->pathways method_validation Validate Stability-Indicating Nature of the Method evaluation->method_validation stability_profile Establish Intrinsic Stability Profile evaluation->stability_profile

Caption: Workflow for conducting a forced degradation study on strontium nitrate aqueous solutions.

References

Technical Support Center: Accurate Determination of Water of Hydration in Strontium Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the accurate determination of the water of hydration in strontium nitrate (B79036). The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the common hydration state of strontium nitrate?

A1: Strontium nitrate typically crystallizes from aqueous solutions as strontium nitrate tetrahydrate, with the chemical formula Sr(NO₃)₂·4H₂O.[1][2][3]

Q2: What is the theoretical percentage of water in strontium nitrate tetrahydrate?

A2: The theoretical percentage of water in strontium nitrate tetrahydrate is approximately 25.4%.[4] This is calculated based on the molar masses of water and the entire hydrated compound.

Q3: Is anhydrous strontium nitrate stable?

A3: Anhydrous strontium nitrate is stable but can be slightly hygroscopic, meaning it can absorb moisture from the atmosphere.[1] Therefore, proper storage in a desiccator or dry environment is crucial to prevent rehydration.

Q4: At what temperature does strontium nitrate tetrahydrate lose its water of hydration?

A4: Strontium nitrate tetrahydrate generally loses all its water of crystallization at temperatures above 100°C.[2][3]

Analytical Methods: Troubleshooting and Guides

Thermogravimetric Analysis (TGA)

Q5: My TGA curve for strontium nitrate hydrate (B1144303) shows a weight loss that doesn't match the theoretical value for the tetrahydrate. What could be the issue?

A5: Several factors could contribute to this discrepancy:

  • Incomplete Dehydration: The heating program may not be sufficient to remove all water molecules. Ensure the temperature holds above 100°C long enough for the mass to stabilize.

  • Hygroscopic Nature of Anhydrous Salt: If the anhydrous sample is cooled in a humid environment before the final weight is recorded, it may reabsorb atmospheric moisture.

  • Sample Impurities: The initial sample may not be pure strontium nitrate tetrahydrate.

  • Instrument Calibration: Ensure the TGA balance is properly calibrated.

Q6: I am observing a multi-step weight loss in the TGA thermogram below 200°C. What does this indicate?

A6: While strontium nitrate tetrahydrate is expected to dehydrate in a single step, a multi-step loss could indicate the presence of different bound water molecules with varying thermal stabilities, or it could be an artifact of a very high heating rate.[5] Using a slower heating rate can often resolve overlapping dehydration steps.[5]

Q7: The baseline of my TGA curve is drifting after the dehydration step. What should I do?

A7: Baseline drift can be caused by reactions between the sample and the crucible or by the decomposition of the anhydrous salt at higher temperatures. Strontium nitrate begins to decompose at temperatures as low as 545°C.[2] Ensure your experiment concludes before the onset of decomposition. Using an inert atmosphere like nitrogen can also help prevent oxidative reactions.

Karl Fischer Titration

Q8: I am getting inconsistent results with Karl Fischer titration for the water content of strontium nitrate. What are the possible causes?

A8: Inconsistent results in Karl Fischer titration can arise from several sources:

  • Incomplete Dissolution: Strontium nitrate must be fully dissolved in the Karl Fischer solvent for all the water to be accessible for titration. Consider using a co-solvent or a solvent formulated for salts if solubility is an issue.

  • Atmospheric Moisture: The titration cell must be properly sealed to prevent interference from atmospheric humidity.

  • Side Reactions: Although nitrates are generally compatible, ensure no other components in your sample are reacting with the Karl Fischer reagents.

  • Incorrect Sample Size: Using a sample size that is too small or too large for the reagent concentration can lead to inaccuracies.

Q9: The endpoint of my Karl Fischer titration is fading or disappearing. Why is this happening?

A9: A fading endpoint suggests a side reaction is occurring that is either consuming iodine or producing water. For some salts, this can be due to a reaction with the methanol (B129727) in the reagent. Using a methanol-free reagent might resolve this issue.[6]

Q10: What is a suitable solvent for the Karl Fischer titration of strontium nitrate?

A10: A general-purpose dehydrated solvent is often suitable for the volumetric titration of nitrates.[7] Methanol-based solvents are common, but if side reactions are suspected, a methanol-free alternative should be considered.[6]

X-Ray Diffraction (XRD)

Q11: How can I confirm the presence of strontium nitrate tetrahydrate using XRD?

A11: By comparing the experimental powder XRD pattern of your sample with a reference pattern for strontium nitrate tetrahydrate from a crystallographic database. The positions and relative intensities of the diffraction peaks are unique to a specific crystalline phase.

Q12: My XRD pattern shows peaks for both the hydrated and anhydrous forms of strontium nitrate. How can I quantify the relative amounts?

A12: Quantitative phase analysis (QPA) using the Rietveld refinement method can be employed to determine the relative weight fractions of different crystalline phases in a mixture.[8] This method involves fitting a calculated diffraction pattern to the experimental data.

Experimental Protocols

Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of the strontium nitrate hydrate sample into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).

  • TGA Program:

    • Equilibrate the sample at 30°C.

    • Heat the sample from 30°C to 200°C at a constant heating rate of 10°C/min.

    • Hold the sample at 200°C for 10 minutes to ensure complete dehydration.

    • Use a nitrogen purge gas at a flow rate of 50 mL/min to provide an inert atmosphere.

  • Data Analysis:

    • Determine the initial mass of the sample.

    • Identify the mass loss corresponding to the dehydration step.

    • Calculate the percentage of water of hydration using the formula: % H₂O = (mass of water lost / initial sample mass) x 100

Karl Fischer Titration (Volumetric)
  • Titrator Preparation: Prepare the Karl Fischer titrator with a one-component reagent with a known titer (e.g., 5 mg/mL).

  • Solvent Preparation: Add a suitable volume of a dehydrated solvent (e.g., methanol or a specialized solvent for salts) to the titration vessel and pre-titrate to a dry endpoint to eliminate any residual water.

  • Sample Introduction: Accurately weigh a sample of strontium nitrate hydrate (amount calculated to consume a significant portion of the burette volume) and quickly transfer it to the titration vessel.

  • Titration: Start the titration. The titrator will automatically add the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content based on the volume of titrant used and its titer.

X-Ray Diffraction (XRD)
  • Sample Preparation: Gently grind the strontium nitrate hydrate sample to a fine powder using an agate mortar and pestle to ensure random crystal orientation.

  • Sample Mounting: Mount the powdered sample onto a zero-background sample holder.

  • Data Collection:

    • Use a diffractometer with Cu Kα radiation.

    • Scan the sample over a 2θ range of 10° to 70°.

    • Use a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis:

    • Identify the crystalline phases present by comparing the experimental diffraction pattern to reference patterns from a database (e.g., the ICDD PDF database).

    • For quantitative analysis, perform Rietveld refinement using appropriate crystallographic information files (CIFs) for the identified phases.

Quantitative Data Summary

ParameterValueReference
Chemical FormulaSr(NO₃)₂·4H₂O[1][2][3]
Molar Mass283.69 g/mol [3]
Theoretical Water Content25.4%[4]
Dehydration Temperature> 100°C[2][3]
TGA Heating Rate (suggested)10°C/min[9] (typical for kinetic studies)
TGA AtmosphereInert (e.g., Nitrogen)[9]
Karl Fischer Solvent (suggested)Dehydrated Methanol or specialized[7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_results Data Analysis & Results start Strontium Nitrate Hydrate Sample grind Grind to Fine Powder start->grind If solid weigh Accurately Weigh start->weigh If already powdered grind->weigh tga TGA weigh->tga kf Karl Fischer weigh->kf xrd XRD weigh->xrd calc_tga Calculate % Mass Loss tga->calc_tga calc_kf Calculate % Water kf->calc_kf analyze_xrd Identify Phases & Quantify (Rietveld) xrd->analyze_xrd final_result Water of Hydration Determination calc_tga->final_result calc_kf->final_result analyze_xrd->final_result

Caption: General experimental workflow for determining the water of hydration.

tga_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Incorrect % Water from TGA cause1 Incomplete Dehydration issue->cause1 cause2 Sample Impurity issue->cause2 cause3 Hygroscopic Re-adsorption issue->cause3 cause4 Instrument Calibration issue->cause4 sol1 Increase hold time/temp (e.g., 200°C for 10 min) cause1->sol1 sol2 Verify sample purity (e.g., via XRD) cause2->sol2 sol3 Cool in dry atmosphere (desiccator) cause3->sol3 sol4 Calibrate balance and temperature cause4->sol4

Caption: Troubleshooting logic for Thermogravimetric Analysis (TGA).

kf_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Inconsistent Karl Fischer Results cause1 Poor Sample Solubility issue->cause1 cause2 Atmospheric Moisture Leak issue->cause2 cause3 Side Reactions issue->cause3 cause4 Incorrect Sample Size issue->cause4 sol1 Use appropriate co-solvent or specialized KF solvent cause1->sol1 sol2 Check seals and septa on titration vessel cause2->sol2 sol3 Use methanol-free reagents cause3->sol3 sol4 Adjust sample mass for optimal titrant volume cause4->sol4

Caption: Troubleshooting logic for Karl Fischer (KF) Titration.

References

Technical Support Center: Managing Nitrogen Oxide (NOx) Release During Decomposition Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in managing the release of nitrogen oxides (NOx) during your decomposition experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the measurement and control of NOx in a laboratory setting.

Chemiluminescence NOx Analyzer Troubleshooting

Chemiluminescence analyzers are widely used for NOx measurement. Here are some common issues and how to resolve them:

Problem Possible Causes Solutions
No or Low Reading 1. Clogged sample line or filter.2. Leak in the sample line or connections.3. Malfunctioning ozone generator.4. Faulty photodetector.1. Inspect and clean or replace the sample line and filter.2. Perform a leak check of the entire sample train.3. Check the ozone generator's output and service if necessary.4. Consult the manufacturer's manual for photodetector diagnostics.
High or Unstable Readings 1. Contamination in the reaction chamber.[1] 2. Interference from other gases (e.g., alkenes, CO).[2][3][4] 3. Fluctuations in sample flow rate or pressure.1. Clean the reaction chamber according to the manufacturer's instructions.[1] 2. Use appropriate scrubbers or traps to remove interfering compounds. 3. Ensure a stable and controlled sample delivery system.
Calibration Failure 1. Incorrect calibration gas concentration.2. Drift in the analyzer's response.3. Contaminated zero air.[1]1. Verify the concentration of your calibration gas standards.2. Perform a multi-point calibration to correct for drift.3. Use a high-purity zero air source and consider a zero air generator.
Gas Chromatography (GC) Troubleshooting for NOx Analysis

Gas chromatography can be used for the separation and quantification of different nitrogen oxides. Common issues include:

Problem Possible Causes Solutions
Poor Peak Resolution 1. Inappropriate column selection.2. Incorrect oven temperature program.3. Carrier gas flow rate is not optimal.1. Select a column with appropriate polarity and dimensions for NOx analysis (e.g., Porapak-Q, HayeSep).2. Optimize the temperature program to improve separation.3. Adjust the carrier gas flow rate to the optimal linear velocity for the column.
Peak Tailing or Fronting 1. Active sites in the injector or column.2. Column overloading.3. Sample decomposition in the injector.1. Use a deactivated liner and column; condition the column properly.2. Dilute the sample or reduce the injection volume.3. Optimize the injector temperature to prevent analyte degradation.
Irreproducible Results 1. Leaks in the system.2. Inconsistent injection volume.3. Fluctuations in gas pressures.1. Perform a thorough leak check of the GC system.2. Use an autosampler for precise and repeatable injections.3. Ensure stable and regulated gas supplies.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of NOx emissions during the decomposition of organic materials?

A1: Nitrogen oxides (NO and NO₂) are primarily formed during the microbial processes of nitrification (the oxidation of ammonia (B1221849) to nitrite (B80452) and then nitrate) and denitrification (the reduction of nitrate (B79036) to dinitrogen gas, with NOx as intermediates). The availability of nitrogen in the organic material and the aerobic/anaerobic conditions of the decomposition environment are key factors.

Q2: How can I minimize NOx production during my decomposition experiments?

A2: Several strategies can be employed to manage NOx release:

  • Control the Carbon-to-Nitrogen (C/N) Ratio: A higher initial C/N ratio (e.g., 30:1 or higher) can reduce nitrogen losses, including NOx emissions, by promoting microbial nitrogen immobilization.[5]

  • Maintain Aerobic Conditions: Ensuring adequate aeration can favor complete nitrification and reduce the accumulation of intermediates that lead to NOx formation. However, excessive aeration can also strip ammonia, a precursor to NOx.

  • Optimize Moisture Content: Moisture levels between 50-60% are generally optimal for microbial activity. Conditions that are too dry or too wet can inhibit proper decomposition and potentially lead to anaerobic pockets and increased NOx production.

Q3: What are the common methods for post-decomposition NOx control in a lab setting?

A3: For laboratory-scale experiments, common post-decomposition NOx control methods include:

  • Selective Catalytic Reduction (SCR): In this process, a reducing agent, typically ammonia, is injected into the gas stream, which then passes over a catalyst, converting NOx to nitrogen (N₂) and water (H₂O). SCR can achieve high removal efficiencies (over 90%).

  • Selective Non-Catalytic Reduction (SNCR): This method involves injecting a reducing agent (like ammonia or urea) into the gas stream at high temperatures (typically 850-1100°C) without a catalyst. Its efficiency is generally lower than SCR (30-70%).

  • Adsorption: Using materials like activated carbon or zeolites to capture NOx from the gas stream.

Q4: My NOx readings are fluctuating wildly. What should I check first?

A4: For fluctuating NOx readings, start by checking the stability of your experimental system and your analytical instrument.[6]

  • Experimental System: Ensure that the temperature, aeration rate, and moisture content within your decomposition chamber are stable. Fluctuations in these parameters can lead to variable rates of NOx production.

  • Analytical Instrument:

    • Sample Delivery: Check for leaks or blockages in the sampling line from your decomposition chamber to the analyzer.

    • Analyzer Stability: Verify that the analyzer has had sufficient warm-up time and that its internal parameters (e.g., pressures, temperatures, ozone flow) are stable.

    • Calibration: Perform a zero and span check to ensure the analyzer's calibration has not drifted.

Data Presentation

Table 1: Effect of Initial C/N Ratio on Cumulative N₂O Emissions from Vegetable Waste Composting[5]
C/N RatioCumulative N₂O Emission (mg)
1857,401
302,155
501,353

This data indicates that increasing the initial C/N ratio significantly reduces N₂O emissions during the composting of vegetable waste.

Table 2: Comparison of NOx Reduction Efficiencies for SCR and SNCR Technologies
TechnologyTypical NOx Reduction EfficiencyOptimal Temperature RangeKey Components
Selective Catalytic Reduction (SCR) > 90%180 - 450 °CCatalyst (e.g., V₂O₅/TiO₂), Ammonia/Urea Injection System
Selective Non-Catalytic Reduction (SNCR) 30 - 70%850 - 1100 °CAmmonia/Urea Injection System

Experimental Protocols

Protocol 1: Laboratory-Scale Measurement of NOx Emissions from Organic Material Decomposition

This protocol outlines a general procedure for measuring NOx emissions from the decomposition of organic materials in a controlled laboratory setting.

1. Materials and Equipment:

  • Decomposition Bioreactor (e.g., sealed glass jar with gas inlet and outlet ports)

  • Mass Flow Controllers for air supply

  • NOx Analyzer (Chemiluminescence or other suitable type)

  • Data Acquisition System

  • Sample Conditioning System (e.g., moisture trap, particulate filter)

  • Organic material for decomposition

  • Bulking agent (e.g., sawdust, perlite) if needed to adjust C/N ratio and porosity

2. Experimental Setup:

  • Prepare the organic material by shredding or grinding to a uniform particle size.

  • Mix the organic material with a bulking agent, if necessary, to achieve the desired initial C/N ratio and porosity.

  • Adjust the moisture content of the mixture to the desired level (typically 50-60%).

  • Place a known mass of the prepared mixture into the bioreactor.

  • Seal the bioreactor and connect the gas inlet to a controlled air supply via a mass flow controller.

  • Connect the gas outlet of the bioreactor to the sample conditioning system and then to the NOx analyzer.

3. Measurement Procedure:

  • Allow the NOx analyzer to warm up and stabilize according to the manufacturer's instructions.

  • Perform a zero and span calibration of the NOx analyzer using certified calibration gases.

  • Start the flow of air through the bioreactor at a constant, known rate.

  • Begin data acquisition, continuously recording the concentration of NOx in the effluent gas stream.

  • Monitor and record other relevant parameters such as temperature and moisture content of the decomposing material throughout the experiment.

  • Continue the experiment for the desired duration, periodically checking the calibration of the NOx analyzer.

4. Data Analysis:

  • Calculate the NOx emission rate (mass per unit time) using the measured NOx concentration and the known gas flow rate.

  • Integrate the emission rate over time to determine the cumulative NOx emissions.

  • Normalize the emissions by the initial mass of the organic material to allow for comparison between different experiments.

Visualizations

nitrogen_cycle_decomposition OrganicN Organic Nitrogen (in decomposing material) NH4 Ammonium (NH4+) OrganicN->NH4 Mineralization (Ammonification) NO2 Nitrite (NO2-) NH4->NO2 Nitrification (Step 1) NO3 Nitrate (NO3-) NO2->NO3 Nitrification (Step 2) NOx Nitrogen Oxides (NO, NO2) NO2->NOx Denitrification NO3->NO2 Denitrification N2O Nitrous Oxide (N2O) NOx->N2O Denitrification N2 Dinitrogen Gas (N2) N2O->N2 Denitrification

Caption: Nitrogen transformation pathways during decomposition.

experimental_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis prep_material Prepare Organic Material adjust_cn Adjust C/N Ratio prep_material->adjust_cn adjust_moisture Adjust Moisture adjust_cn->adjust_moisture load_bioreactor Load Bioreactor adjust_moisture->load_bioreactor start_aeration Start Controlled Aeration load_bioreactor->start_aeration monitor_params Monitor T, Moisture, etc. start_aeration->monitor_params calibrate_analyzer Calibrate NOx Analyzer start_aeration->calibrate_analyzer calculate_emissions Calculate Emission Rates monitor_params->calculate_emissions measure_nox Continuously Measure NOx calibrate_analyzer->measure_nox measure_nox->calculate_emissions

Caption: Experimental workflow for NOx measurement.

troubleshoot_workflow start NOx Analyzer Malfunction check_power Check Power and Connections start->check_power check_calibration Perform Zero/Span Check check_power->check_calibration Power OK consult_manual Consult Manufacturer's Manual check_power->consult_manual No Power check_sample_line Inspect Sample Line for Leaks/Clogs check_calibration->check_sample_line Calibration Fails resolved Problem Resolved check_calibration->resolved Calibration OK check_ozone Check Ozone Generator Status check_sample_line->check_ozone Line OK check_sample_line->resolved Leak/Clog Found & Fixed clean_chamber Clean Reaction Chamber check_ozone->clean_chamber Ozone OK check_ozone->consult_manual Ozone Low/Off clean_chamber->resolved

Caption: Troubleshooting workflow for NOx analyzer.

References

Strontium Nitrate Tetrahydrate Waste: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling and disposal of strontium nitrate (B79036) tetrahydrate waste in a research and drug development setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with strontium nitrate tetrahydrate waste?

A1: Strontium nitrate tetrahydrate is a strong oxidizer and can cause fire or explosion, especially when in contact with combustible materials.[1] It also causes serious eye damage and is harmful to aquatic life.[1] Inhalation of dust can irritate the nose, throat, and lungs.[2]

Q2: Can I dispose of small amounts of strontium nitrate tetrahydrate waste down the drain?

A2: No, you should never dispose of strontium nitrate tetrahydrate waste down the drain.[1][3][4] It is harmful to aquatic life and this method of disposal is prohibited.[1]

Q3: What is the recommended method for disposing of strontium nitrate tetrahydrate waste?

A3: The standard and safest method for disposal is to contact a licensed professional waste disposal service.[1] Waste should be collected in suitable, closed containers and offered to a licensed disposal company.[1] Some professional services may dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

Q4: How should I handle and store strontium nitrate tetrahydrate waste before disposal?

A4: Strontium nitrate tetrahydrate waste should be stored in a cool, dry, well-ventilated area in tightly closed and properly labeled containers.[1][5] It should be kept away from heat, sparks, open flames, and other ignition sources, as well as combustible materials.[1][6]

Q5: What personal protective equipment (PPE) should I wear when handling strontium nitrate tetrahydrate waste?

A5: When handling this waste, you should wear protective gloves, protective clothing, and eye/face protection (safety goggles and/or a face shield).[1][6] In case of insufficient ventilation or the formation of dust, suitable respiratory equipment should be worn.[5]

Troubleshooting Guide

Problem: I have accidentally spilled a small amount of solid strontium nitrate tetrahydrate.

Solution:

  • Evacuate and Secure: If necessary, evacuate personnel from the immediate area.[2]

  • Ventilate: Ensure the area is well-ventilated.

  • Wear appropriate PPE: Before cleaning the spill, put on your safety goggles, gloves, and lab coat.

  • Contain the spill: Use a non-combustible material like vermiculite (B1170534) or sand to soak up the product and place it into a container for later disposal.[5] For dry spills, you can also use appropriate tools to put the spilled solid in a convenient waste disposal container.[5]

  • Clean the area: After the bulk of the material has been collected, decontaminate the area.

  • Dispose of waste: The collected waste and any contaminated cleaning materials should be placed in a sealed, labeled container for disposal by a licensed professional waste disposal service.

Problem: The strontium nitrate tetrahydrate waste is in an aqueous solution. How do I prepare it for disposal?

Solution:

  • Labeling: Ensure the container with the aqueous waste is clearly and accurately labeled with its contents, including "Strontium Nitrate, Aqueous Solution" and any other components.

  • Container: Use a compatible, leak-proof container with a secure lid.

  • Storage: Store the container in a designated waste accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for pickup by your institution's hazardous waste management service or a licensed professional waste disposal company. Do not attempt to treat the aqueous waste yourself without a validated and approved laboratory procedure.

Problem: My container of strontium nitrate tetrahydrate waste is old. Is it still safe to handle?

Solution: Prolonged storage of any chemical waste can present risks. While strontium nitrate itself is stable under normal conditions, contamination over time could increase its reactivity. Handle the container with caution, wearing full PPE. If you have any doubts about the integrity of the container or its contents, consult with your institution's Environmental Health and Safety (EHS) department before moving it. The primary disposal route remains through a licensed professional waste disposal service.

Summary of Hazard Data

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Examples
Oxidizing Solid H272: May cause fire or explosion; strong oxidizer[1]P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1] P220: Keep away from clothing and other combustible materials.[1]
Serious Eye Damage H318: Causes serious eye damage[1]P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Hazardous to the Aquatic Environment H402: Harmful to aquatic life[1]P273: Avoid release to the environment.[1]

Experimental Protocols

Note: In-laboratory chemical treatment of strontium nitrate tetrahydrate waste is not recommended due to the hazardous nature of the material and its decomposition products. The safest and most compliant method of disposal is through a licensed professional waste disposal service. The following is a general protocol for the collection and preparation of this waste for professional disposal.

Protocol for Collection and Segregation of Strontium Nitrate Tetrahydrate Waste

  • Designate a Waste Container:

    • Use a clean, dry, and compatible container with a secure screw-top lid. The container should be clearly labeled as "Hazardous Waste: Strontium Nitrate Tetrahydrate".

    • If the waste is in solution, the label should also indicate the solvent (e.g., "Aqueous Solution").

  • Segregate the Waste:

    • Do not mix strontium nitrate tetrahydrate waste with other waste streams, especially organic solvents, reducing agents, or other combustible materials.[2][5]

  • Transferring Waste:

    • Perform all transfers of solid or concentrated liquid waste inside a chemical fume hood.

    • Wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.

    • For solid waste, carefully transfer the material to the designated waste container, avoiding the creation of dust.

    • For liquid waste, use a funnel to pour the solution into the designated waste container.

  • Storage of Waste Container:

    • Keep the waste container tightly closed when not in use.

    • Store the container in a designated and properly signed satellite accumulation area that is cool, dry, and well-ventilated.

    • Ensure the storage area is away from heat and sources of ignition.

  • Arranging for Disposal:

    • Once the container is full or has reached the designated accumulation time limit set by your institution, contact your Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup.

Disposal Workflow

StrontiumNitrateDisposal cluster_0 Waste Generation & Identification cluster_1 Segregation & Collection cluster_2 Temporary Storage cluster_3 Final Disposal start Strontium Nitrate Tetrahydrate Waste Generated identify Identify Waste Stream (Solid, Aqueous, Contaminated Labware) start->identify segregate Segregate from Incompatible Wastes (e.g., Combustibles, Reducing Agents) identify->segregate collect Collect in a Labeled, Closed, Compatible Container segregate->collect store Store in Designated Satellite Accumulation Area collect->store contact_ehs Contact EHS or Licensed Waste Disposal Service store->contact_ehs

Caption: Decision workflow for the safe disposal of strontium nitrate tetrahydrate waste.

References

Technical Support Center: Optimization of Flame Color Intensity with Strontium Nitrate Tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on experiments involving the optimization of flame color intensity using strontium nitrate (B79036) tetrahydrate.

Frequently Asked Questions (FAQs)

Q1: What is the expected flame color for strontium nitrate?

A1: Strontium nitrate, Sr(NO₃)₂, is widely used in pyrotechnics to produce a rich, crimson-to-scarlet red flame.[1][2][3] The color originates from the emission spectrum of excited strontium atoms when heated in a flame.[2][4]

Q2: What is the chemical principle behind the red flame color?

A2: When strontium compounds are introduced into a high-temperature flame, the heat provides energy to excite the electrons of the strontium atoms to higher energy levels.[4][5] These excited electrons are unstable and quickly fall back to their original, lower energy state (ground state). As they return, they release the excess energy in the form of photons of light.[5][6] For strontium, the energy of these photons corresponds to wavelengths in the red portion of the visible spectrum (~620-750 nm), resulting in the characteristic red color.[5]

Q3: What are the key chemical species responsible for the red color?

A3: While excited elemental strontium atoms contribute to the color, the most vibrant and deepest red colors are produced by molecular species formed in the flame.[7] Strontium monochloride (SrCl) is the emitter responsible for the most desirable deep red color. In the absence of a chlorine source, strontium oxide (SrO) and strontium monohydroxide (SrOH) are formed, which produce a less-saturated, orange-red light.[7][8]

Q4: Is there a difference between using strontium nitrate tetrahydrate and anhydrous strontium nitrate?

A4: Yes. Strontium nitrate tetrahydrate (Sr(NO₃)₂·4H₂O) contains water molecules, which are released upon heating. The tetrahydrate begins to decompose and lose its water of crystallization at 100°C.[9][10] This water can lower the flame temperature and provide a source of hydrogen and oxygen, promoting the formation of SrOH, which yields a less intense, orange-red hue.[7] The anhydrous form, which melts at 570°C, is often preferred for pyrotechnic compositions where a higher temperature and the absence of water are desired for a purer red color.[9][10]

Troubleshooting Guide

Q5: Why is my strontium flame appearing yellow or orange instead of a deep red?

A5: This is a common issue that can be attributed to several factors:

  • Sodium Contamination: Sodium is a very common impurity and produces an intense yellow-orange flame that can easily overpower the red color of strontium.[5][11] Ensure all glassware is meticulously cleaned and use high-purity reagents.

  • Formation of SrO/SrOH: In the absence of a chlorine donor, the flame environment can lead to the formation of strontium oxide (SrO) and strontium monohydroxide (SrOH), both of which emit a more orange-red light compared to the deep red from strontium monochloride (SrCl).[7]

  • Incorrect Oxygen Balance: A fuel-rich composition (negative oxygen balance) can improve the saturation of the red color.[7]

Q6: The red flame color is very weak or fades quickly. What is the cause?

A6: A faint or transient red color often points to suboptimal experimental conditions:

  • Low Concentration: The concentration of strontium in the solution or mixture may be too low to produce a sustained, intense color.[12][13]

  • Low Flame Temperature: The flame may not be hot enough to efficiently atomize and excite the strontium atoms. The choice of fuel and oxidizer can significantly impact flame temperature.[14][15]

  • Inefficient Delivery: The method used to introduce the sample into the flame (e.g., wire loop, wooden splint, atomizer) affects the intensity. A fine spray from an atomizer is often more effective at delivering the compound into the flame than a wire loop.[16]

Q7: How can I achieve a deeper and more intense red flame?

A7: To enhance the color purity and intensity of the strontium flame, consider the following optimizations:

  • Add a Chlorine Donor: The presence of chlorine is critical for forming SrCl, the species responsible for the deepest red flame.[7][15] Adding a chlorine-containing compound (e.g., polyvinyl chloride (PVC), chlorinated gum) is more effective than relying on an oxidizing chlorine source like potassium perchlorate.[7][17]

  • Use Metal Fuels: In pyrotechnic compositions, using metallic fuels like magnesium or aluminum can increase the flame temperature, leading to a more vibrant red color.[15]

  • Optimize Concentration: Increase the concentration of the strontium nitrate solution. For solid mixtures, adjust the percentage of the strontium salt.

Q8: My flame intensity is decreasing in the presence of other chemicals. Why?

A8: Certain anions are known to interfere with and suppress the emission intensity of strontium.

  • Anionic Interference: Sulfate and phosphate (B84403) ions can significantly decrease the emission intensity of strontium, even at low concentration ratios.[18]

  • Cationic Interference: While some cations like sodium and potassium can actually enhance strontium emission by suppressing its ionization in the flame, others like aluminum can interfere.[18] The addition of a releasing agent like lanthanum chloride can help mask these interferences.

Quantitative Data Summary

Table 1: Physical and Chemical Properties of Strontium Nitrate

Property Strontium Nitrate (Anhydrous) Strontium Nitrate Tetrahydrate Reference(s)
Formula Sr(NO₃)₂ Sr(NO₃)₂·4H₂O [19]
Molar Mass 211.63 g/mol 283.69 g/mol [9]
Appearance White crystalline solid Colorless monoclinic crystals [9][10]
Density 2.986 g/cm³ 2.20 g/cm³ [9][10]
Melting Point 570 °C 100 °C (decomposes) [9][10]

| Boiling Point | 645 °C (decomposes) | N/A |[9] |

Table 2: Solubility of Strontium Nitrate Forms in Water

Compound Form Temperature Solubility (g / 100 mL) Reference(s)
Anhydrous 18 °C 71.0 [19]
Anhydrous 20 °C 66.0 [19]
Tetrahydrate 0 °C 60.43 [9][19]

| Tetrahydrate | 100 °C | 206.5 |[9][19] |

Table 3: Influence of Interfering Ions on Strontium Flame Emission

Interfering Ion Effect on Sr Emission Notes Reference(s)
Sodium (Na⁺) Enhancement Suppresses ionization of strontium in the flame. [18]
Potassium (K⁺) Enhancement Suppresses ionization of strontium in the flame. [18]
Sulfate (SO₄²⁻) Depression Sharply decreases emission intensity. [18]
Phosphate (PO₄³⁻) Depression Sharply decreases emission intensity. [18][20]
Aluminum (Al³⁺) Interference Can be masked by the addition of lanthanum.

| Silica (SiO₂) | Interference | Can be masked by the addition of lanthanum. | |

Experimental Protocols

Protocol 1: Qualitative Flame Test for Strontium Nitrate

This protocol describes a standard method for observing the characteristic flame color of strontium ions.

  • Materials:

    • Strontium nitrate tetrahydrate (Sr(NO₃)₂·4H₂O)

    • Concentrated hydrochloric acid (HCl)

    • Distilled water

    • Platinum or nichrome wire loop

    • Bunsen burner

    • Beaker

  • Procedure:

    • Prepare a small amount of strontium nitrate solution by dissolving the salt in distilled water. Alternatively, a small amount of the solid can be used.

    • Clean the wire loop by dipping it into the concentrated HCl and then holding it in the hottest part of the Bunsen burner flame until no color is imparted to the flame.[21]

    • Dip the clean, moist loop into the strontium nitrate solid or solution to pick up a small amount of the sample.[21]

    • Introduce the end of the loop into the edge of the Bunsen burner flame.

    • Observe the color of the flame produced. A positive test for strontium will show a crimson-red color.[1]

    • Record the observation, noting the intensity and duration of the color.

    • To intensify a weak color, dip the wire back into the acid and re-introduce it to the flame for a brief, intense flash of color.[21]

Protocol 2: Quantitative Analysis via Flame Photometry

This protocol outlines a method for the quantitative determination of strontium concentration based on its emission intensity, adapted from environmental analysis procedures.[12][18]

  • Instrumentation:

    • Flame photometer or an atomic absorption spectrometer with a flame emission setting.

    • Oxygen-acetylene or oxygen-hydrogen flame source.

    • Monochromator set to the 460.7 nm atomic strontium line.[12][18]

  • Reagents:

    • Strontium Stock Solution (e.g., 1000 ppm): Prepare by dissolving a precisely weighed amount of dried strontium carbonate (SrCO₃) in a minimum amount of dilute HCl and diluting to a known volume with deionized water.

    • Working Standards: Prepare a series of standard solutions (e.g., 0.2 to 10 ppm Sr) by diluting the stock solution.[18]

    • Releasing/Ionization Suppression Solution: Prepare a solution containing lanthanum chloride and potassium chloride. For example, dissolve 117.3 g of La₂O₃ in minimal dilute HCl, add 19.1 g KCl, and dilute to 1 L. This masks interferences and controls ionization.

  • Procedure:

    • Sample Preparation: To 10.0 mL of each standard and unknown sample, add 1.0 mL of the LaCl₃-KCl solution.

    • Instrument Setup: Turn on the flame photometer and ignite the flame according to the manufacturer's instructions. Allow the instrument to stabilize.

    • Wavelength Selection: Set the monochromator to measure emission at 460.7 nm. For background correction, a secondary measurement can be taken at a nearby wavelength, such as 458 nm.[18]

    • Calibration: Aspirate the blank solution (deionized water with LaCl₃-KCl) to set the zero point. Then, aspirate the series of working standards, starting with the lowest concentration, and record the emission intensity for each.

    • Construct Calibration Curve: Plot the emission intensity versus the strontium concentration of the standards. The result should be a linear relationship.

    • Sample Measurement: Aspirate the prepared unknown samples and record their emission intensities.

    • Calculation: Determine the strontium concentration in the unknown samples by comparing their emission intensities to the calibration curve.

Visualizations

// Branches color_issue [label="Wrong Color\n(Yellow / Orange)", fillcolor="#FBBC05", fontcolor="#202124"]; intensity_issue [label="Weak / Fading\nRed Color", fillcolor="#EA4335", fontcolor="#FFFFFF"]; optimization_goal [label="Goal: Deeper,\nMore Intense Red", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Causes cause_color [label="Primary Causes:\n1. Sodium Contamination\n2. SrO/SrOH Formation", shape=box, style="filled, dashed", fillcolor="#F1F3F4", fontcolor="#202124"]; cause_intensity [label="Primary Causes:\n1. Low Sr Concentration\n2. Low Flame Temperature\n3. Anionic Interference", shape=box, style="filled, dashed", fillcolor="#F1F3F4", fontcolor="#202124"];

// Solutions solution_color [label="Solutions:\n• Use high-purity reagents\n• Clean all equipment\n• Add a chlorine donor", fillcolor="#FFFFFF", fontcolor="#202124", shape=note]; solution_intensity [label="Solutions:\n• Increase Sr concentration\n• Use hotter fuel/oxidizer\n• Use atomizer for delivery\n• Add releasing agent (e.g., LaCl₃)", fillcolor="#FFFFFF", fontcolor="#202124", shape=note]; solution_optimization [label="Key Optimizations:\n• Add chlorine donor (e.g., PVC)\n• Use fuel-rich mixture\n• Increase flame temperature", fillcolor="#FFFFFF", fontcolor="#202124", shape=note];

// Connections start -> issue; issue -> color_issue [label="Color is impure"]; issue -> intensity_issue [label="Intensity is low"]; issue -> optimization_goal [label="Color is ok, but\ncan be improved"];

color_issue -> cause_color [style=dotted]; cause_color -> solution_color;

intensity_issue -> cause_intensity [style=dotted]; cause_intensity -> solution_intensity;

optimization_goal -> solution_optimization; } caption: Troubleshooting workflow for common strontium flame issues.

// Inputs reactants [label="Flame Environment\n(O₂, H₂O, Cl⁻ source)", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Outputs orange_red [label="Orange-Red Light\n(Less Saturated)", shape=ellipse, style=dashed, color="#FBBC05", fontcolor="#202124"]; deep_red [label="Deep Red Light\n(Highly Saturated)", shape=ellipse, style=dashed, color="#EA4335", fontcolor="#202124"];

// Connections sr_ground -> reactants [style=invis]; reactants -> sro_sroh [label="O₂, H₂O reaction"]; reactants -> srcl [label="Chlorine reaction"];

sro_sroh -> orange_red [label="Emission"]; srcl -> deep_red [label="Emission"]; } caption: Formation of different light-emitting species in a strontium flame.

References

Validation & Comparative

A Comparative Guide to Strontium Nitrate Tetrahydrate and Anhydrous Strontium Nitrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Strontium nitrate (B79036), an inorganic compound with the formula Sr(NO₃)₂, is a versatile salt utilized in various research and development applications, including bone regeneration, neuroscience, and dermatology. It is commonly available in two forms: strontium nitrate tetrahydrate (Sr(NO₃)₂·4H₂O) and anhydrous strontium nitrate (Sr(NO₃)₂). The choice between these two forms is critical as the presence of water of hydration can significantly influence the compound's physical and chemical properties, impacting its performance in experimental and formulation contexts. This guide provides an objective comparison of these two forms, supported by experimental data and protocols, to aid researchers, scientists, and drug development professionals in selecting the appropriate material for their specific needs.

Physicochemical Properties: A Quantitative Comparison

The fundamental differences between strontium nitrate tetrahydrate and its anhydrous counterpart are rooted in their physicochemical properties. These properties are summarized in the tables below for easy comparison.

PropertyStrontium Nitrate TetrahydrateAnhydrous Strontium NitrateReference(s)
Molecular Formula Sr(NO₃)₂·4H₂OSr(NO₃)₂[1][2][3]
Molar Mass 283.69 g/mol 211.63 g/mol [1][2][3]
Appearance White crystalline solidWhite crystalline solid[1][4]
Crystal System MonoclinicCubic[1][2]
Density 2.20 g/cm³2.986 g/cm³[1][2]
Melting/Decomposition Point Decomposes at 100 °CMelts at 570 °C, decomposes around 645 °C[1][3]

Table 1: Physical Properties

PropertyStrontium Nitrate TetrahydrateAnhydrous Strontium NitrateReference(s)
Solubility in Water 60.43 g/100 mL at 0 °C206.5 g/100 mL at 100 °C40.1 g/100 mL at 0 °C66 g/100 mL at 20 °C100 g/100 mL at 90 °C[1][5]
Solubility in other solvents Very slightly soluble in ethanol (B145695) and acetoneSlightly soluble in alcohol and acetone; soluble in ammonia[3][5][6]
Hygroscopicity StableSlightly hygroscopic[2]
Stability Loses water of crystallization upon heatingStable under dry conditions, decomposes at high temperatures[2][4]

Table 2: Chemical and Stability Properties

Performance in Research and Drug Development Applications

The choice between the hydrated and anhydrous form of strontium nitrate depends heavily on the specific application and the desired performance characteristics.

Anhydrous Strontium Nitrate: Precision and Non-Aqueous Applications

The anhydrous form is generally preferred in applications where:

  • Precise concentration is critical: Due to its higher purity and lack of water content, the anhydrous form allows for more accurate preparation of solutions and formulations based on molarity or weight percentage of the active strontium ion.

  • Non-aqueous systems are required: In organic synthesis or formulations with non-aqueous solvents, the absence of water in the anhydrous form is essential to prevent unwanted side reactions or phase separation.

  • Higher thermal stability is needed: With a melting point of 570 °C, the anhydrous form is suitable for high-temperature applications where the tetrahydrate would decompose.[1][3]

Strontium Nitrate Tetrahydrate: Ease of Handling and Cost-Effectiveness

The tetrahydrate form may be a suitable choice when:

  • Hygroscopicity is a concern: The anhydrous form is slightly hygroscopic and can absorb moisture from the atmosphere, which may alter its properties over time.[2] The tetrahydrate is more stable in this regard under standard storage conditions.

  • Cost is a deciding factor: The production of the anhydrous form requires an additional dehydration step, which can make it more expensive than the tetrahydrate.

  • Aqueous solutions are the end-use: Since it readily dissolves in water, the tetrahydrate can be a convenient and economical choice for preparing aqueous solutions.

Experimental Protocols and Methodologies

Preparation of Strontium Nitrate Solutions

A common starting point for many experimental applications is the preparation of a stock solution of strontium nitrate.

Objective: To prepare a 1 M aqueous solution of strontium nitrate.

Materials:

  • Anhydrous strontium nitrate (Sr(NO₃)₂) or Strontium nitrate tetrahydrate (Sr(NO₃)₂·4H₂O)

  • Deionized water

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Weighing balance

Protocol using Anhydrous Strontium Nitrate:

  • Calculate the required mass of anhydrous strontium nitrate (Molar Mass = 211.63 g/mol ). For 100 mL of a 1 M solution, this would be 21.163 g.

  • Accurately weigh the calculated mass of anhydrous strontium nitrate.

  • Add the weighed salt to a volumetric flask.

  • Add a portion of deionized water to the flask and dissolve the salt completely using a magnetic stirrer.

  • Once dissolved, add deionized water to the calibration mark of the volumetric flask.

  • Stopper the flask and invert several times to ensure homogeneity.

Protocol using Strontium Nitrate Tetrahydrate:

  • Calculate the required mass of strontium nitrate tetrahydrate (Molar Mass = 283.69 g/mol ). For 100 mL of a 1 M solution, this would be 28.369 g.

  • Follow steps 2-6 as described for the anhydrous form.

Use in Electrophysiology Experiments

Strontium ions (Sr²⁺) can substitute for calcium ions (Ca²⁺) in many biological processes, including neurotransmitter release.[1] This property is exploited in electrophysiology to study synaptic function.

Objective: To investigate the role of Ca²⁺ influx in neurotransmitter release by substituting with Sr²⁺.

Experimental Workflow:

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Prepare standard extracellular solution containing CaCl₂ C Record baseline synaptic activity in standard solution A->C B Prepare experimental extracellular solution with Sr(NO₃)₂ replacing CaCl₂ D Perfuse with Sr²⁺-containing solution B->D C->D Switch solutions E Record synaptic activity in the presence of Sr²⁺ D->E F Compare synaptic event frequency, amplitude, and kinetics E->F

Caption: Workflow for a typical ion substitution experiment in electrophysiology.

Note on Form Selection: In such experiments, the anhydrous form of strontium nitrate is often preferred to prepare the stock solutions to ensure precise control over the final Sr²⁺ concentration, which is a critical parameter.

Topical Formulations for Skin Irritation Reduction

Strontium nitrate has been shown to reduce skin irritation caused by various chemical agents.[7][8]

Objective: To prepare a simple topical formulation to test the anti-irritant properties of strontium nitrate.

Experimental Protocol:

  • A base cream or gel formulation is prepared.

  • A stock solution of strontium nitrate is prepared using either the anhydrous or tetrahydrate form, depending on the desired final water content of the formulation.

  • The strontium nitrate solution is incorporated into the base formulation at a specific concentration (e.g., 5-10% by weight).[9]

  • The pH of the final formulation is adjusted to be compatible with skin (typically between 4.5 and 6.5).

  • The efficacy of the formulation is then tested in a controlled study, for example, by applying an irritant to the skin followed by the application of the strontium nitrate formulation and a placebo.[7]

Strontium Signaling in Bone Formation

Strontium has been shown to have a dual effect on bone metabolism: it promotes the formation of new bone by osteoblasts and inhibits the resorption of bone by osteoclasts.[10][11][12] This is achieved through the activation of various signaling pathways within these cells.

The following diagram illustrates the key signaling pathways in osteoblasts that are activated by strontium.

G Sr Strontium (Sr²⁺) CaSR Calcium-Sensing Receptor (CaSR) Sr->CaSR activates PLC Phospholipase Cβ (PLCβ) CaSR->PLC activates IP3 Inositol 1,4,5- trisphosphate (IP3) PLC->IP3 produces Ca_release Intracellular Ca²⁺ Release IP3->Ca_release triggers MAPK MAPK/ERK1/2 Pathway Ca_release->MAPK activates Wnt Wnt/NFATc Signaling Ca_release->Wnt activates Gene_Expression Regulation of Gene Expression MAPK->Gene_Expression Wnt->Gene_Expression Cell_Response Increased Osteoblast: - Proliferation - Differentiation - Survival Gene_Expression->Cell_Response

Caption: Strontium-activated signaling pathways in osteoblasts promoting bone formation.

Conclusion

The selection between strontium nitrate tetrahydrate and anhydrous strontium nitrate is a critical decision in experimental design and formulation development. The anhydrous form offers higher purity and is essential for non-aqueous applications and situations requiring high thermal stability and precise concentration control. The tetrahydrate form, being more stable against atmospheric moisture and potentially more cost-effective, is a practical choice for aqueous-based applications where stringent control of water content is not a primary concern. Researchers and drug development professionals should carefully consider the specific requirements of their experiments and formulations to make an informed choice between these two forms of strontium nitrate.

References

A Comparative Guide to Analytical Techniques for the Characterization of Strontium Nitrate Tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key analytical techniques for the characterization of strontium nitrate (B79036) tetrahydrate (Sr(NO₃)₂·4H₂O). The following sections detail the principles, experimental data, and methodologies for thermal analysis, X-ray diffraction, and vibrational spectroscopy, offering a comprehensive resource for material characterization.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data obtained from various analytical techniques for strontium nitrate and its tetrahydrate form.

Table 1: Thermal Analysis Data

TechniqueParameterStrontium Nitrate TetrahydrateStrontium Nitrate (Anhydrous)
TGA Dehydration Temp.~100 °C (loss of 4 H₂O)-
Theoretical Weight Loss~25.4%-
Decomposition Onset> 500 °C~570 °C
Decomposition ProductStrontium Oxide (SrO)Strontium Oxide (SrO)
DSC DehydrationEndothermic event expected ~100 °C-
Melting Point-570 °C

Table 2: X-ray Diffraction Data

ParameterStrontium Nitrate TetrahydrateStrontium Nitrate (Anhydrous)
Crystal System MonoclinicCubic
Space Group -Pa-3
Lattice Parameters -a = 7.8220 Å
Key Diffraction Peaks (2θ) Data not readily available19.8°, 22.9°, 32.6°, 38.5°, 40.5° (Representative peaks for Cu Kα)

Table 3: Vibrational Spectroscopy Data

TechniqueWavenumber (cm⁻¹)AssignmentStrontium Nitrate TetrahydrateStrontium Nitrate (Anhydrous)
FTIR ~3400 (broad)O-H stretching of H₂O
~1640H-O-H bending of H₂O
~1338 - 1434N-O asymmetric stretching
~1050N-O symmetric stretching
~810NO₃⁻ out-of-plane bend
~735O-N-O bending
Raman ~3400 (broad)O-H stretching of H₂O
~1640H-O-H bending of H₂O
~1050ν₁ (A₁g) NO₃⁻ symmetric stretch
~735ν₄ (E_g) in-plane bend

Experimental Workflow

The characterization of a new batch of strontium nitrate tetrahydrate typically follows a logical progression of analytical techniques to confirm its identity, purity, and physical properties.

Strontium Nitrate Tetrahydrate Characterization Workflow Characterization Workflow for Strontium Nitrate Tetrahydrate cluster_0 Initial Assessment cluster_1 Structural and Compositional Analysis cluster_2 Thermal Properties cluster_3 Final Report Sample_Reception Sample Reception and Visual Inspection FTIR_Raman Vibrational Spectroscopy (FTIR/Raman) - Confirm presence of NO₃⁻ and H₂O - Assess presence of impurities Sample_Reception->FTIR_Raman Primary Identification XRD X-ray Diffraction (XRD) - Determine crystal structure and phase purity - Compare with reference patterns FTIR_Raman->XRD Structural Confirmation TGA Thermogravimetric Analysis (TGA) - Quantify water content - Determine thermal stability and decomposition profile XRD->TGA Thermal Characterization DSC Differential Scanning Calorimetry (DSC) - Identify dehydration and melting temperatures - Characterize phase transitions TGA->DSC Phase Transition Analysis Data_Analysis Comprehensive Data Analysis and Comparison DSC->Data_Analysis Final_Report Issuance of Certificate of Analysis Data_Analysis->Final_Report

Caption: Workflow for the characterization of strontium nitrate tetrahydrate.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the water content and thermal decomposition profile of strontium nitrate tetrahydrate.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Methodology:

    • An empty alumina (B75360) or platinum crucible is tared.

    • Approximately 5-10 mg of the strontium nitrate tetrahydrate sample is accurately weighed into the crucible.

    • The crucible is placed in the TGA furnace.

    • The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature of 800 °C at a constant heating rate of 10 °C/min.

    • The analysis is performed under a continuous flow of an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent side reactions.

    • The weight loss of the sample as a function of temperature is recorded. The first significant weight loss corresponds to the loss of water of hydration, and subsequent weight loss at higher temperatures indicates decomposition.

Differential Scanning Calorimetry (DSC)
  • Objective: To identify the temperatures of dehydration, phase transitions, and melting.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Methodology:

    • Approximately 2-5 mg of the strontium nitrate tetrahydrate sample is accurately weighed into an aluminum DSC pan.

    • The pan is hermetically sealed (or a pinhole lid is used to allow for the escape of water vapor). An empty, sealed pan is used as a reference.

    • The sample and reference pans are placed in the DSC cell.

    • The sample is heated from ambient temperature to 600 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere.

    • The heat flow to the sample relative to the reference is measured as a function of temperature. Endothermic peaks indicate processes such as dehydration and melting, while exothermic peaks can indicate crystallization or decomposition.

Powder X-ray Diffraction (PXRD)
  • Objective: To determine the crystal structure and phase purity of the sample.

  • Instrumentation: A powder X-ray diffractometer, typically with a Cu Kα radiation source (λ = 1.5406 Å).

  • Methodology:

    • The strontium nitrate tetrahydrate sample is finely ground using an agate mortar and pestle to ensure random crystal orientation.

    • The powdered sample is packed into a sample holder, and the surface is flattened.

    • The sample holder is placed in the diffractometer.

    • The sample is scanned over a 2θ range of 10° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

    • The resulting diffraction pattern (intensity vs. 2θ) is processed to identify the peak positions and intensities.

    • The experimental pattern is compared with standard patterns from diffraction databases (e.g., the Powder Diffraction File™) to confirm the identity and phase purity of the material.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups (specifically nitrate and water) present in the sample.

  • Instrumentation: A Fourier-transform infrared spectrometer, often equipped with an attenuated total reflectance (ATR) accessory.

  • Methodology (using ATR):

    • A background spectrum of the empty, clean ATR crystal is collected.

    • A small amount of the strontium nitrate tetrahydrate powder is placed onto the ATR crystal, ensuring complete coverage.

    • A consistent pressure is applied to the sample using the ATR's pressure clamp to ensure good contact with the crystal.

    • The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹, by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

    • The resulting spectrum is analyzed for characteristic absorption bands of the nitrate group and water molecules.

Raman Spectroscopy
  • Objective: To obtain complementary vibrational information to FTIR, particularly for the symmetric nitrate stretch.

  • Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

  • Methodology:

    • A small amount of the strontium nitrate tetrahydrate sample is placed on a microscope slide or in a sample vial.

    • The sample is positioned under the microscope objective of the Raman spectrometer.

    • The laser is focused onto the sample. Laser power and acquisition time are optimized to obtain a good signal-to-noise ratio without causing sample degradation.

    • The Raman spectrum is collected over a desired spectral range (e.g., 100 to 3500 cm⁻¹ Raman shift).

    • The spectrum is analyzed for characteristic Raman scattering peaks corresponding to the vibrational modes of the nitrate ion and water.

Validating the Purity of Strontium Nitrate Tetrahydrate: A Comparative Guide to Titrimetric and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reagents like strontium nitrate (B79036) tetrahydrate is paramount for the accuracy and reproducibility of experimental results. This guide provides a detailed comparison of the traditional complexometric titration method with alternative analytical techniques for the validation of strontium nitrate tetrahydrate purity. The information presented herein is supported by established experimental protocols and comparative data to aid in the selection of the most suitable method for specific laboratory needs.

Comparative Analysis of Purity Validation Methods

The selection of an appropriate analytical method for purity determination depends on various factors, including the required accuracy, precision, available instrumentation, and the sample throughput. The following table summarizes the key performance characteristics of complexometric titration, gravimetric analysis, and ion chromatography for the assessment of strontium nitrate tetrahydrate purity.

FeatureComplexometric Titration with EDTAGravimetric Analysis (as SrCO₃)Ion Chromatography (IC)
Principle Chelation of Sr²⁺ ions with EDTA, endpoint detected by a color indicator.Precipitation of Sr²⁺ as strontium carbonate, followed by drying and weighing.Separation of Sr²⁺ from other ions on a chromatography column and quantification by conductivity detection.
Primary Measurement Volume of titrantMass of precipitatePeak area
Key Reagents EDTA, Eriochrome Black T indicator, pH 10 bufferAmmonium (B1175870) carbonate, Nitric acidMSA eluent, Cation-exchange column
Instrumentation Burette, pH meter, analytical balanceFiltration apparatus, drying oven, muffle furnace, analytical balanceIon chromatograph with a conductivity detector
Typical Accuracy High (typically ± 0.5%)High (can be < ± 0.2%)Very High (can be < ± 0.1%)
Typical Precision High (RSD < 1%)High (RSD < 0.5%)Very High (RSD < 0.2%)
Limit of Detection ~10⁻³ MMilligram levelsParts-per-trillion (ng/L)[1]
Analysis Time per Sample ~20-30 minutesSeveral hours (due to precipitation and drying)~10-20 minutes
Interferences Other metal ions (e.g., Ca²⁺, Mg²⁺, Ba²⁺) can be masked or require prior separation.[2]Co-precipitation of other metal carbonates.High concentrations of other cations can interfere.
Advantages Cost-effective, well-established, does not require expensive instrumentation.High accuracy and precision, considered a primary analytical method.High sensitivity and selectivity, suitable for trace analysis, can determine multiple ions simultaneously.[3][4][5]
Disadvantages Lower sensitivity compared to instrumental methods, potential for subjective endpoint determination.Time-consuming, laborious, susceptible to handling errors.[6]Requires expensive instrumentation and skilled operators.

Experimental Protocols

Complexometric Titration with EDTA

This method relies on the reaction of strontium ions (Sr²⁺) with a standard solution of ethylenediaminetetraacetic acid (EDTA), a chelating agent. The endpoint of the titration is visually determined using Eriochrome Black T as an indicator in a solution buffered to pH 10.

Reagents and Preparation:

  • Standard 0.05 M EDTA Solution: Dissolve approximately 18.61 g of disodium (B8443419) EDTA dihydrate in 1 L of deionized water. Standardize against a primary standard calcium carbonate solution.

  • Ammonia-Ammonium Chloride Buffer (pH 10): Dissolve 67.5 g of ammonium chloride in 570 mL of concentrated ammonium hydroxide (B78521) and dilute to 1 L with deionized water.

  • Eriochrome Black T Indicator: Dissolve 0.5 g of Eriochrome Black T in 100 mL of a suitable solvent like triethanolamine (B1662121) or ethanol.

Procedure:

  • Accurately weigh approximately 0.5 g of the strontium nitrate tetrahydrate sample and dissolve it in 100 mL of deionized water in a 250 mL conical flask.

  • Add 5 mL of the pH 10 ammonia-ammonium chloride buffer to the solution.

  • Add 3-5 drops of the Eriochrome Black T indicator. The solution should turn a wine-red color.[7]

  • Titrate the solution with the standardized 0.05 M EDTA solution. The endpoint is reached when the color changes from wine-red to a clear sky blue.[7][8]

  • Record the volume of EDTA solution used.

  • Calculate the purity of strontium nitrate tetrahydrate using the following formula:

    Purity (%) = (V_EDTA × M_EDTA × Molar Mass_Sr(NO₃)₂·4H₂O) / (Mass_sample × 10)

    Where:

    • V_EDTA = Volume of EDTA solution used (mL)

    • M_EDTA = Molarity of EDTA solution (mol/L)

    • Molar Mass_Sr(NO₃)₂·4H₂O = 283.69 g/mol

    • Mass_sample = Mass of the strontium nitrate tetrahydrate sample (g)

Gravimetric Analysis as Strontium Carbonate

This classical analytical method involves the precipitation of strontium ions as strontium carbonate (SrCO₃), which is then washed, dried, and weighed. The purity of the original sample is calculated from the mass of the precipitate.

Reagents:

  • Ammonium carbonate solution (1 M)

  • Dilute nitric acid (1 M)

  • Deionized water

Procedure:

  • Accurately weigh approximately 1 g of the strontium nitrate tetrahydrate sample and dissolve it in 150 mL of deionized water in a 400 mL beaker.

  • Heat the solution to boiling and slowly add 1 M ammonium carbonate solution with constant stirring until no further precipitation is observed.

  • Continue to boil the solution for a few minutes to ensure complete precipitation.

  • Allow the precipitate to settle, and then filter it through a pre-weighed sintered glass crucible (porosity 4).

  • Wash the precipitate with small portions of hot deionized water until the filtrate is free of nitrate ions (test with a suitable method).

  • Dry the crucible and precipitate in an oven at 110-120 °C to a constant weight.

  • Calculate the purity of strontium nitrate tetrahydrate using the following formula:

    Purity (%) = (Mass_precipitate × Gravimetric Factor × 100) / Mass_sample

    Where:

    • Mass_precipitate = Mass of the dried strontium carbonate (g)

    • Gravimetric Factor = (Molar Mass_Sr(NO₃)₂·4H₂O) / (Molar Mass_SrCO₃) = 283.69 / 147.63

    • Mass_sample = Mass of the strontium nitrate tetrahydrate sample (g)

Ion Chromatography

Ion chromatography is a modern instrumental technique that offers high sensitivity and selectivity for the determination of ionic species. It is particularly useful for detecting trace impurities in high-purity materials.

Instrumentation and Conditions:

  • Instrument: Ion chromatograph equipped with a cation-exchange column and a suppressed conductivity detector.

  • Eluent: Typically a dilute solution of methanesulfonic acid (MSA).

  • Flow Rate: As per the column manufacturer's recommendation.

  • Sample Preparation: A dilute, aqueous solution of the strontium nitrate tetrahydrate sample is prepared.

Procedure:

  • Prepare a series of standard solutions of strontium of known concentrations.

  • Generate a calibration curve by injecting the standard solutions and recording the peak areas.

  • Inject the prepared sample solution into the ion chromatograph.

  • Identify the strontium peak based on its retention time and quantify its concentration by comparing its peak area to the calibration curve.

  • The purity can be determined by comparing the measured strontium concentration to the theoretical concentration of the prepared sample solution.

Visualizing the Processes

To better understand the experimental workflow and the underlying chemical principles, the following diagrams are provided.

ExperimentalWorkflow cluster_titration Complexometric Titration cluster_gravimetric Gravimetric Analysis cluster_ic Ion Chromatography T1 Sample Preparation: Dissolve Sr(NO₃)₂·4H₂O in H₂O T2 Add pH 10 Buffer T1->T2 T3 Add Eriochrome Black T (Wine-Red Solution) T2->T3 T4 Titrate with Standard EDTA T3->T4 T5 Endpoint Detection: Color change to Sky Blue T4->T5 T6 Calculate Purity T5->T6 G1 Sample Preparation: Dissolve Sr(NO₃)₂·4H₂O in H₂O G2 Precipitate Sr²⁺ as SrCO₃ with (NH₄)₂CO₃ G1->G2 G3 Filter and Wash Precipitate G2->G3 G4 Dry to Constant Weight G3->G4 G5 Weigh Precipitate G4->G5 G6 Calculate Purity G5->G6 I1 Sample Preparation: Dilute Sr(NO₃)₂·4H₂O in H₂O I4 Inject Sample I1->I4 I2 Prepare Standard Solutions I3 Generate Calibration Curve I2->I3 I5 Quantify Sr²⁺ Peak I4->I5 I6 Calculate Purity I5->I6 TitrationReaction cluster_before Before Endpoint cluster_at At Endpoint Sr_Ind Sr²⁺-Indicator (Wine-Red) Sr_EDTA Sr²⁺-EDTA Complex (Colorless) Sr_Ind->Sr_EDTA + EDTA Indicator_free Free Indicator (Sky Blue) Sr_Ind->Indicator_free + EDTA EDTA_free EDTA (Titrant)

References

Comparative Study of Strontium Nitrate and Other Red Flame Colorants in Pyrotechnics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance and characteristics of common red flame-producing agents.

In the realm of pyrotechnics, the generation of a vibrant and consistent red color is a critical objective for applications ranging from celebratory fireworks to military signaling devices. Strontium-based compounds are the cornerstone of red light-emitting compositions, with strontium nitrate (B79036) being one of the most prevalent choices. However, a thorough evaluation of its performance against other strontium salts and alternative colorants like lithium carbonate is essential for optimizing formulations based on specific requirements such as color purity, burn rate, stability, and safety. This guide provides a detailed comparative analysis of strontium nitrate and other key red flame colorants, supported by experimental data and methodologies.

Performance Comparison of Red Flame Colorants

The efficacy of a red flame colorant is determined by a combination of factors including its ability to produce the desired color upon combustion, its physical and chemical stability, and its compatibility with other components in a pyrotechnic mixture. The following table summarizes the key performance characteristics of strontium nitrate and its alternatives.

CompoundChemical FormulaMolecular Weight ( g/mol )Color QualityHygroscopicityThermal Stability (Decomposition Onset)Oral LD50 (rat, mg/kg)
Strontium Nitrate Sr(NO₃)₂211.63Excellent, deep red, especially with a chlorine donor.Hygroscopic~570 °C1892 - 2750
Strontium Carbonate SrCO₃147.63Good red, can be less intense than nitrate.Non-hygroscopic.[1]Decomposes at 1494 °C.> 2000
Strontium Chloride SrCl₂158.53Excellent, brilliant red.HygroscopicStable1796 - 2250[2]
Strontium Oxalate (B1200264) SrC₂O₄175.65Good red, can improve color clarity with magnesium fuels.Non-hygroscopicDecomposes in stages, starting around 127-200°C.[3]No data available
Strontium Sulfate (B86663) SrSO₄183.68Good red, often used in high-temperature strobe compositions.Non-hygroscopicDecomposes at high temperatures.No data available
Lithium Carbonate Li₂CO₃73.89Bright crimson red, can appear pinkish.[4]Slightly soluble in waterDecomposes at 1310 °C525[5]

Experimental Protocols

To ensure a standardized and objective comparison of these colorants, the following experimental methodologies are recommended:

Color Purity and Intensity Measurement

Objective: To quantitatively measure the color of the flame produced by each colorant in a standardized pyrotechnic composition.

Methodology:

  • Sample Preparation: Prepare a series of pyrotechnic compositions, each containing one of the colorants at a fixed percentage by weight. A standard base composition should be used, typically consisting of an oxidizer (e.g., potassium perchlorate), a fuel (e.g., magnesium or a resin binder like red gum), and a chlorine donor (e.g., polyvinyl chloride) to enhance the red color from strontium compounds.

  • Combustion: Ignite a fixed amount of each composition in a controlled environment, ensuring consistent atmospheric conditions.

  • Spectrometric Analysis: Use a calibrated spectrometer to capture the emission spectrum of the flame.

  • Data Analysis: From the spectral data, calculate the CIE 1931 chromaticity coordinates (x, y) to precisely define the color of the flame. The luminous intensity can also be determined from this data.

Burn Rate Determination

Objective: To measure the linear burn rate of pyrotechnic compositions containing each colorant.

Methodology:

  • Sample Preparation: Press each pyrotechnic composition into a tube of known length and diameter to create a "strand."

  • Strand Burning: Ignite one end of the strand in a controlled pressure chamber (a "Crawford-style" burner).

  • Time Measurement: Accurately measure the time it takes for the flame front to travel a known distance along the strand. This can be done using embedded fuse wires or high-speed photography.

  • Calculation: The burn rate is calculated by dividing the distance traveled by the time taken.

Hygroscopicity Assessment

Objective: To quantify the tendency of each colorant to absorb moisture from the air.

Methodology:

  • Sample Preparation: Dry a known weight of each colorant to a constant weight in a desiccator.

  • Controlled Humidity Exposure: Place the dried samples in a controlled humidity chamber at a specific relative humidity (e.g., 75% RH).

  • Weight Measurement: Periodically weigh the samples over a set period.

  • Calculation: The hygroscopicity is determined by the percentage increase in weight due to moisture absorption.

Thermal Stability Analysis

Objective: To determine the decomposition temperature and thermal stability of each colorant.

Methodology:

  • Instrumentation: Use a Thermogravimetric Analyzer (TGA) and a Differential Scanning Calorimeter (DSC).

  • Sample Analysis: Heat a small, known weight of each colorant at a constant rate in a controlled atmosphere (e.g., nitrogen).

  • Data Collection: The TGA will record the weight loss as a function of temperature, indicating decomposition. The DSC will measure the heat flow, showing endothermic or exothermic transitions.

  • Analysis: The onset temperature of decomposition and the temperatures of other thermal events are determined from the TGA and DSC curves.

Visualizing the Process and Chemistry

To better understand the comparative study workflow and the chemical processes involved, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison P1 Select Colorants (Strontium Nitrate, Carbonate, etc.) P3 Mix Colorant with Base Composition P1->P3 P2 Formulate Standard Pyrotechnic Base (Oxidizer, Fuel, Chlorine Donor) P2->P3 T1 Color Purity & Intensity (Spectrometry, CIE 1931) P3->T1 T2 Burn Rate (Strand Burning) P3->T2 T3 Hygroscopicity (Controlled Humidity) P3->T3 T4 Thermal Stability (TGA/DSC) P3->T4 A1 Tabulate Quantitative Data T1->A1 T2->A1 T3->A1 T4->A1 A2 Comparative Analysis A1->A2 A3 Conclusion A2->A3

Caption: Experimental workflow for the comparative study of red flame colorants.

Thermal_Decomposition_Strontium_Nitrate SrNO32 Strontium Nitrate Sr(NO₃)₂ (solid) Heat Heat (>500°C) SrNO32->Heat SrO Strontium Oxide SrO (solid) Heat->SrO NO2 Nitrogen Dioxide NO₂ (gas) Heat->NO2 O2 Oxygen O₂ (gas) Heat->O2

Caption: Thermal decomposition pathway of strontium nitrate.

Discussion of Alternatives

Strontium Carbonate: A significant advantage of strontium carbonate is its non-hygroscopic nature, which simplifies storage and handling and improves the stability of pyrotechnic mixtures.[1] However, it can slow down the burn rate of compositions.[6] Its decomposition to strontium oxide at high temperatures is what ultimately leads to the red color, but the initial energy required for this decomposition can be higher than for the nitrate.

Strontium Chloride: While providing an excellent red color, its hygroscopicity is a major drawback, similar to strontium nitrate. This requires careful drying of the material and protection of the final composition from moisture.

Strontium Oxalate: This compound can serve a dual purpose by not only providing color but also acting as a fuel, decomposing to produce carbon monoxide which can enhance the color clarity of flames, particularly in the presence of magnesium fuel.[7] Its decomposition begins at a relatively low temperature.[3]

Strontium Sulfate: Primarily used in compositions that burn at very high temperatures, such as strobes, where it can also function as an oxidizer.

Lithium Carbonate: An alternative to strontium compounds, lithium carbonate produces a brilliant crimson red flame.[4] However, the color can sometimes be perceived as more of a pink-red and may be less intense than the deep red produced by strontium in the presence of a chlorine donor.[2] There is also growing interest in lithium-based colorants due to potential environmental regulations concerning strontium.[8]

Conclusion

The choice of a red flame colorant is a critical decision in the formulation of pyrotechnic devices. Strontium nitrate remains a popular choice due to the excellent, deep red color it produces, especially when combined with a chlorine donor. However, its hygroscopic nature presents challenges in manufacturing and storage. For applications where long-term stability and reduced moisture sensitivity are paramount, strontium carbonate is a strong alternative, albeit potentially at the cost of some color intensity and burn rate. Other strontium salts like the oxalate and sulfate offer specific advantages in certain types of compositions. Lithium carbonate presents a viable, non-strontium alternative, particularly as environmental regulations evolve. Ultimately, the selection of the optimal red flame colorant will depend on a careful consideration of the desired performance characteristics, manufacturing constraints, and safety and environmental factors.

References

A Comparative Thermal Analysis of Strontium Nitrate and Other Alkaline Earth Nitrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal properties of strontium nitrate (B79036) against other alkaline earth nitrate salts, namely magnesium nitrate, calcium nitrate, and barium nitrate. The thermal stability and decomposition characteristics of these inorganic salts are critical parameters in various applications, including pharmaceuticals, pyrotechnics, and materials synthesis. The information presented herein is supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Comparative Thermal Decomposition Data

The thermal stability of alkaline earth metal nitrates increases down the group in the periodic table. This trend is directly related to the polarizing power of the cation. Smaller cations with a higher charge density, such as magnesium, polarize the nitrate anion to a greater extent, weakening the N-O bonds and leading to decomposition at lower temperatures. Conversely, larger cations like barium have a lower charge density, resulting in less polarization and greater thermal stability.

The following table summarizes the key thermal decomposition data for strontium nitrate and other selected alkaline earth nitrates.

CompoundFormulaMolar Mass ( g/mol )Decomposition Temperature Range (°C)Decomposition Reaction
Magnesium NitrateMg(NO₃)₂148.32~3302Mg(NO₃)₂(s) → 2MgO(s) + 4NO₂(g) + O₂(g)
Calcium NitrateCa(NO₃)₂164.09~5002Ca(NO₃)₂(s) → 2CaO(s) + 4NO₂(g) + O₂(g)
Strontium Nitrate Sr(NO₃)₂ 211.63 ~570 2Sr(NO₃)₂(s) → 2SrO(s) + 4NO₂(g) + O₂(g)
Barium NitrateBa(NO₃)₂261.34592 - 7002Ba(NO₃)₂(s) → 2BaO(s) + 4NO₂(g) + O₂(g)

Experimental Protocols

The data presented in this guide is typically obtained through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Below are detailed methodologies for these key experiments.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition temperatures of the nitrate salts.

Apparatus:

  • Thermogravimetric Analyzer (TGA) equipped with a high-precision microbalance and a furnace.

  • Alumina or platinum crucibles.

  • Inert gas supply (e.g., nitrogen or argon).

Procedure:

  • Sample Preparation: A small, representative sample of the nitrate salt (typically 5-10 mg) is accurately weighed and placed into a clean, tared TGA crucible.

  • Instrument Setup: The crucible is placed on the TGA balance. The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to remove any reactive gases.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the percentage of mass loss, which can be used to confirm the decomposition reaction. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of mass loss (peak decomposition temperature).

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify phase transitions such as melting and to determine the enthalpy of these transitions.

Apparatus:

  • Differential Scanning Calorimeter (DSC).

  • Aluminum or hermetically sealed crucibles.

  • Inert gas supply (e.g., nitrogen).

Procedure:

  • Sample Preparation: A small amount of the nitrate salt (typically 2-5 mg) is weighed into a DSC pan. For hydrated salts, hermetically sealed pans are used to prevent water loss before the decomposition event. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas.

  • Heating Program: The sample is subjected to a controlled temperature program, typically involving heating at a constant rate (e.g., 10°C/min) through the temperature range of interest.

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic and exothermic peaks. For nitrate salts, an endothermic peak corresponding to melting may be observed prior to decomposition. The onset temperature and peak temperature of these transitions are determined.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for a comparative thermal analysis of nitrate salts.

G Comparative Thermal Analysis Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Thermal Analysis cluster_data 3. Data Processing & Comparison SampleAcquisition Acquire Nitrate Salts (Sr(NO₃)₂, Ba(NO₃)₂, Ca(NO₃)₂, Mg(NO₃)₂) SampleCharacterization Characterize Purity & Morphology (e.g., XRD, SEM) SampleAcquisition->SampleCharacterization SampleWeighing Accurately Weigh Samples (5-10 mg for TGA, 2-5 mg for DSC) SampleCharacterization->SampleWeighing TGA Thermogravimetric Analysis (TGA) - Inert Atmosphere (N₂) - Heating Rate: 10°C/min SampleWeighing->TGA DSC Differential Scanning Calorimetry (DSC) - Inert Atmosphere (N₂) - Heating Rate: 10°C/min SampleWeighing->DSC TGA_Data Analyze TGA Data: - Onset Temperature - Peak Decomposition Temperature - Mass Loss (%) TGA->TGA_Data DSC_Data Analyze DSC Data: - Melting Point - Enthalpy of Fusion DSC->DSC_Data ComparativeAnalysis Comparative Analysis: - Correlate with Cation Properties - Determine Stability Trend TGA_Data->ComparativeAnalysis DSC_Data->ComparativeAnalysis Report Generate Comparison Report ComparativeAnalysis->Report

Caption: Logical workflow for the comparative thermal analysis of nitrate salts.

Unveiling Crystal Structures: A Comparative Guide to XRD Analysis of Strontium Nitrate Tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise crystal structure of hydrated salts like strontium nitrate (B79036) tetrahydrate is crucial for ensuring product stability, efficacy, and quality. X-ray diffraction (XRD) stands as a definitive analytical technique for this purpose. This guide provides a comparative framework for utilizing XRD to confirm the crystal structure of strontium nitrate tetrahydrate, alongside alternative hydrated nitrate salts.

While strontium nitrate tetrahydrate [Sr(NO₃)₂·4H₂O] is known to crystallize in a monoclinic system, a complete, publicly available experimental powder XRD pattern is not readily accessible in crystallographic databases.[1] This guide, therefore, presents a detailed experimental protocol for XRD analysis and provides comparative data for anhydrous strontium nitrate and other relevant hydrated nitrate salts to illustrate the analytical approach. The anhydrous form of strontium nitrate possesses a cubic crystal structure.[2]

Comparative XRD Data of Hydrated Nitrates

To provide a reference for analysis, the following table summarizes the crystallographic data for anhydrous strontium nitrate, along with calcium nitrate tetrahydrate and barium nitrate, for which experimental XRD data are available.

CompoundFormulaCrystal SystemSpace GroupLattice Parameters (Å)PDF Card
Strontium Nitrate (Anhydrous)Sr(NO₃)₂CubicPa-3a = 7.822001-075-1937
Calcium Nitrate TetrahydrateCa(NO₃)₂·4H₂OMonoclinicP2₁/ca=10.08, b=8.53, c=14.02, β=99.6°00-014-0588
Barium NitrateBa(NO₃)₂CubicPa-3a = 8.1100-004-0773

Note: The data for strontium nitrate tetrahydrate is not available in the Powder Diffraction File (PDF) database.

Experimental Protocol for XRD Analysis of Hydrated Salts

A meticulous experimental protocol is paramount for obtaining high-quality XRD data for hydrated salts, which can be sensitive to environmental conditions.

1. Sample Preparation:

  • Grinding: Gently grind the crystalline sample to a fine powder using an agate mortar and pestle. Avoid vigorous grinding, which can induce dehydration or phase transformation.

  • Sample Holder: Mount the powdered sample onto a zero-background sample holder. Ensure a flat and smooth surface to minimize preferred orientation effects.

  • Environmental Control: For deliquescent or efflorescent samples, consider using an environmental chamber to control humidity and temperature during data collection.

2. XRD Data Acquisition:

  • Instrument: A powder X-ray diffractometer equipped with a copper (Cu) Kα radiation source (λ = 1.5406 Å) is typically used.

  • Scan Range (2θ): A common scan range is from 5° to 80° with a step size of 0.02°.

  • Scan Speed: A slow scan speed is recommended to improve the signal-to-noise ratio, especially for detecting weak diffraction peaks.

  • Optics: Utilize appropriate divergence slits, anti-scatter slits, and receiving slits to optimize the resolution and intensity of the diffraction pattern.

3. Data Analysis:

  • Phase Identification: The experimental XRD pattern is compared with reference patterns from crystallographic databases, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), for phase identification.

  • Lattice Parameter Refinement: Once the phase is identified, the lattice parameters can be refined using software packages like GSAS-II or FullProf. This provides a precise determination of the unit cell dimensions.

  • Crystal Structure Determination: For novel crystal structures, advanced techniques such as single-crystal XRD or ab initio structure determination from powder diffraction data may be necessary.

Experimental Workflow

The following diagram illustrates the logical workflow for the XRD analysis of a hydrated salt.

XRD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Grinding Gentle Grinding Mounting Sample Mounting Grinding->Mounting Fine Powder XRD Powder X-ray Diffractometer Mounting->XRD Pattern Diffraction Pattern XRD->Pattern 2θ Scan PhaseID Phase Identification Pattern->PhaseID Lattice Lattice Parameter Refinement PhaseID->Lattice Structure Crystal Structure Confirmation Lattice->Structure

Workflow for XRD analysis of hydrated salts.

Conclusion

While a complete experimental powder XRD pattern for strontium nitrate tetrahydrate remains to be publicly cataloged, the principles of XRD analysis provide a robust framework for its structural confirmation. By following a detailed experimental protocol and utilizing comparative data from analogous hydrated salts, researchers can confidently characterize the crystal structure of strontium nitrate tetrahydrate and other hydrated compounds, ensuring the integrity and performance of their materials.

References

A Researcher's Guide to Selecting Strontium Nitrate: A Comparative Framework

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of chemical reagents is a critical step that can significantly impact experimental outcomes. Strontium nitrate (B79036) (Sr(NO₃)₂), a versatile inorganic compound, finds applications in various research fields, from bone regeneration to the development of novel drug delivery systems. However, the performance of strontium nitrate can vary between suppliers due to differences in purity, particle size, and other physicochemical properties. This guide provides a framework for comparing strontium nitrate from different suppliers, complete with experimental protocols and data presentation templates to aid in making an informed decision.

Key Performance Parameters for Comparison

The critical quality attributes of strontium nitrate that can influence its performance in research and drug development include:

  • Purity and Impurity Profile: The presence of contaminants can lead to spurious results or adverse effects in biological systems.

  • Particle Size Distribution: This affects dissolution rates, bioavailability, and processability in formulations.[1][2][3]

  • Morphology: The shape and surface characteristics of the crystals can influence flowability and compaction properties.

  • Solubility and Dissolution Rate: Crucial for applications requiring the delivery of strontium ions in a controlled manner.

  • Moisture Content: Can affect the stability and handling of the powder.

Comparative Data Summary

To facilitate a direct comparison, researchers should generate their own data and summarize it in a structured format. The following table provides a template for organizing experimental findings for strontium nitrate from different suppliers.

Parameter Supplier A Supplier B Supplier C Methodology
Purity (%) e.g., 99.5e.g., 99.9e.g., 99.8Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Key Impurities (ppm) ICP-MS
e.g., Barium (Ba)< 50< 10< 20
e.g., Calcium (Ca)< 100< 50< 75
Particle Size (D50, µm) e.g., 25e.g., 10e.g., 50Laser Diffraction
Dissolution Rate (mg/L/min) e.g., 150e.g., 250e.g., 100USP Apparatus II (Paddle Method)
Moisture Content (%) e.g., 0.1e.g., 0.05e.g., 0.2Karl Fischer Titration

Caption: Template for summarizing comparative data of strontium nitrate from different suppliers.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable comparisons. Below are standard protocols for key analytical tests.

Purity and Impurity Analysis using ICP-MS

Objective: To determine the exact percentage of strontium nitrate and to quantify trace elemental impurities.

Methodology:

  • Sample Preparation: Accurately weigh approximately 100 mg of strontium nitrate from each supplier. Dissolve each sample in 100 mL of deionized water to create a stock solution. Further dilute the stock solution to an appropriate concentration for ICP-MS analysis.

  • Instrument Calibration: Prepare a series of multi-element calibration standards containing known concentrations of strontium and potential impurities (e.g., Ba, Ca, K, Na).

  • Analysis: Aspirate the prepared samples and calibration standards into the ICP-MS. Monitor the ion intensity for strontium and the expected impurities.

  • Data Quantification: Generate a calibration curve for each element. Use the calibration curves to determine the concentration of strontium and impurities in each sample. Calculate the purity of strontium nitrate based on the measured strontium concentration.

Particle Size Distribution by Laser Diffraction

Objective: To measure the particle size distribution of the strontium nitrate powders.

Methodology:

  • Sample Dispersion: Disperse a small amount of the strontium nitrate powder in a suitable non-solvent dispersant (e.g., isopropanol) to prevent dissolution. Use a surfactant if necessary to avoid agglomeration.

  • Measurement: Introduce the dispersion into the laser diffraction instrument. The instrument measures the angular distribution of scattered light, which is then used to calculate the particle size distribution.

  • Data Reporting: Report the volume-based particle size distribution, including key parameters such as D10, D50, and D90.

Dissolution Rate Determination

Objective: To compare the rate at which strontium nitrate from different suppliers dissolves in a specific medium.

Methodology:

  • Apparatus: Use a USP Dissolution Apparatus II (paddle method).

  • Medium: Fill the dissolution vessels with a known volume of deionized water or a relevant buffer solution maintained at a constant temperature (e.g., 37 °C).

  • Procedure: Add a pre-weighed amount of strontium nitrate to each vessel. Start the paddle rotation at a constant speed (e.g., 50 rpm).

  • Sampling: At predetermined time intervals, withdraw aliquots of the dissolution medium and replace with fresh medium.

  • Analysis: Analyze the concentration of strontium in the collected samples using a suitable analytical technique, such as ICP-OES or atomic absorption spectroscopy.

  • Calculation: Plot the concentration of dissolved strontium against time to determine the dissolution rate.

Visualizing Experimental Workflows

Clear diagrams of experimental processes are essential for ensuring consistency and understanding.

Caption: Workflow for key analytical comparisons of strontium nitrate.

Relevance in Drug Development

The properties of strontium nitrate are directly relevant to its application in the pharmaceutical and biomedical fields.

  • Bone Regeneration: Strontium is known to promote bone formation and inhibit bone resorption.[4] In this context, the dissolution rate of strontium nitrate is critical for controlling the release of strontium ions to the target site.

  • Dermatological Formulations: Strontium salts have been shown to reduce skin irritation.[5] The particle size and purity of strontium nitrate can influence the efficacy and safety of topical formulations.

  • Nanoparticle Synthesis: Strontium-based nanoparticles are being explored for drug delivery and antimicrobial applications.[4][6] The characteristics of the starting strontium nitrate material can impact the size, morphology, and stability of the resulting nanoparticles.

signaling_pathway cluster_application Applications of Strontium Nitrate in Drug Development A Strontium Nitrate B Bone Regeneration A->B Controlled Ion Release C Dermatology (Irritation Reduction) A->C Purity & Particle Size D Nanoparticle-based Drug Delivery A->D Precursor Quality

Caption: Key application areas of strontium nitrate in drug development.

Conclusion

Selecting the right supplier for strontium nitrate requires a systematic evaluation of key performance parameters. By implementing the experimental protocols outlined in this guide and organizing the data in a clear, comparative format, researchers can make an evidence-based decision that ensures the quality and reproducibility of their research. While this guide provides a framework, the specific acceptance criteria for each parameter will ultimately depend on the requirements of the intended application.

References

Spectroscopic Showdown: Unmasking the Differences Between Hydrated and Anhydrous Strontium Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of hydrated and anhydrous strontium nitrate (B79036), supported by experimental data and detailed protocols.

Strontium nitrate, a compound pivotal in various applications including pyrotechnics and specialized glass manufacturing, exists in two primary forms: anhydrous (Sr(NO₃)₂) and hydrated (Sr(NO₃)₂·4H₂O). The presence or absence of water of crystallization significantly alters the compound's physical and chemical properties, making the ability to differentiate between these two forms crucial for quality control, process optimization, and research applications. This guide provides a detailed comparison of the spectroscopic differences between hydrated and anhydrous strontium nitrate, focusing on Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and X-ray Diffraction (XRD).

Key Spectroscopic Differences at a Glance

The primary distinction between the hydrated and anhydrous forms of strontium nitrate lies in the presence of water molecules in the crystal lattice of the former. This difference is readily detectable by various spectroscopic techniques, which probe the vibrational modes of molecules and the crystal structure.

Spectroscopic TechniqueAnhydrous Strontium Nitrate (Sr(NO₃)₂)Hydrated Strontium Nitrate (Sr(NO₃)₂·4H₂O)Key Differentiator
FTIR Spectroscopy Absence of O-H stretching bands.Broad absorption bands in the 3200-3600 cm⁻¹ region (O-H stretching) and a band around 1630 cm⁻¹ (H-O-H bending).Presence of characteristic water bands in the hydrated form.
Raman Spectroscopy A strong, sharp peak corresponding to the symmetric stretching of the NO₃⁻ ion.The symmetric stretch of the NO₃⁻ ion may be shifted and/or broadened due to interaction with water molecules. Additional peaks related to water may be observed.Subtle shifts and broadening of the nitrate peak in the hydrated form.
X-ray Diffraction (XRD) Cubic crystal system.[1][2][3]Monoclinic crystal system.[4]Different crystal structures lead to distinct diffraction patterns.

In-Depth Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying functional groups within a molecule. The most significant difference in the FTIR spectra of hydrated and anhydrous strontium nitrate is the presence of bands associated with water molecules in the hydrated form.

Anhydrous Strontium Nitrate (Sr(NO₃)₂): The FTIR spectrum is characterized by the vibrational modes of the nitrate ion (NO₃⁻). Key absorption bands are typically observed around:

  • ~1385 cm⁻¹: Asymmetric N-O stretching (ν₃).[2]

  • ~814 cm⁻¹: Out-of-plane bending (ν₂).[2][5]

  • ~735 cm⁻¹: In-plane bending (ν₄).[2][6]

Hydrated Strontium Nitrate (Sr(NO₃)₂·4H₂O): In addition to the nitrate bands, the spectrum of the hydrated form exhibits:

  • A broad band in the 3200-3600 cm⁻¹ region: This is due to the symmetric and asymmetric stretching vibrations of the O-H bonds in the water of crystallization.

  • A band around 1630 cm⁻¹: This corresponds to the H-O-H bending vibration of the water molecules.

The presence of these distinct water-related bands provides a clear and unambiguous method for differentiating the hydrated form from the anhydrous form.

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. The key vibrational mode to observe for strontium nitrate is the symmetric stretch of the nitrate ion.

Anhydrous Strontium Nitrate (Sr(NO₃)₂): The Raman spectrum is dominated by a very strong and sharp peak corresponding to the symmetric N-O stretching mode (ν₁) of the nitrate ion, typically found around 1050 cm⁻¹ .

Hydrated Strontium Nitrate (Sr(NO₃)₂·4H₂O): In the hydrated form, the interaction between the water molecules and the nitrate ions can lead to subtle changes in the Raman spectrum. The symmetric stretch of the nitrate ion may be slightly shifted in position and often appears broader compared to the anhydrous form. Additionally, weak bands corresponding to the vibrational modes of water may be observable.

X-ray Diffraction (XRD)

XRD is a definitive technique for determining the crystal structure of a material. The hydrated and anhydrous forms of strontium nitrate possess different crystal structures, resulting in distinct XRD patterns.

Anhydrous Strontium Nitrate (Sr(NO₃)₂): Crystallizes in the cubic system.[1][2][3] This results in a specific set of diffraction peaks corresponding to the lattice planes of the cubic structure.

Hydrated Strontium Nitrate (Sr(NO₃)₂·4H₂O): Crystallizes in the monoclinic system.[4] This leads to a different and more complex diffraction pattern compared to the anhydrous form. By comparing the obtained XRD pattern with reference patterns for both forms, one can definitively identify the sample.

Supporting Experimental Data

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), can be used to complement spectroscopic data. A TGA curve of strontium nitrate tetrahydrate will show a distinct weight loss corresponding to the loss of four water molecules upon heating, typically occurring around 100°C.[4] The DSC curve will show an endothermic peak associated with this dehydration process.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of strontium nitrate. Instrument parameters may need to be optimized for specific equipment.

FTIR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind a small amount (1-2 mg) of the strontium nitrate sample with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder mixture to a pellet press die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.[7]

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Background Collection: Record a background spectrum of the empty sample compartment.

  • Sample Spectrum: Acquire the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

Raman Spectroscopy
  • Sample Preparation: Place a small amount of the strontium nitrate powder on a microscope slide or in a sample holder. No specific sample preparation is usually required.[8]

  • Data Acquisition: Place the sample under the objective of the Raman microscope.

  • Instrument Setup: Select an appropriate laser excitation wavelength (e.g., 532 nm or 785 nm) and power to avoid sample degradation. Set the acquisition time and number of accumulations to achieve a good signal-to-noise ratio.

  • Spectrum Collection: Acquire the Raman spectrum over the desired spectral range, ensuring the characteristic nitrate peak around 1050 cm⁻¹ is captured.

X-ray Diffraction (Powder Method)
  • Sample Preparation: Finely grind the strontium nitrate sample to a homogeneous powder using a mortar and pestle.

  • Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat and level surface.

  • Data Acquisition: Place the sample holder in the XRD instrument.

  • Instrument Setup: Set the X-ray source (e.g., Cu Kα), voltage, and current. Define the scanning range (e.g., 10-80° 2θ) and step size.

  • Pattern Collection: Initiate the scan to collect the diffraction pattern.

  • Data Analysis: Compare the obtained diffraction pattern with standard reference patterns from databases (e.g., JCPDS/ICDD) to identify the crystalline phase.

Logical Relationships and Experimental Workflow

The following diagrams illustrate the relationship between the two forms of strontium nitrate and the workflow for their spectroscopic differentiation.

Logical Relationship of Strontium Nitrate Forms hydrated Sr(NO₃)₂·4H₂O (Hydrated Strontium Nitrate) anhydrous Sr(NO₃)₂ (Anhydrous Strontium Nitrate) hydrated->anhydrous Heating (Dehydration) anhydrous->hydrated Exposure to Moisture

Caption: Transformation between hydrated and anhydrous strontium nitrate.

Experimental Workflow for Spectroscopic Differentiation cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_results Results Interpretation sample Strontium Nitrate (Unknown Hydration State) ftir FTIR Spectroscopy sample->ftir raman Raman Spectroscopy sample->raman xrd X-ray Diffraction sample->xrd hydrated_result Hydrated (Water Bands Present, Monoclinic XRD) ftir->hydrated_result anhydrous_result Anhydrous (No Water Bands, Cubic XRD) ftir->anhydrous_result raman->hydrated_result raman->anhydrous_result xrd->hydrated_result xrd->anhydrous_result

Caption: Workflow for differentiating strontium nitrate forms.

References

A Cost-Benefit Analysis of Strontium Nitrate Versus Other Strontium Sources for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a strontium source is a critical decision that can impact experimental outcomes and budget allocations. This guide provides a comprehensive cost-benefit analysis of strontium nitrate (B79036) in comparison to other commonly used strontium salts, including strontium chloride, strontium carbonate, and strontium ranelate. The following sections detail the relative costs, performance in biological applications, and underlying mechanisms of action, supported by experimental data and protocols.

Executive Summary

Strontium nitrate offers a balance of solubility and cost-effectiveness for many in vitro applications. While strontium chloride provides excellent solubility and is a common choice for cell culture experiments, it may be slightly more expensive than the nitrate form. Strontium carbonate, being the least expensive, is hampered by its very low solubility, limiting its use in solution-based assays. Strontium ranelate, a well-studied therapeutic agent, is the most expensive option for research purposes and its organic component may introduce confounding variables in non-clinical studies. The choice of strontium source ultimately depends on the specific experimental requirements, including the need for high solubility, cost constraints, and the desired biological endpoint.

Cost and Physicochemical Properties of Strontium Sources

The cost of strontium salts can vary significantly based on purity, grade, and supplier. The following table provides an overview of the approximate costs for reagent-grade strontium compounds, along with key physicochemical properties relevant to their use in research.

Strontium SaltMolecular FormulaMolecular Weight ( g/mol )Solubility in Water ( g/100 mL)PurityApproximate Cost (per 100g)
Strontium NitrateSr(NO₃)₂211.6371 (18 °C)≥99.0% (ACS Reagent)$50 - $90[1][2]
Strontium Chloride (hexahydrate)SrCl₂·6H₂O266.62105.7 (20 °C)≥99.0% (Reagent)$14 - $46[3]
Strontium Chloride (anhydrous)SrCl₂158.5353.8 (20 °C)99.5%$29 - $225[4][5]
Strontium CarbonateSrCO₃147.630.0011 (18 °C)[1]≥99.9%$40 - $55
Strontium RanelateC₁₂H₆N₂O₈SSr₂513.49Sparingly soluble>99%$100 - $126 (for 100mg)[6][7]

Note: Prices are approximate and can vary between suppliers and based on the quantity purchased.

Performance and Efficacy in Biological Systems

The biological effects of strontium, particularly on bone cells, are of significant interest in drug development and regenerative medicine. Strontium is known to have a dual effect on bone metabolism: stimulating bone formation and inhibiting bone resorption.[8] This has led to the development of strontium ranelate as a treatment for osteoporosis.[8] In a research context, the choice of strontium salt can influence experimental outcomes.

Osteoblast Proliferation and Differentiation

Strontium salts have been shown to enhance the proliferation and differentiation of osteoblasts, the cells responsible for bone formation. Studies have demonstrated that strontium can increase the expression of osteogenic markers such as alkaline phosphatase (ALP) and promote the formation of mineralized nodules in osteoblast cultures.[9][10][11][12]

For instance, one study found that strontium ranelate increased osteoblastic cell proliferation on various titanium substrates.[9] Another study comparing strontium ranelate, strontium citrate, and strontium chloride in an animal model of osteoporosis found that all three forms increased bone tissue mineral density.[13] While direct comparative studies including strontium nitrate are less common, its high solubility suggests it would be an effective source of strontium ions for in vitro studies.

Cytotoxicity

The cytotoxicity of strontium compounds is an important consideration. Generally, at concentrations used to elicit a biological response, strontium salts are not found to be cytotoxic. One study examining the effects of strontium chloride on fibroblast viability found no negative effects on cell viability at various concentrations.[14][15] Another study noted that strontium nitrate can suppress chemically-induced sensory irritation in humans, suggesting a bio-inert or even beneficial interaction at the cellular level.[16]

Signaling Pathways of Strontium in Bone Cells

Strontium exerts its effects on bone cells by activating multiple signaling pathways. A primary target is the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that is also activated by calcium ions.[17] Activation of the CaSR by strontium triggers downstream signaling cascades that ultimately lead to changes in gene expression related to osteoblast and osteoclast function.

Key signaling pathways activated by strontium include:

  • MAPK/ERK Pathway: Activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK), is a crucial step in promoting osteoblast proliferation.[17] Strontium has been shown to induce the phosphorylation of ERK1/2, leading to increased cell replication.[17][18][19]

  • Wnt/β-catenin Pathway: The Wnt signaling pathway is a critical regulator of bone formation. Strontium has been found to promote the nuclear translocation of β-catenin, a key step in the activation of this pathway, leading to the expression of genes that drive osteoblast differentiation.

  • PI3K/Akt Pathway: This pathway is involved in cell survival and proliferation. Strontium can activate this pathway, contributing to its anabolic effect on bone.

  • RANKL/OPG Pathway: Strontium can also influence bone resorption by modulating the RANKL/OPG signaling axis in osteoblasts. It has been shown to decrease the expression of RANKL, a key factor for osteoclast differentiation and activation, and increase the expression of OPG, a decoy receptor for RANKL.

The following diagram illustrates the primary signaling pathways activated by strontium in osteoblasts.

StrontiumSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CaSR Calcium-Sensing Receptor (CaSR) PLC PLC CaSR->PLC activates Ras Ras CaSR->Ras activates PI3K PI3K CaSR->PI3K activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_nuc ERK ERK->ERK_nuc Akt Akt PI3K->Akt GSK3b GSK3β Akt->GSK3b inhibits beta_catenin_cyt β-catenin beta_catenin_nuc β-catenin beta_catenin_cyt->beta_catenin_nuc GSK3b->beta_catenin_cyt inhibits degradation GeneExpression Gene Expression (Proliferation, Differentiation, Survival) ERK_nuc->GeneExpression TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF TCF_LEF->GeneExpression Sr Strontium (Sr²⁺) Sr->CaSR activates

Strontium Signaling Pathways in Osteoblasts

Experimental Protocols

To facilitate the comparison of different strontium sources, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays to assess the effects of strontium compounds on osteoblast proliferation, differentiation, and cytotoxicity.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of different strontium compounds on cell viability.

Materials:

  • Osteoblast-like cells (e.g., MC3T3-E1, Saos-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Strontium nitrate, strontium chloride, strontium carbonate, and strontium ranelate solutions of known concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

Procedure:

  • Seed osteoblast-like cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the different strontium compounds in complete cell culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing the various concentrations of strontium compounds. Include a vehicle control (medium without strontium).

  • Incubate the cells for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Alkaline Phosphatase (ALP) Activity Assay

This protocol measures the activity of ALP, an early marker of osteoblast differentiation.

Materials:

  • Osteoblast-like cells

  • Osteogenic differentiation medium (complete medium supplemented with ascorbic acid and β-glycerophosphate)

  • Strontium compound solutions

  • p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution

  • Stop solution (e.g., 0.1 M NaOH)

  • Cell lysis buffer

  • 96-well plates

Procedure:

  • Seed cells in 24-well plates and culture until they reach confluence.

  • Replace the growth medium with osteogenic differentiation medium containing different concentrations of the strontium compounds.

  • Culture the cells for 7, 14, and 21 days, changing the medium every 2-3 days.

  • At each time point, wash the cells with PBS and lyse them with cell lysis buffer.[20]

  • Transfer the cell lysate to a 96-well plate.

  • Add pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes.[21]

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 405 nm.

  • Normalize the ALP activity to the total protein content of each sample.

Mineralization Assay (Alizarin Red S Staining)

This protocol is used to visualize and quantify the deposition of calcium, a late marker of osteoblast differentiation.

Materials:

  • Differentiated osteoblast cultures (as in the ALP assay)

  • 4% paraformaldehyde (PFA) for fixation

  • Alizarin Red S (ARS) staining solution (e.g., 2% w/v, pH 4.2)

  • Cetylpyridinium chloride (CPC) for quantification

Procedure:

  • After 21 days of culture in osteogenic medium with strontium compounds, wash the cells with PBS and fix with 4% PFA for 15 minutes.[20]

  • Wash the fixed cells with deionized water.

  • Stain the cells with ARS solution for 20-30 minutes at room temperature.

  • Wash the cells with deionized water to remove excess stain.

  • For qualitative analysis, visualize the stained calcium deposits under a microscope.

  • For quantification, destain the cells with 10% CPC and measure the absorbance of the extracted stain at 562 nm.

The following diagram outlines a typical experimental workflow for comparing the effects of different strontium sources on osteoblast function.

ExperimentalWorkflow cluster_assays In Vitro Assays start Start: Prepare Strontium Salt Solutions cell_culture Seed Osteoblast-like Cells start->cell_culture treatment Treat Cells with Different Strontium Compounds and Concentrations cell_culture->treatment cytotoxicity Cytotoxicity Assay (MTT) (24-72 hours) treatment->cytotoxicity alp_activity ALP Activity Assay (7, 14, 21 days) treatment->alp_activity mineralization Mineralization Assay (Alizarin Red S) (21 days) treatment->mineralization data_analysis Data Analysis and Comparison cytotoxicity->data_analysis alp_activity->data_analysis mineralization->data_analysis conclusion Conclusion data_analysis->conclusion

Experimental Workflow for Comparing Strontium Sources

Conclusion

The selection of a strontium source for research and drug development requires a careful consideration of cost, solubility, and the specific biological question being addressed. Strontium nitrate presents a cost-effective option with good solubility, making it a suitable candidate for a wide range of in vitro studies. Strontium chloride, while also highly soluble, may come at a slightly higher cost. Strontium carbonate's utility is limited by its poor solubility. Strontium ranelate, though extensively studied, is significantly more expensive for research applications and its organic moiety may introduce additional variables. By understanding the properties and biological activities of each strontium salt, researchers can make an informed decision to optimize their experimental design and resource allocation.

References

Assessing the Environmental Impact of Strontium Nitrate Versus Alternatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the environmental footprint of chemical compounds is a critical aspect of sustainable research and development. This guide provides a comparative analysis of the environmental impact of strontium nitrate (B79036) and its common alternatives, supported by available experimental data and detailed methodologies.

Executive Summary

Strontium nitrate, a common component in pyrotechnics for its ability to produce a vibrant red color, is facing increasing scrutiny due to potential environmental and health impacts. This guide compares the environmental profile of strontium nitrate with alternatives such as potassium nitrate, calcium nitrate, and barium nitrate. The assessment focuses on key environmental indicators including aquatic toxicity, persistence, and bioaccumulation potential. While data availability varies, this guide synthesizes current knowledge to provide a preliminary assessment and highlights the need for further comparative studies.

Comparison of Environmental Impacts

The following table summarizes the key environmental impact data for strontium nitrate and its alternatives. It is important to note that direct comparative studies are limited, and data is often derived from studies on related compounds or general nitrate toxicity.

Chemical CompoundFormulaPrimary Use (in this context)Acute Aquatic Toxicity (Daphnia magna 48h LC50)Persistence & MobilityBioaccumulation Potential
Strontium NitrateSr(NO₃)₂Red colorant in pyrotechnics125 mg/L (as Strontium chloride)[1]Nitrates are highly mobile in soil and water. Strontium can persist and partition to soil and sediment.[2][3]Strontium can bioaccumulate in aquatic organisms, with bioconcentration factors (BCFs) varying by species.[2]
Potassium NitrateKNO₃Oxidizer in pyrotechnics, fertilizer490 mg/L[4]Nitrates are highly mobile. Potassium is an essential element and is actively taken up by organisms.Low potential for bioaccumulation in the context of toxicity.
Calcium NitrateCa(NO₃)₂Fertilizer, concrete additive447 mg/L (for Labeo boga)[5]Nitrates are highly mobile. Calcium is an essential element with natural cycling.Low potential for bioaccumulation in the context of toxicity.
Barium NitrateBa(NO₃)₂Green colorant in pyrotechnicsData not readily available for Daphnia magna. Barium compounds are known to be harmful to aquatic organisms.[6][7]Water-soluble barium compounds are mobile but can precipitate as less soluble forms (sulfate, carbonate).[6][8]Barium can bioaccumulate, but the extent depends on the chemical form and environmental conditions.

Detailed Experimental Protocols

OECD 202: Daphnia sp. Acute Immobilisation Test

This test is a standardized method to determine the acute toxicity of chemical substances to Daphnia magna, a small freshwater crustacean.

Objective: To determine the concentration of a test substance that causes 50% of the Daphnia to become immobilized after 48 hours of exposure (EC50).

Methodology:

  • Test Organisms: Young Daphnia magna, less than 24 hours old, are used for the test.

  • Test Solutions: A series of at least five concentrations of the test substance are prepared in a suitable dilution water. A control group with no test substance is also included.

  • Exposure: At least 20 daphnids, divided into four groups of five, are exposed to each test concentration and the control. The exposure period is 48 hours under controlled conditions of temperature (20 ± 2 °C) and light (16 hours light/8 hours dark).

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: The 48-hour EC50 value is calculated using statistical methods. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) may also be determined.

Signaling Pathways and Experimental Workflows

Nitrate-Induced Methemoglobinemia

Nitrate itself is relatively non-toxic, but its conversion to nitrite (B80452) in the body can lead to methemoglobinemia, a condition where hemoglobin is oxidized to methemoglobin, reducing the blood's ability to carry oxygen.[9] This is a key toxicological pathway for nitrates in vertebrates.

Methemoglobinemia_Pathway cluster_ingestion Ingestion & Conversion cluster_bloodstream Bloodstream Effects cluster_physiological_effects Physiological Effects Nitrate_Ingestion Nitrate Ingestion (e.g., from contaminated water) Nitrite_Conversion Conversion to Nitrite (by gut bacteria) Nitrate_Ingestion->Nitrite_Conversion Nitrite_Absorption Nitrite Absorption into Bloodstream Nitrite_Conversion->Nitrite_Absorption Hemoglobin_Oxidation Hemoglobin (Fe²⁺) Oxidation Nitrite_Absorption->Hemoglobin_Oxidation Methemoglobin_Formation Methemoglobin (Fe³⁺) Formation Hemoglobin_Oxidation->Methemoglobin_Formation Oxygen_Transport_Impairment Impaired Oxygen Transport Methemoglobin_Formation->Oxygen_Transport_Impairment Hypoxia Tissue Hypoxia Oxygen_Transport_Impairment->Hypoxia Clinical_Signs Clinical Signs (e.g., Cyanosis, lethargy) Hypoxia->Clinical_Signs

Nitrate-Induced Methemoglobinemia Pathway
Workflow for Comparative Environmental Risk Assessment

A systematic approach is necessary to compare the environmental risks of different chemical substances. The following workflow outlines the key steps in such an assessment.

Comparative_Risk_Assessment_Workflow cluster_problem_formulation 1. Problem Formulation cluster_hazard_assessment 2. Hazard Assessment cluster_exposure_assessment 3. Exposure Assessment cluster_risk_characterization 4. Risk Characterization cluster_comparative_evaluation 5. Comparative Evaluation Define_Scope Define Scope & Objectives (e.g., Compare Sr(NO₃)₂ vs. alternatives) Select_Endpoints Select Assessment Endpoints (e.g., Aquatic toxicity, Persistence) Define_Scope->Select_Endpoints Literature_Review Literature Review (Physicochemical properties, toxicity data) Select_Endpoints->Literature_Review Ecotoxicity_Testing Ecotoxicity Testing (e.g., OECD 202 for Daphnia) Literature_Review->Ecotoxicity_Testing Compare_Data Compare Hazard & Exposure Data Ecotoxicity_Testing->Compare_Data Identify_Pathways Identify Exposure Pathways (e.g., Runoff, atmospheric deposition) Model_Fate_Transport Model Environmental Fate & Transport Identify_Pathways->Model_Fate_Transport Model_Fate_Transport->Compare_Data Calculate_Risk_Quotients Calculate Risk Quotients (PEC/PNEC) Compare_Data->Calculate_Risk_Quotients Rank_Alternatives Rank Alternatives based on Risk Calculate_Risk_Quotients->Rank_Alternatives Identify_Data_Gaps Identify Data Gaps & Uncertainties Rank_Alternatives->Identify_Data_Gaps

Comparative Environmental Risk Assessment Workflow

Conclusion

Based on the available acute aquatic toxicity data for Daphnia magna, strontium nitrate appears to be more toxic than potassium nitrate and calcium nitrate. However, a comprehensive environmental impact assessment requires a more complete dataset, including chronic toxicity, persistence, and bioaccumulation potential for all compounds under comparable conditions. The high mobility of nitrates in the environment is a common concern for all the substances discussed. The development and adoption of "greener" alternatives in applications like pyrotechnics, which often focus on reducing the use of hazardous materials like barium and perchlorates, is an ongoing area of research. For a more definitive comparison, further research, including comparative life cycle assessments for specific applications, is crucial.

References

Safety Operating Guide

Proper Disposal of Strontium Nitrate, Tetrahydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance on the safe and compliant disposal of Strontium Nitrate (B79036), Tetrahydrate. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. The information herein is intended to supplement, not replace, official Safety Data Sheets (SDS) and local regulatory requirements.

Immediate Safety Precautions

Strontium nitrate is a strong oxidizer and can cause fire or explosion in contact with combustible materials.[1][2] It also causes serious eye damage.[1][2] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this chemical.[1] Work in a well-ventilated area, preferably a fume hood.[1] In case of a spill, avoid creating dust, and do not use combustible materials like sawdust for cleanup.[3] Instead, use inert absorbent materials like sand or earth.[3]

Disposal Overview

Disposal of strontium nitrate, tetrahydrate must be managed as hazardous waste.[4] Do not discharge this chemical into drains, sewers, or waterways.[2][4][5] The primary recommended disposal method is to engage a licensed professional waste disposal company.[1][5] For laboratory-scale waste, chemical treatment to convert the strontium to a less soluble form may be a viable pre-treatment step before collection by a licensed disposal service.

Regulatory and Quantitative Data

While specific disposal limits for industrial waste may vary by region, the U.S. Environmental Protection Agency (EPA) has established maximum contaminant levels (MCLs) for strontium and nitrate in drinking water. These values can serve as a conservative reference for environmental stewardship.

ContaminantEPA Maximum Contaminant Level (MCL) in Drinking WaterHealth Advisory
Strontium 4 mg/L[6]High levels of exposure, particularly in infants and children, can affect bone growth.[7]
Nitrate (as N) 10 mg/L (or 10 ppm)[8][9][10]Infants below six months who drink water containing nitrate in excess of the MCL could become seriously ill (blue-baby syndrome).[10]

Experimental Protocol: Laboratory-Scale Waste Treatment by Precipitation

For aqueous solutions of this compound, a common pre-treatment method is to precipitate the strontium ion as a less soluble salt, such as strontium carbonate or strontium sulfite (B76179). This process reduces the mobility of the strontium in the environment.

Objective: To convert aqueous strontium nitrate into an insoluble strontium salt for subsequent disposal.

Materials:

  • Aqueous waste solution of this compound

  • Sodium carbonate (Na₂CO₃) or Sodium sulfite (Na₂SO₃) solution (0.5 M)

  • Beakers

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Vacuum filtration apparatus (Buchner funnel, filter paper, flask)

  • Drying oven

  • Appropriate PPE (goggles, gloves, lab coat)

Procedure:

  • Preparation: In a well-ventilated fume hood, place the beaker containing the aqueous strontium nitrate waste on a magnetic stirrer.

  • Precipitation: While stirring, slowly add the sodium carbonate or sodium sulfite solution to the waste. A white precipitate of strontium carbonate or strontium sulfite will form.[11]

  • Completion and Digestion: Continue stirring for at least 30 minutes to ensure the reaction is complete.[11] Gently heating the mixture to 60-70°C for about an hour can help increase the particle size of the precipitate, making it easier to filter.[11]

  • pH Adjustment (for Strontium Carbonate): If using sodium carbonate, monitor the pH of the solution. Adjust the pH to above 8 to ensure maximum precipitation of strontium carbonate.

  • Isolation and Washing: Allow the mixture to cool to room temperature. Set up the vacuum filtration apparatus. Pour the slurry through the filter to separate the solid precipitate from the liquid. Wash the precipitate with deionized water at least three times to remove any residual soluble nitrates.[11]

  • Drying: Carefully transfer the filter paper with the precipitate to a watch glass and dry it in an oven at 110°C until a constant weight is achieved.[11]

  • Waste Collection: The dried, precipitated strontium salt should be collected in a clearly labeled, sealed container for hazardous waste. The remaining liquid (filtrate) will still contain nitrate ions and should also be collected and disposed of as hazardous waste.

Note: This procedure is a pre-treatment step. Both the solid precipitate and the liquid filtrate must be disposed of through a licensed hazardous waste disposal service.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

StrontiumNitrateDisposal This compound Disposal Workflow Start Start: Have Strontium Nitrate, Tetrahydrate Waste AssessWaste Assess Waste Form (Solid or Aqueous Solution?) Start->AssessWaste SolidWaste Solid Waste AssessWaste->SolidWaste Solid AqueousWaste Aqueous Waste AssessWaste->AqueousWaste Aqueous PackageSolid Package Solid Waste in Labeled, Sealed Container SolidWaste->PackageSolid PreTreatmentDecision Is On-site Pre-treatment Feasible and Permitted? AqueousWaste->PreTreatmentDecision Precipitation Perform Precipitation Protocol (e.g., with Sodium Carbonate) PreTreatmentDecision->Precipitation Yes PackageLiquid Package Liquid Waste in Labeled, Sealed Container PreTreatmentDecision->PackageLiquid No SeparateWaste Separate Precipitate and Filtrate Precipitation->SeparateWaste SeparateWaste->PackageSolid Solid Precipitate SeparateWaste->PackageLiquid Liquid Filtrate ContactDisposal Contact Licensed Hazardous Waste Disposal Company PackageSolid->ContactDisposal PackageLiquid->ContactDisposal End End: Waste Disposed of Compliantly ContactDisposal->End

Caption: Disposal workflow for this compound.

This guide is intended to provide a framework for the safe and compliant disposal of this compound. Always consult your institution's safety officer and local regulations to ensure full compliance.

References

Essential Safety and Logistical Information for Handling Strontium Nitrate, Tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel engaged in research, scientific analysis, and drug development, a comprehensive understanding of safety protocols for handling chemical compounds is paramount. This document provides detailed guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Strontium Nitrate, Tetrahydrate.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The required equipment varies based on the scale of the handling procedure.

Operation Required Personal Protective Equipment
Routine Laboratory Use Safety goggles with side-shields, lab coat, nitrile rubber gloves, and a dust respirator.[1][2][3]
Large Spills Splash goggles, full chemical-resistant suit, dust respirator, boots, and heavy-duty gloves. A self-contained breathing apparatus (SCBA) may be necessary.[1]

Operational Plan

A systematic approach to handling this compound in a laboratory setting is crucial to prevent accidents and ensure a safe working environment.

1. Engineering Controls:

  • Work in a well-ventilated area.

  • Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below exposure limits.[1]

2. Handling Procedures:

  • Avoid dust formation.[4]

  • Keep away from heat, sparks, open flames, and other ignition sources.[5][6][7]

  • Do not smoke, eat, or drink in the handling area.[5][6]

  • Avoid contact with skin, eyes, and clothing.[2][3]

  • Keep away from combustible materials such as wood, paper, and oil.[2][5][8]

  • Wash hands thoroughly after handling.[2]

3. Storage:

  • Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[2][6]

  • Store away from incompatible substances, including reducing agents and organic materials.[1][2]

  • Oxidizing materials should be stored in a separate safety storage cabinet or room.[1][9]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary.

Exposure Type First-Aid Measures
Eye Contact Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open.[1][6][9] Remove contact lenses if present and easy to do.[6][7] Seek immediate medical attention.[1][9]
Skin Contact Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing and footwear.[3][6] Seek medical attention if irritation persists.[1][9]
Inhalation Move the victim to fresh air and keep them at rest in a well-ventilated area.[1][3] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1][9]
Ingestion Do NOT induce vomiting.[1][6] Rinse the mouth with water and give half a liter of water to drink if the person is conscious.[6] Seek immediate medical attention.[1][6][9]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Spills:

  • Small Spills: Carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container.[2]

  • Large Spills: Evacuate the area.[3] Prevent the spill from entering drains or waterways.[1][6][10] Do not use combustible materials like paper towels for cleanup.[2] Keep the substance damp with a water spray to prevent dust.[1] Collect the material and place it in a designated container for disposal.[3]

2. Waste Disposal:

  • Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local regulations.

  • Transfer the waste to a suitable and labeled salvage container for disposal by a specialized company.[6] Do not discharge into drains or rivers.[6]

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling Procedure cluster_post Post-Handling cluster_emergency Emergency Response cluster_disposal Disposal A Assess Risks B Select Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) A->B C Ensure Engineering Controls (Ventilation, Fume Hood) B->C D Weigh and Handle Chemical C->D E Keep Away from Combustibles and Ignition Sources D->E F Avoid Dust Generation D->F J Spill Occurs D->J K Exposure Occurs (Skin, Eyes, Inhalation) D->K G Store Properly in a Cool, Dry, Ventilated Area F->G H Decontaminate Work Area G->H I Wash Hands Thoroughly H->I M Contain and Clean Spill J->M L Follow First-Aid Procedures K->L N Seek Medical Attention L->N O Collect Waste in Labeled Container M->O P Dispose According to Regulations O->P

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.